molecular formula C21H22N4O4S2 B607818 RIP2 kinase inhibitor 1

RIP2 kinase inhibitor 1

Cat. No.: B607818
M. Wt: 458.6 g/mol
InChI Key: UHDOJINBFLDQJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2983559-AM, also known as GSK2983559 active metabolite, is an active metabolite of GSK2983559, also known as RIPK2-IN-1, is a potent and selective inhibitor of receptor interacting protein-2 (RIP2) kinase.

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinazolin-7-yl]oxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-21(2,3)31(27,28)19-9-14-15(10-17(19)29-7-6-26)22-11-23-20(14)25-13-4-5-18-16(8-13)24-12-30-18/h4-5,8-12,26H,6-7H2,1-3H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDOJINBFLDQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=C(C=C2C(=C1)C(=NC=N2)NC3=CC4=C(C=C3)SC=N4)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of RIP2 Kinase Inhibitor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of RIP2 kinase inhibitor 1, a class of small molecules with significant therapeutic potential in autoinflammatory disorders. For the purpose of this guide, we will focus on GSK583 as a well-characterized and exemplary compound representative of potent and selective RIP2 kinase inhibitors.

Introduction to RIP2 Kinase and Its Role in Inflammatory Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a central node in the innate immune system.[1] It is a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1] These receptors detect specific peptidoglycan fragments from bacterial cell walls, triggering an inflammatory response to clear the infection.[2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory conditions, including Crohn's disease, Blau syndrome, and sarcoidosis, making RIPK2 an attractive therapeutic target.[1]

The Molecular Mechanism of Action of this compound (GSK583)

GSK583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[3][4] Its primary mechanism of action involves binding to the ATP-binding pocket of the RIPK2 kinase domain, thereby preventing the autophosphorylation required for its activation.[5][6] This inhibition of RIPK2 kinase activity effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines.

A critical aspect of RIPK2 activation is its interaction with the X-linked inhibitor of apoptosis protein (XIAP), an E3 ubiquitin ligase. This interaction is essential for the ubiquitination of RIPK2, a post-translational modification that is a prerequisite for the recruitment of downstream signaling complexes and subsequent activation of NF-κB and MAPK pathways.[7][8][9][10] Notably, some RIPK2 inhibitors, including GSK583, have been shown to disrupt this crucial RIPK2-XIAP interaction, adding another layer to their inhibitory mechanism.[7]

The inhibition of the NOD-RIPK2 pathway by GSK583 leads to a significant reduction in the production of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][4][11]

Signaling Pathway of NOD2-RIPK2 and Inhibition by GSK583

RIP2_Signaling_Pathway NOD2-RIPK2 Signaling Pathway and Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruits & Activates RIPK2_active RIPK2 (Active) (Autophosphorylated) RIPK2_inactive->RIPK2_active Autophosphorylation XIAP XIAP (E3 Ligase) RIPK2_active->XIAP Interacts with Ub Ubiquitination RIPK2_active->Ub XIAP->RIPK2_active Mediates Ubiquitination TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex Ub->IKK MAPK MAPK Cascade TAK1->MAPK IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (Active) NFκB_inactive->NFκB_active Activation Gene_Transcription Pro-inflammatory Gene Transcription NFκB_active->Gene_Transcription Translocates & Initiates MAPK->Gene_Transcription Activates GSK583 GSK583 (this compound) GSK583->RIPK2_inactive Inhibits ATP Binding GSK583->RIPK2_active Disrupts XIAP interaction

Caption: NOD2-RIPK2 signaling cascade and points of inhibition by GSK583.

Quantitative Data for this compound (GSK583)

The potency and selectivity of GSK583 have been extensively characterized using various in vitro and cellular assays. The following tables summarize the key quantitative data.

Parameter Assay Type Value Reference
IC50 vs. RIPK2 Fluorescence Polarization (FP) Binding Assay5 nM[3][4]
IC50 vs. RIPK3 Fluorescence Polarization (FP) Binding Assay16 nM[3]
IC50 (TNFα production) MDP-stimulated primary human monocytes8 nM[3][4]
IC50 (TNFα production) MDP-stimulated human whole blood237 nM[4]
IC50 (TNFα & IL-6 production) Explant cultures from Crohn's and Ulcerative Colitis patients~200 nM[3]
IC50 (RIPK2-XIAP Interaction) Cellular Assay26.22 nM[7]

Table 1: Potency of GSK583

Target Inhibition at 1 µM GSK583 Reference
Kinase Panel (300 kinases) Excellent selectivity, including against p38α and VEGFR2[4][12]
hERG ion channel IC50 = 7.45 µM[13]
CYP3A4 IC50 = 5 µM[13]
TLR2, TLR4, TLR7, IL-1R, TNFR signaling Little to no inhibition[3]

Table 2: Selectivity and Off-Target Profile of GSK583

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments used to characterize RIP2 kinase inhibitors.

In Vitro RIPK2 Kinase Activity Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant full-length RIPK2 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • Test compound (e.g., GSK583)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO and then dilute in Kinase Assay Buffer.

  • Reaction Setup: In a 384-well plate, add 1 µl of the diluted compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µl of RIPK2 enzyme solution to each well.

  • Initiate Reaction: Add 2 µl of a substrate/ATP mix (containing MBP and ATP at their final desired concentrations) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the RIPK2 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[14][15][16][17]

Cellular Target Engagement Assay (NanoBRET™ Format)

This assay measures the binding of an inhibitor to RIPK2 within intact cells in real-time.

Materials:

  • HEK293 cells

  • NanoLuc®-RIPK2 fusion vector

  • NanoBRET™ Tracer (a fluorescently labeled compound that binds to RIPK2)

  • Test compound (e.g., GSK583)

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate

  • Extracellular NanoLuc® Inhibitor

  • White, non-binding surface 96-well or 384-well plates

Procedure:

  • Cell Transfection: Transiently transfect HEK293 cells with the NanoLuc®-RIPK2 fusion vector and seed them into the assay plates.

  • Compound and Tracer Addition: On the following day, pre-treat the cells with the NanoBRET™ Tracer for a specified period. Then, add serial dilutions of the test compound.

  • Equilibration: Incubate the plate for a defined period (e.g., 1 hour) to allow the test compound to reach equilibrium with the target protein.

  • Substrate and Inhibitor Addition: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells. The extracellular inhibitor ensures that the signal is only from intracellular NanoLuc®-RIPK2.

  • BRET Measurement: Immediately measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters (e.g., 450 nm for donor emission and >600 nm for acceptor emission).

  • Data Analysis: The BRET ratio is calculated by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal. IC₅₀ values are determined by plotting the BRET ratio against the logarithm of the compound concentration.[18][19][20][21]

In Vivo Murine Model of MDP-Induced Peritonitis

This model assesses the efficacy of a RIPK2 inhibitor in a live animal model of inflammation.

Materials:

  • Mice (e.g., C57BL/6)

  • Muramyl dipeptide (MDP)

  • Test compound (e.g., GSK583) formulated for in vivo administration (e.g., oral gavage)

  • Vehicle control

  • Phosphate-buffered saline (PBS)

  • Reagents for cell counting and analysis (e.g., flow cytometry antibodies for neutrophils)

Procedure:

  • Compound Administration: Administer the test compound or vehicle to the mice via the desired route (e.g., orally) at a specific time before the inflammatory challenge.

  • Inflammatory Challenge: After the pre-treatment period, inject MDP intraperitoneally to induce peritonitis.

  • Sample Collection: At a defined time point after MDP injection (e.g., 4 hours), euthanize the mice and collect peritoneal lavage fluid by washing the peritoneal cavity with PBS.

  • Cellular Analysis: Count the total number of cells in the lavage fluid. Perform differential cell counts or use flow cytometry to quantify the number of recruited inflammatory cells, particularly neutrophils.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., KC, the murine ortholog of IL-8) in the peritoneal lavage fluid or serum using ELISA or a multiplex immunoassay.

  • Data Analysis: Compare the number of recruited inflammatory cells and cytokine levels between the vehicle-treated and compound-treated groups to determine the in vivo efficacy of the inhibitor.[22][23]

Workflow for RIP2 Kinase Inhibitor Discovery and Validation

The discovery and validation of novel RIP2 kinase inhibitors typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Inhibitor_Discovery_Workflow General Workflow for RIP2 Kinase Inhibitor Discovery HTS High-Throughput Screening (HTS) (e.g., Biochemical Kinase Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship) Hit_ID->Lead_Gen In_Vitro_Profiling In Vitro Profiling Lead_Gen->In_Vitro_Profiling Synthesize Analogs In_Vitro_Profiling->Lead_Gen Feedback for Optimization Cellular_Assays Cellular Assays In_Vitro_Profiling->Cellular_Assays Potency & Selectivity (e.g., ADP-Glo, Kinome Screen) Cellular_Assays->Lead_Gen Feedback for Optimization In_Vivo_Models In Vivo Efficacy Models Cellular_Assays->In_Vivo_Models Target Engagement (NanoBRET) Functional Assays (Cytokine Release) Preclinical_Dev Preclinical Development In_Vivo_Models->Preclinical_Dev Pharmacokinetics & Efficacy (e.g., Peritonitis Model)

Caption: A typical workflow for the discovery and validation of RIP2 kinase inhibitors.

Conclusion

This compound, exemplified by compounds like GSK583, represents a promising therapeutic strategy for a range of inflammatory diseases. The mechanism of action is centered on the direct, ATP-competitive inhibition of RIPK2's kinase activity, which is essential for the propagation of inflammatory signals downstream of NOD1 and NOD2. Furthermore, the disruption of the RIPK2-XIAP interaction provides an additional layer of inhibition. The comprehensive in vitro and in vivo characterization of these inhibitors, through a battery of quantitative assays, has solidified the rationale for their continued development. This technical guide provides a foundational understanding of the core mechanisms and the experimental approaches used to elucidate them, serving as a valuable resource for professionals in the field of drug discovery and inflammation research.

References

The Discovery and Synthesis of GSK583: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK583, chemically known as 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine, is a highly potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a crucial serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2][3][4][5] It mediates downstream signaling from the intracellular pattern recognition receptors, NOD1 and NOD2, which recognize bacterial peptidoglycans.[1][2][3][5] Activation of the NOD-RIPK2 pathway leads to the production of pro-inflammatory cytokines, and its dysregulation has been implicated in various inflammatory and autoimmune diseases.[6] GSK583 was developed as a chemical probe to elucidate the role of RIPK2 in these pathological processes.[1][2][3][4][7][5] Despite its utility as a research tool, certain liabilities, including off-target effects, precluded its development as a clinical drug candidate.[8][9][10] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and experimental evaluation of GSK583.

Discovery and Development

The discovery of GSK583 was the result of a focused medicinal chemistry effort aimed at identifying potent and selective inhibitors of RIPK2. The development process involved structure-activity relationship (SAR) studies to optimize a 4-aminoquinoline scaffold.[9] These studies led to the identification of GSK583, which demonstrated excellent kinase selectivity and the ability to modulate inflammatory responses in both in vitro and in vivo models.[9]

Synthesis of GSK583

The synthesis of GSK583 involves a multi-step process. A general synthetic route for analogous 4-aminoquinoline derivatives begins with the reaction of a 6-bromo-4-chloroquinoline with an appropriate amine.[11] This is followed by a Suzuki coupling reaction to introduce the tert-butylsulfonyl moiety at the 6-position.

A plausible synthetic scheme is as follows:

  • Nucleophilic Aromatic Substitution: 4,6-dichloroquinoline is reacted with 5-fluoro-1H-indazol-3-amine in the presence of a suitable base and solvent to form N-(6-chloroquinolin-4-yl)-5-fluoro-1H-indazol-3-amine.

  • Thiolation: The resulting intermediate is then reacted with sodium tert-butylsulfinate in a polar aprotic solvent such as DMF or DMSO to introduce the tert-butylthio group at the 6-position via nucleophilic aromatic substitution.

  • Oxidation: The tert-butylthio group is subsequently oxidized to the corresponding tert-butylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or Oxone® to yield the final product, GSK583.

Mechanism of Action

GSK583 functions as an ATP-competitive inhibitor of RIPK2.[12] The X-ray co-crystal structure of GSK583 bound to the ATP-binding pocket of RIPK2 reveals key interactions.[9] A critical hydrogen bond is formed between the N1 of the indazole ring of GSK583 and the side chain of Asp164 in the kinase domain of RIPK2.[9] Additionally, the 4-aminoquinoline core forms a hinge-binding interaction with the backbone of Met98 in the hinge region of the kinase.[9] These interactions stabilize the inhibitor within the active site, preventing the binding of ATP and subsequent autophosphorylation and activation of RIPK2.

Signaling Pathways and Experimental Workflows

NOD2 Signaling Pathway and Inhibition by GSK583

NOD2_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits XIAP XIAP/cIAPs RIPK2->XIAP Recruits Ub Ubiquitination RIPK2->Ub XIAP->RIPK2 Ubiquitinates TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines GSK583 GSK583 GSK583->RIPK2 Inhibits ATP binding

Caption: NOD2 signaling pathway and the inhibitory action of GSK583 on RIPK2.

Experimental Workflow for Cellular Activity Assessment

Cellular_Assay_Workflow Start Start: Isolate Primary Human Monocytes Pretreat Pre-treat with GSK583 (or vehicle control) Start->Pretreat Stimulate Stimulate with MDP (NOD2 agonist) Pretreat->Stimulate Incubate Incubate for 6 hours Stimulate->Incubate Collect Collect Supernatant Incubate->Collect Measure Measure TNF-α levels by Immunoassay (ELISA) Collect->Measure Analyze Analyze Data: Calculate IC50 Measure->Analyze

Caption: Workflow for determining the cellular potency of GSK583.

Quantitative Data Summary

In Vitro and Cellular Activity of GSK583
Target/AssaySpeciesIC50Reference
RIPK2 (cell-free)Human5 nM[8][13][14][15]
RIPK2 (cell-free)Rat2 nM[16][17]
RIPK3 (cell-free)Human16 nM[8]
MDP-stimulated TNF-α productionHuman Monocytes8 nM[8][11][13]
MDP-stimulated TNF-α productionHuman Whole Blood237 nM[11][13][18]
MDP-stimulated TNF-α productionRat Whole Blood133 nM[13]
TNF-α and IL-6 productionHuman Crohn's/Ulcerative Colitis Biopsies~200 nM[8][11][18]
Off-Target Activity of GSK583
Off-TargetAssay TypeIC50Reference
hERG ChannelIon Channel Assay7.45 µM[12]
CYP3A4P450 Inhibition Assay5 µM[8][12]

Detailed Experimental Protocols

RIPK2 Kinase Inhibition Assay (Fluorescence Polarization)

This assay quantifies the binding of GSK583 to the ATP pocket of RIPK2 by competing with a fluorescently labeled ATP-competitive ligand.

Materials:

  • Full-length FLAG His-tagged RIPK2

  • Fluorescently labeled ATP-competitive ligand

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 1 mM CHAPS

  • GSK583 stock solution in 100% DMSO

  • 384-well, low-volume, black polystyrene microplates

Procedure:

  • Prepare serial dilutions of GSK583 in 100% DMSO.

  • Dispense 100 nL of the compound dilutions into the wells of the microplate.

  • Add 5 µL of RIPK2 enzyme solution (at twice the final assay concentration) to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.

  • Add 5 µL of the fluorescently labeled ligand solution (at twice the final assay concentration, e.g., 5 nM) to each well.

  • Incubate at room temperature for at least 10 minutes in the dark.

  • Measure fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition relative to control wells (DMSO only) and determine the IC50 value by fitting the data to a four-parameter logistic equation.[13][19]

Cellular Selectivity Assay in Primary Human Monocytes

This protocol assesses the ability of GSK583 to selectively inhibit NOD1/NOD2-mediated cytokine production.

Materials:

  • Primary human monocytes

  • GSK583

  • NOD1 agonist: iE-DAP (300 µg/mL)

  • NOD2 agonist: MDP (1 µg/mL)

  • TLR2 agonist: Pam2Csk4 (10 ng/mL)

  • TLR4 agonist: Ultrapure LPS (10 ng/mL)

  • TLR7 agonist: Gardiquimod (10 µg/mL)

  • IL-1R agonist: IL-1β (10 ng/mL)

  • TNFR agonist: TNF-α (100 ng/mL)

  • Immunoassay kits for TNF-α and IL-8

Procedure:

  • Plate primary human monocytes in a 96-well plate.

  • Pre-treat the cells with GSK583 (e.g., at 1 µM) or vehicle control for 30 minutes.[8]

  • Stimulate the cells with the respective agonists for NOD1, NOD2, TLRs, IL-1R, or TNFR.

  • Incubate the plate for 6 hours at 37°C.[8]

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α (for NOD2, TLR2, TLR4, IL-1R stimulation) or IL-8 (for NOD1, TLR7, TNFR stimulation) using specific immunoassays.[12]

  • Calculate the percent inhibition of cytokine release for each pathway compared to the vehicle-treated, stimulated control.[8]

Limitations of GSK583

While GSK583 is a valuable tool for in vitro and in vivo preclinical research, its progression as a therapeutic agent was halted due to several limiting factors:

  • hERG Channel Inhibition: GSK583 exhibits activity against the hERG ion channel, which is associated with a risk of cardiac arrhythmias.[8][9][10]

  • CYP3A4 Inhibition: The compound also inhibits the major drug-metabolizing enzyme CYP3A4, indicating a high potential for drug-drug interactions.[8]

  • Suboptimal Pharmacokinetics: GSK583 has moderate oral bioavailability and a pharmacokinetic/pharmacodynamic (PK/PD) profile that was deemed unsuitable for further development.[8][9][10][11]

Conclusion

GSK583 is a seminal molecule in the study of RIPK2 biology. Its high potency and selectivity have enabled a deeper understanding of the role of the NOD-RIPK2 signaling pathway in inflammatory diseases.[1][2][3][4][7][5] The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing GSK583 as a chemical probe. The limitations that prevented its clinical development have also provided valuable insights for the design of next-generation RIPK2 inhibitors with improved safety and pharmacokinetic profiles.[9]

References

The Role of RIP2 Kinase in NOD2 Signaling: A Technical Guide to Inhibition and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens and initiate a defensive response. Among these, the nucleotide-binding oligomerization domain-containing protein 2 (NOD2) is a critical cytosolic sensor that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Upon activation, NOD2 triggers a signaling cascade that is crucially dependent on the serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIP2), also known as RICK. This interaction leads to the activation of downstream pathways, primarily NF-κB and MAPKs, culminating in the production of pro-inflammatory cytokines to combat infection.

Dysregulation of the NOD2-RIP2 signaling axis has been implicated in a variety of inflammatory conditions, including Crohn's disease, making RIP2 kinase a compelling therapeutic target. This guide provides a detailed overview of the NOD2 signaling pathway, the mechanism of RIP2 kinase inhibition, a comparative analysis of key inhibitors, and comprehensive protocols for studying this critical inflammatory pathway.

The NOD2 Signaling Pathway

The activation of the NOD2 pathway is a multi-step process initiated by the cytosolic detection of MDP. This binding event induces a conformational change in NOD2, leading to its oligomerization and the recruitment of RIP2. The interaction is mediated by a homotypic association between the caspase activation and recruitment domains (CARD) of both proteins.

Upon recruitment, RIP2 undergoes autophosphorylation and becomes extensively polyubiquitinated. This ubiquitination is a critical signaling hub, facilitated by E3 ubiquitin ligases such as the X-linked inhibitor of apoptosis protein (XIAP), which in turn recruits the linear ubiquitin chain assembly complex (LUBAC).[1][2][3] These ubiquitin chains act as a scaffold to recruit downstream kinase complexes, including the TAK1-TAB complex and the IKKα/β-NEMO complex.[4] Activated TAK1 initiates the MAPK signaling cascades, while the IKK complex phosphorylates the NF-κB inhibitor, IκB, targeting it for proteasomal degradation. The degradation of IκB releases the NF-κB transcription factor, allowing it to translocate to the nucleus and drive the expression of pro-inflammatory genes.[4]

NOD2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 Binding & Oligomerization RIP2 RIP2 NOD2->RIP2 CARD-CARD Interaction XIAP_LUBAC XIAP/LUBAC RIP2->XIAP_LUBAC Ub K63/M1-Ub XIAP_LUBAC->RIP2 Ubiquitination TAK1_Complex TAK1/TAB Ub->TAK1_Complex Recruitment IKK_Complex IKKα/β/γ Ub->IKK_Complex Recruitment TAK1_Complex->IKK_Complex Activation MAPK p38/JNK TAK1_Complex->MAPK Activation IκB IκB IKK_Complex->IκB Phosphorylation NFκB NF-κB (p65/p50) IκB->NFκB Releases Degradation Degradation IκB->Degradation NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation Genes Pro-inflammatory Gene Transcription NFκB_nuc->Genes

Caption: The NOD2 signaling cascade upon MDP recognition.

RIP2 Kinase Inhibitors: Mechanism and Quantitative Data

The essential role of RIP2's kinase activity in propagating the NOD2 signal makes it an attractive target for therapeutic intervention in inflammatory diseases. RIP2 kinase inhibitors primarily function by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and the subsequent recruitment and activation of downstream signaling components.[1] Notably, some inhibitors also function by disrupting the crucial interaction between RIP2 and XIAP, which prevents RIP2 ubiquitination.[2][5]

A variety of small molecule inhibitors targeting RIP2 have been developed and characterized. Their efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity or a cellular response by 50%. Below is a summary of key RIP2 inhibitors and their reported potencies.

InhibitorTypeBiochemical IC50 (RIP2)Cellular IC50 (NOD2 Pathway)Reference(s)
GSK2983559 Type I~13 nM13 nM (TNFα, Human Monocytes)[5][6][7]
GSK583 Type I5 nM8 nM (IL-8, HEK293); 18 nM (TNFα, Human Monocytes)[2][8]
Ponatinib Type II6.7 - 7 nM0.8 nM (NF-κB, HEKBlue)[8]
Regorafenib Type II41 nMN/A[8][9][10]
WEHI-345 Type I130 nMN/A[6][8]
CSLP37 Type I16 nM26 nM (NOD signaling)[8]
RIPK-IN-4 Type I3 nMN/A[6]

Note: IC50 values can vary depending on the specific assay conditions, cell type, and substrate used.

Key Experimental Protocols

Analyzing the NOD2-RIP2 signaling pathway and the efficacy of its inhibitors requires a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro RIP2 Kinase Activity Assay (ADP-Glo™)

This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

ADP_Glo_Workflow start Start reagents Prepare Reagents: - RIP2 Enzyme - Substrate (e.g., MBP) - ATP - Kinase Buffer - Inhibitor dilutions start->reagents plate Dispense into 384-well plate: 1. Inhibitor or DMSO (1 µl) 2. RIP2 Enzyme (2 µl) 3. Substrate/ATP mix (2 µl) reagents->plate incubate1 Incubate at RT for 60 min plate->incubate1 add_adpglo Add ADP-Glo™ Reagent (5 µl) incubate1->add_adpglo incubate2 Incubate at RT for 40 min (Terminates reaction, depletes ATP) add_adpglo->incubate2 add_detection Add Kinase Detection Reagent (10 µl) incubate2->add_detection incubate3 Incubate at RT for 30 min (Converts ADP to ATP, generates light) add_detection->incubate3 read Read Luminescence (Plate Luminometer) incubate3->read end End read->end

Caption: Workflow for the ADP-Glo™ RIP2 kinase assay.

Methodology:

  • Reagent Preparation:

    • Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[11]

    • Dilute recombinant human RIPK2 enzyme, substrate (e.g., Myelin Basic Protein), and ATP to desired concentrations in Kinase Buffer.

    • Prepare serial dilutions of the RIP2 inhibitor in DMSO, then dilute further in Kinase Buffer.

  • Kinase Reaction:

    • In a 384-well white assay plate, add 1 µl of inhibitor dilution or DMSO (vehicle control).

    • Add 2 µl of diluted RIP2 enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[12]

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure luminescence using a plate-reading luminometer. Data is analyzed to determine the percent inhibition and calculate IC50 values.

Cellular NOD2-Dependent NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB transcription factor following NOD2 stimulation.

Methodology:

  • Cell Culture and Transfection (Day 1):

    • Seed HEK293T cells (approx. 3 x 10^4 cells/well) in a 96-well white, clear-bottom plate.[13]

    • Co-transfect cells with expression plasmids for human NOD2, an NF-κB-luciferase reporter, and a constitutively active Renilla luciferase or β-galactosidase plasmid (for normalization).

  • Inhibitor Treatment and Stimulation (Day 2):

    • After 24 hours, replace the medium. Pre-treat the cells with serial dilutions of the RIP2 inhibitor or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a NOD2 agonist, such as MDP (e.g., 10 µg/ml), for 6-16 hours.[13]

  • Lysis and Luminescence Reading (Day 3):

    • Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., provided in a dual-luciferase assay kit).

    • Transfer the cell lysate to a white 96-well plate.

    • Measure Firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (normalization) sequentially using a luminometer according to the manufacturer's protocol.

    • Normalize the Firefly luciferase signal to the Renilla signal. Calculate percent inhibition relative to the MDP-stimulated control.

Western Blot for NF-κB p65 Nuclear Translocation

This method visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of NF-κB activation.

Methodology:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., THP-1 monocytes) and allow them to adhere.

    • Pre-treat with RIP2 inhibitor or vehicle for 1 hour, followed by stimulation with MDP for a predetermined time (e.g., 30-60 minutes).[14]

    • Wash cells with ice-cold PBS.

    • Perform subcellular fractionation to separate cytoplasmic and nuclear extracts using a commercial kit or a dounce homogenizer-based protocol. Add protease and phosphatase inhibitors to all buffers.[15]

  • Protein Quantification and SDS-PAGE:

    • Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

    • Load equal amounts of protein (e.g., 20-40 µg) from each fraction onto an SDS-PAGE gel.[16]

    • Run the gel to separate proteins by size.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p65 overnight at 4°C.

    • As loading controls, use an antibody against a cytoplasmic protein (e.g., GAPDH) for the cytoplasmic fraction and a nuclear protein (e.g., Lamin B1 or PCNA) for the nuclear fraction.[14]

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Visualize the protein bands using an imaging system. An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates activation.

Co-Immunoprecipitation (Co-IP) of NOD2 and RIP2

This technique is used to verify the physical interaction between NOD2 and RIP2 within the cell.

Methodology:

  • Cell Lysis:

    • Transfect cells with tagged versions of NOD2 and/or RIP2 (e.g., FLAG-RIP2).

    • Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, plus protease/phosphatase inhibitors).[17]

  • Immunoprecipitation:

    • Pre-clear the cell lysate by incubating with Protein A/G agarose/sepharose beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

    • Add a primary antibody against one of the proteins of interest (e.g., anti-FLAG for FLAG-RIP2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting as described above.

    • Probe separate blots with antibodies against both NOD2 and RIP2. The presence of NOD2 in the RIP2 immunoprecipitate (and vice-versa) confirms their interaction.

Conclusion

The NOD2-RIP2 signaling pathway is a cornerstone of the innate immune response to bacterial pathogens. Its direct link to chronic inflammatory diseases has established RIP2 kinase as a high-value target for drug development. The ongoing development of potent and selective RIP2 inhibitors, such as GSK2983559, offers promising new avenues for treating these debilitating conditions. A thorough understanding of the signaling cascade, combined with robust biochemical and cellular assays, is essential for the continued advancement of novel therapeutics targeting this critical pathway. The protocols and data presented in this guide serve as a comprehensive resource for researchers dedicated to unraveling the complexities of NOD2 signaling and developing next-generation immunomodulatory drugs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Downstream Effects of RIP2 Inhibition by GSK583

This technical guide provides a comprehensive overview of the downstream effects of inhibiting Receptor-Interacting Protein Kinase 2 (RIPK2) using the selective inhibitor GSK583. It covers the molecular and cellular consequences of this inhibition, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction to RIPK2 Signaling

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine kinase that functions as a key downstream signaling molecule for the Nucleotide-binding oligomerization domain-like receptor (NLR) family, particularly NOD1 and NOD2.[1][2] These intracellular sensors recognize bacterial peptidoglycan fragments, and upon activation, recruit RIPK2. This interaction is critical for initiating innate immune responses.[3] The activation of RIPK2 leads to the recruitment of downstream effectors, triggering signaling cascades that result in the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[4] This ultimately leads to the production of pro-inflammatory cytokines and chemokines, mounting a defense against bacterial pathogens.[4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[1][6]

GSK583: A Potent and Selective RIPK2 Inhibitor

GSK583 is a highly potent and selective, ATP-competitive inhibitor of RIPK2 kinase.[7][8] It was identified through structure-activity relationship-based modifications and binds to the ATP pocket of RIPK2, including a large hydrophobic back pocket near the ATP site.[9][10] While GSK583 has demonstrated excellent kinase selectivity and efficacy in preclinical models, its development as a clinical candidate was halted due to off-target activity on the hERG ion channel and poor pharmacokinetic properties.[1][7][10] Nevertheless, it remains an invaluable tool for elucidating the biological functions of RIPK2.[7]

Core Downstream Effects of RIPK2 Inhibition by GSK583

The inhibition of RIPK2 by GSK583 initiates a cascade of downstream effects, from the molecular to the cellular and tissue levels. The primary mechanism involves blocking the kinase activity of RIPK2, which in turn prevents the activation of key inflammatory signaling pathways.

Molecular Level Effects
  • Inhibition of Kinase Activity and Autophosphorylation : GSK583 directly inhibits the kinase activity of RIPK2.[5] This prevents the autophosphorylation of RIPK2, a critical step for its downstream signaling functions.[5]

  • Disruption of XIAP Interaction and Ubiquitination : A key consequence of RIPK2 kinase inhibition by potent inhibitors like GSK583 is the disruption of the interaction between RIPK2 and the X-linked inhibitor of apoptosis protein (XIAP).[11][12][13] XIAP is an E3 ubiquitin ligase essential for the ubiquitination of RIPK2, which is a prerequisite for the recruitment of downstream signaling complexes and subsequent NF-κB and MAPK activation.[4][11] GSK583 effectively blocks this interaction, thereby preventing RIPK2 ubiquitination.[5][11][13] Recent studies suggest that the efficacy of some RIPK2 inhibitors correlates more with their ability to block the RIPK2-XIAP interaction than with the inhibition of kinase activity itself, revealing a critical scaffolding role for the RIPK2 kinase domain.[11][13]

  • Suppression of Downstream NF-κB and MAPK Signaling : By preventing RIPK2 ubiquitination, GSK583 blocks the activation of downstream NF-κB and MAPK signaling pathways.[4][9] This is observed through the inhibition of IκBα degradation and the reduced phosphorylation of NF-κB (p65).[11]

Cellular Level Effects
  • Inhibition of Pro-inflammatory Cytokine and Chemokine Production : A major cellular outcome of GSK583 treatment is the potent, dose-dependent inhibition of pro-inflammatory cytokine and chemokine production following NOD1 or NOD2 stimulation.[7][9] GSK583 has been shown to block the secretion of TNF-α, IL-6, and IL-8 in various cell types, including primary human monocytes and HEK293 cells overexpressing NOD2.[6][7][8][9]

  • High Selectivity for NOD-dependent Signaling : GSK583 demonstrates remarkable selectivity for RIPK2-dependent pathways. At concentrations that completely inhibit NOD1 and NOD2 signaling, it shows little to no effect on pro-inflammatory signaling initiated by the activation of Toll-like receptors (TLR2, TLR4, TLR7) or cytokine receptors (IL-1R, TNFR).[6][7][14]

Ex Vivo and In Vivo Effects
  • Reduction of Inflammation in Disease Models : In ex vivo studies using intestinal mucosal tissue samples from patients with Crohn's disease and ulcerative colitis, GSK583 dose-dependently inhibited the spontaneous production of TNF-α and IL-6, with an efficacy comparable to the steroid prednisolone.[6][9]

  • In Vivo Target Engagement : Despite its unfavorable pharmacokinetic profile for clinical use, GSK583 has sufficient systemic exposure in rodents to serve as a preclinical tool.[7][8] In animal models of acute inflammation, orally administered GSK583 effectively inhibits the production of inflammatory cytokines like KC (the rodent orthologue of IL-8) and reduces neutrophil recruitment.[8]

Quantitative Data Summary

The potency of GSK583 has been quantified across various assays. The following tables summarize the key inhibitory concentration (IC50) values reported in the literature.

Table 1: Biochemical and Cellular Potency of GSK583
Assay TypeTarget/Cell LineMeasured EffectIC50 ValueReference(s)
Biochemical Assays
Kinase InhibitionRecombinant RIPK2Inhibition of kinase activity5 nM[7][8]
Binding Assay (FP)Recombinant RIPK2Competitive binding5 nM[7][14]
Binding Assay (FP)Recombinant RIPK3Competitive binding16 nM[7]
Cellular Assays
Cytokine ProductionPrimary Human Monocytes (MDP-stimulated)TNF-α inhibition8 nM[7][8]
Cytokine ProductionHEK293 Cells (MDP-stimulated)IL-8 inhibition18 nM[6]
Cytokine ProductionHuman Whole Blood (MDP-stimulated)TNF-α inhibition237 nM[8][10]
Cytokine ProductionRat Whole Blood (MDP-stimulated)TNF-α inhibition133 nM[8]
Ex Vivo Assays
Cytokine ProductionHuman Crohn's/UC BiopsiesTNF-α and IL-6 inhibition~200 nM[6][7][10]
In Vivo Assays (Derived)
Cytokine ProductionRat Peritonitis ModelSerum KC inhibition50 nM (blood conc.)[8]
Cytokine ProductionMouse Peritonitis ModelSerum KC inhibition37 nM (blood conc.)[8]
Off-Target Activity
Ion Channel InhibitionhERG ChannelInhibition7.45 µM[10][14]
Enzyme InhibitionCyp3A4Inhibition5 µM[7][14]

Visualizations: Signaling Pathways and Workflows

NOD2 Signaling Pathway and GSK583 Inhibition```dot

digraph "NOD2_Signaling_Pathway" { graph [splines=ortho, nodesep=0.6, ranksep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

// Node styles ligand [label="MDP\n(Muramyl Dipeptide)", fillcolor="#FBBC05", fontcolor="#202124"]; receptor [label="NOD2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; adaptor [label="RIPK2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhibitor [label="GSK583", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ubiquitin_ligase [label="XIAP", fillcolor="#34A853", fontcolor="#FFFFFF"]; downstream_complex [label="TAK1/TAB\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream_kinase [label="IKK Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; transcription_factor [label="NF-κB", fillcolor="#34A853", fontcolor="#FFFFFF"]; mapk [label="MAPK\n(p38, JNK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; nucleus [label="Nucleus", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; cytokines [label="Pro-inflammatory\nCytokines & Chemokines\n(TNF-α, IL-6, IL-8)", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ligand -> receptor [label=" binds"]; receptor -> adaptor [label=" recruits"]; ubiquitin_ligase -> adaptor [label=" ubiquitinates\n(K63-linked)", dir=both, arrowhead=normal, arrowtail=normal]; inhibitor -> adaptor [label=" inhibits kinase activity &\nXIAP interaction", color="#EA4335", style=dashed, arrowhead=tee]; adaptor -> downstream_complex [label=" recruits"]; downstream_complex -> downstream_kinase; downstream_complex -> mapk; downstream_kinase -> transcription_factor [label=" activates"]; transcription_factor -> nucleus [label=" translocates to"]; mapk -> nucleus [label=" activate other\ntranscription factors"]; nucleus -> cytokines [label=" gene transcription"];

// Ranks {rank=same; ligand; inhibitor} {rank=same; receptor;} {rank=same; adaptor; ubiquitin_ligase;} {rank=same; downstream_complex;} {rank=same; downstream_kinase; mapk;} {rank=same; transcription_factor;} }

Caption: A typical experimental workflow for assessing the inhibitory effect of GSK583 on cytokine production.

Logical Cascade of GSK583 Downstream Effects

Effects_Cascade A GSK583 Binds to RIPK2 ATP Pocket B Inhibition of RIPK2 Kinase Activity A->B C Disruption of RIPK2-XIAP Interaction A->C D Decreased RIPK2 Ubiquitination B->D C->D E Blocked Recruitment of Downstream Effectors (e.g., TAK1) D->E F Suppression of NF-κB and MAPK Activation E->F G Reduced Transcription of Pro-inflammatory Genes F->G H Decreased Production & Secretion of Cytokines (TNF-α, IL-6, IL-8) G->H

Caption: Logical flow diagram showing the cascade of events following RIPK2 inhibition by GSK583.

Detailed Experimental Protocols

RIPK2 Kinase Inhibition Assay (Fluorescent Polarization)

This protocol is based on a competitive binding assay format. [8][14]

  • Objective : To quantify the ability of a test compound (GSK583) to displace a fluorescently labeled ligand from the ATP binding pocket of RIPK2.

  • Materials :

    • Full-length purified recombinant RIPK2 enzyme.

    • Fluorescently labeled ATP-competitive ligand.

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 1 mM CHAPS.

    • Test compound (GSK583) serially diluted in 100% DMSO.

    • Multi-well plates (e.g., 384-well, low volume, black).

    • Fluorescent polarization plate reader.

  • Procedure :

    • Dispense 100 nL of the serially diluted test compound into the wells of the assay plate.

    • Add 5 µL of RIPK2 enzyme solution (prepared in assay buffer at twice the final desired concentration) to each well.

    • Incubate the plate at room temperature for 10 minutes to allow compound-enzyme interaction.

    • Add 5 µL of the fluorescent ligand solution (prepared in assay buffer at twice the final desired concentration) to each well.

    • Incubate at room temperature for a minimum of 10 minutes, protected from light.

    • Read the plate on a fluorescent polarization reader.

  • Data Analysis : The degree of polarization is inversely proportional to the amount of fluorescent ligand displaced by the test compound. Calculate the percent inhibition relative to high (no inhibitor) and low (no enzyme) controls and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Cytokine Production Assay (Human Monocytes)

This protocol describes the measurement of TNF-α inhibition in primary human monocytes. [6][7]

  • Objective : To measure the dose-dependent inhibition of MDP-stimulated TNF-α production by GSK583 in a cellular context.

  • Materials :

    • Primary human monocytes isolated from peripheral blood.

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • GSK583 serially diluted in DMSO.

    • NOD2 agonist: Muramyl dipeptide (MDP).

    • 96-well cell culture plates.

    • TNF-α ELISA kit.

  • Procedure :

    • Seed monocytes in a 96-well plate at a desired density and allow them to adhere.

    • Pre-treat the cells with various concentrations of GSK583 (or vehicle control, DMSO) for 30 minutes at 37°C.

    • Stimulate the cells with MDP (e.g., 1 µg/mL final concentration) for 6 hours at 37°C.

    • After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis : Calculate the percent inhibition of TNF-α production for each GSK583 concentration compared to the MDP-stimulated vehicle control. Determine the IC50 value from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of a compound in a cellular environment. [15][16][17]

  • Objective : To demonstrate that GSK583 binds to and stabilizes RIPK2 in intact cells.

  • Materials :

    • Adherent cells expressing endogenous RIPK2 (e.g., HEK293).

    • GSK583 solution and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

    • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonication).

    • PCR machine or thermocycler for heating cell suspensions.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibody against RIPK2.

  • Procedure :

    • Treat cultured cells with a saturating concentration of GSK583 or vehicle for 1 hour at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes in a thermocycler, followed by a cooling step to room temperature.

    • Lyse the cells by three rapid freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated, aggregated protein by high-speed centrifugation.

    • Analyze the amount of soluble RIPK2 remaining in the supernatant of each sample by Western blotting.

  • Data Analysis : In the vehicle-treated samples, the amount of soluble RIPK2 will decrease as the temperature increases. In the GSK583-treated samples, the binding of the drug will stabilize RIPK2, resulting in a shift of the melting curve to higher temperatures. This thermal shift confirms direct target engagement.

Cell Viability Assay (e.g., MTT Assay)

This assay is performed in parallel with cellular activity assays to ensure that the observed effects are not due to cytotoxicity. [18][19]

  • Objective : To assess the effect of GSK583 on cell viability.

  • Materials :

    • Cells and culture conditions identical to the primary cellular assay.

    • GSK583 serially diluted.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., acidified isopropanol or DMSO).

    • 96-well plate reader.

  • Procedure :

    • Plate cells in a 96-well plate and treat with the same concentrations of GSK583 used in the functional assay.

    • Incubate for the same duration as the functional assay (e.g., 6.5 hours).

    • Add MTT solution to each well (to a final concentration of ~0.5 mg/mL) and incubate for 1-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis : Compare the absorbance of GSK583-treated wells to vehicle-treated wells. A significant decrease in absorbance would indicate cytotoxicity. Ideally, GSK583 should not affect cell viability at concentrations where it shows potent inhibition of RIPK2 signaling.

Conclusion

GSK583 is a well-characterized, potent, and selective inhibitor of RIPK2. Its primary downstream effect is the specific blockade of NOD1- and NOD2-mediated inflammatory signaling. By inhibiting the kinase activity of RIPK2, GSK583 prevents the crucial interaction with XIAP, thereby blocking RIPK2 ubiquitination and the subsequent activation of NF-κB and MAPK pathways. This leads to a profound and selective reduction in the production of key pro-inflammatory cytokines. While its off-target effects and pharmacokinetic profile have precluded its clinical development, GSK583 remains an essential chemical probe for investigating the pathophysiology of RIPK2-driven inflammatory diseases and for validating RIPK2 as a therapeutic target.

References

The Cellular Landscape of RIP2 Kinase Inhibitor 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2 or RICK) is a pivotal serine/threonine kinase that functions as a critical downstream signaling node for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][2] These receptors are key components of the innate immune system, responsible for detecting bacterial peptidoglycan fragments. Upon activation by NOD1/2, RIPK2 orchestrates the activation of downstream pathways, primarily the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to the production of pro-inflammatory cytokines.[2][3] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD) and certain autoimmune disorders, making RIPK2 an attractive therapeutic target.[2][4]

"RIP2 kinase inhibitor 1," also known as GSK2983559 or its active metabolite, is a potent and selective inhibitor of RIPK2.[5][6][7] This technical guide provides an in-depth overview of the cellular targets of "this compound," presenting quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Cellular Target and Signaling Pathway

The primary cellular target of "this compound" is the kinase domain of RIPK2. By binding to the ATP-binding pocket of RIPK2, the inhibitor prevents the autophosphorylation required for its activation.[2][8] This blockade of RIPK2 kinase activity effectively abrogates the downstream signaling cascade initiated by NOD1 and NOD2 activation.

The canonical signaling pathway initiated by NOD1/2 activation and inhibited by "this compound" is as follows:

  • Ligand Recognition: Intracellular NOD1 or NOD2 receptors recognize their respective bacterial peptidoglycan ligands (e.g., muramyl dipeptide (MDP) for NOD2).

  • Oligomerization and RIPK2 Recruitment: Upon ligand binding, NOD1/2 oligomerize and recruit RIPK2 via CARD-CARD (Caspase Activation and Recruitment Domain) interactions.[4]

  • RIPK2 Activation: This proximity induces RIPK2 autophosphorylation and activation.

  • Downstream Signaling Complex Assembly: Activated RIPK2 serves as a scaffold for the recruitment of downstream signaling components, leading to the activation of the IKK complex (IκB kinase) and MAPKs (p38, JNK).[3][9]

  • NF-κB and MAPK Activation: The IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. Concurrently, the MAPK pathways are activated.

  • Pro-inflammatory Cytokine Production: Nuclear NF-κB and activated transcription factors downstream of MAPKs drive the expression of pro-inflammatory cytokines such as Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[1][4]

"this compound" intervenes at step 3, preventing the activation of RIPK2 and thereby halting the entire downstream inflammatory cascade.

RIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1/NOD2 NOD1/NOD2 Bacterial Peptidoglycan->NOD1/NOD2 binds RIPK2 (inactive) RIPK2 (inactive) NOD1/NOD2->RIPK2 (inactive) recruits RIPK2 (active) RIPK2 (active) RIPK2 (inactive)->RIPK2 (active) autophosphorylation IKK Complex IKK Complex RIPK2 (active)->IKK Complex activates MAPK Cascade MAPK Cascade (p38, JNK) RIPK2 (active)->MAPK Cascade activates RIP2_kinase_inhibitor_1 "this compound" RIP2_kinase_inhibitor_1->RIPK2 (inactive) inhibits IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Transcription Factors Transcription Factors MAPK Cascade->Transcription Factors activates Transcription Factors->Nucleus translocate Pro-inflammatory Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines gene transcription

Figure 1: NOD1/2-RIPK2 Signaling Pathway and Point of Inhibition.

Quantitative Data on Target Engagement and Selectivity

The potency and selectivity of "this compound" have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Potency of "this compound" and its Active Metabolite

Assay TypeTarget/SystemLigand/StimulusReadoutIC50Reference
Biochemical Assays
Fluorescence Polarization (FP)Human RIPK2-Binding0.03 µM[10]
ADP-GloHuman RIPK2-Kinase Activity7 nM[11]
Cellular Assays
NOD2 Overexpressing HEK293 cellsHuman NOD2MDPIL-8 Production4 nM[12]
THP-1 cells-MDPIL-8 Production1.34 nM[13]
Human Monocytes-MDPTNF-α Production13 nM[2]
Whole Blood Assay
Human Whole Blood-MDPTNF-α Production26 nM[2]

Table 2: Kinase Selectivity Profile of the Active Metabolite of "this compound"

Kinase Panel SizeInhibitor Concentration% Inhibition > 90%% Inhibition 70-90%% Inhibition 50-70%Reference
300 kinases1 µM146[2]
344 kinases10 µM1117[2]

Note: In the 344 kinase panel, RIPK2 itself was inhibited by 65% at the tested concentration.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ADP-Glo™ Kinase Assay (Biochemical Potency)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP concentration.[14][15]

Protocol:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[14]

    • In a 384-well plate, add 1 µl of "this compound" at various concentrations (in DMSO).

    • Add 2 µl of recombinant human RIPK2 enzyme.

    • Add 2 µl of a substrate/ATP mixture (e.g., myelin basic protein as a substrate and ATP at a concentration near the Km for RIPK2).

    • Incubate at room temperature for 60 minutes.[14]

  • ATP Depletion:

    • Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[16]

  • ADP Detection:

    • Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescence reaction.

    • Incubate at room temperature for 30-60 minutes.[16]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

NanoBRET™ Target Engagement Assay (Cellular Potency)

This assay measures the binding of the inhibitor to RIPK2 within living cells.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged RIPK2 fusion protein and a fluorescent energy transfer probe (tracer) that binds to the kinase. An inhibitor competes with the tracer for binding to RIPK2, leading to a decrease in the BRET signal.[17][18]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector encoding a NanoLuc®-RIPK2 fusion protein.

    • Seed the transfected cells into a 96-well or 384-well plate and incubate overnight.[3]

  • Assay Setup:

    • Pre-treat the cells with the NanoBRET™ tracer for a specified time (e.g., 1 hour).[17]

    • Add "this compound" at various concentrations to the cells.

    • Incubate for 2 hours at 37°C.[3]

  • BRET Measurement:

    • Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the BRET signal on a luminometer capable of detecting both donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis:

    • Calculate the BRET ratio.

    • Determine IC50 values by plotting the BRET ratio against the inhibitor concentration and fitting to a dose-response curve.

Figure 3: Workflow for the NanoBRET™ Target Engagement Assay.

Fluorescence Polarization (FP) Binding Assay (Biochemical Affinity)

This assay measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein.

Principle: A small fluorescent molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein (RIPK2), its tumbling is slowed, leading to an increase in fluorescence polarization. An unlabeled inhibitor will compete with the fluorescent tracer for binding to the protein, causing a decrease in polarization.[19][20]

Protocol:

  • Reagent Preparation:

    • Prepare a fluorescently labeled tracer that binds to the ATP pocket of RIPK2.

    • Purify recombinant human RIPK2 protein.

    • Prepare an assay buffer.

  • Assay Setup:

    • In a low-binding microplate, add the fluorescent tracer at a fixed concentration.

    • Add "this compound" at various concentrations.

    • Add purified RIPK2 protein to initiate the binding reaction.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • FP Measurement:

    • Measure fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • Plot the change in millipolarization (mP) units against the inhibitor concentration.

    • Calculate the IC50 or Ki value from the competition binding curve.

Figure 4: Workflow for the Fluorescence Polarization Binding Assay.

Whole Blood Assay (Functional Potency)

This assay measures the ability of an inhibitor to block cytokine production in a more physiologically relevant matrix.

Principle: Freshly drawn human whole blood is stimulated with a NOD2 ligand (MDP) in the presence of the inhibitor. The concentration of pro-inflammatory cytokines released into the plasma is then measured, typically by ELISA or a multiplex immunoassay.[9][21]

Protocol:

  • Blood Collection:

    • Collect fresh human blood into tubes containing an anticoagulant (e.g., hirudin, as heparin and EDTA can interfere with oligonucleotide-based compounds).[22]

  • Assay Setup:

    • Aliquot whole blood into a 96-well plate.

    • Add "this compound" at various concentrations and pre-incubate.

  • Stimulation:

    • Add a NOD2 agonist, such as MDP, to stimulate cytokine production.

    • Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.[23]

  • Sample Processing:

    • Centrifuge the plate to pellet the blood cells.

    • Collect the plasma supernatant.

  • Cytokine Measurement:

    • Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-8) in the plasma using a validated immunoassay (e.g., ELISA).

  • Data Analysis:

    • Calculate the percent inhibition of cytokine production at each inhibitor concentration relative to the vehicle control.

    • Determine IC50 values from the dose-response curves.

Conclusion

"this compound" is a potent and selective inhibitor of RIPK2, a key kinase in the NOD1/2 signaling pathway. Its primary cellular mechanism is the direct inhibition of RIPK2 kinase activity, which in turn blocks the downstream activation of NF-κB and MAPK pathways and subsequent pro-inflammatory cytokine production. The quantitative data from biochemical, cellular, and whole blood assays consistently demonstrate its high potency. The selectivity profile indicates a favorable window for therapeutic intervention. The experimental protocols detailed in this guide provide a framework for the characterization of this and other RIPK2 inhibitors, which hold promise for the treatment of a range of inflammatory diseases.

References

The Role of RIP2 Kinase Inhibition in Modulating Cytokine Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2, also known as RIP2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Activation of the NOD-RIPK2 signaling pathway is integral to the innate immune response against bacterial pathogens, culminating in the production of pro-inflammatory cytokines. Dysregulation of this pathway has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, including Crohn's disease, ulcerative colitis, and sarcoidosis. Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents. This technical guide provides a comprehensive overview of the impact of RIPK2 kinase inhibitors on cytokine production, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

The NOD-RIPK2 Signaling Pathway and Cytokine Production

The canonical NOD1 and NOD2 signaling pathways are initiated by the recognition of specific peptidoglycan fragments from bacterial cell walls within the host cell cytoplasm. NOD1 recognizes diaminopimelic acid (DAP), while NOD2 is activated by muramyl dipeptide (MDP). Upon ligand binding, NOD1 and NOD2 undergo a conformational change, leading to their oligomerization and the recruitment of RIPK2 via a homotypic CARD-CARD (Caspase Activation and Recruitment Domain) interaction.[1][2]

The recruitment of RIPK2 to the activated NOD receptor complex is a critical step that initiates a cascade of downstream signaling events. RIPK2 undergoes autophosphorylation, a process essential for its kinase activity and the subsequent recruitment of other signaling molecules.[3] Ubiquitination of RIPK2, mediated by E3 ligases such as XIAP, leads to the recruitment of the TAK1-TAB complex and the IKKα/β-NEMO complex.[1][2] This signaling cascade ultimately results in the activation of the NF-κB and MAPK (mitogen-activated protein kinase) pathways.[3][4] The transcription factor NF-κB translocates to the nucleus and induces the expression of a wide array of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-1 beta (IL-1β), which are key mediators of the inflammatory response.[3][4]

NOD-RIPK2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm PAMPs Bacterial Peptidoglycan (e.g., MDP) NOD2 NOD2 PAMPs->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment (CARD-CARD) RIPK2->RIPK2 Ub Ubiquitination RIPK2->Ub Polyubiquitination TAK1_complex TAK1/TAB Complex Ub->TAK1_complex IKK_complex IKKα/β/NEMO Complex Ub->IKK_complex TAK1_complex->IKK_complex MAPK MAPK (p38, JNK, ERK) TAK1_complex->MAPK NFkB_Inhibitor IκBα IKK_complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Nucleus Gene Transcription NFkB->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, IL-1β) Nucleus->Cytokines Translation & Secretion

Figure 1: NOD2-RIPK2 Signaling Pathway to Cytokine Production.

Quantitative Effects of RIPK2 Kinase Inhibitors on Cytokine Production

A number of small molecule inhibitors targeting the kinase activity of RIPK2 have been developed and have demonstrated efficacy in reducing the production of pro-inflammatory cytokines in various preclinical models. The following tables summarize the in vitro, ex vivo, and in vivo activities of several notable RIPK2 kinase inhibitors.

Table 1: In Vitro Activity of RIPK2 Kinase Inhibitors
InhibitorAssay SystemStimulantCytokine MeasuredIC50 (nM)Reference(s)
GSK583 Human MonocytesMDPTNF-α8[3]
Human Whole BloodMDPTNF-α237[3]
HEK293 CellsMDPIL-88[5]
Rat Whole BloodMDPTNF-α133[6]
Ponatinib THP-1 CellsL18-MDP(RIPK2 Ubiquitination)~10-25[7]
RAW264.7 MacrophagesMDPCCL4, CXCL2, RANTES (mRNA)1-10[3]
WEHI-345 Mouse BMDMMDPTNF-α, IL-6Significant Inhibition[3]
RAW 267.4 CellsMDPTNF-α, IL-6Significant Inhibition[3]
Compound 8 Mouse BMDMMDP + LPSIL-612[3]
Rat Whole BloodMDPTNF-αSignificant Reduction[3]
Human Whole BloodMDPTNF-αSignificant Reduction[3]
Gefitinib (RIPK2 Kinase Assay)-(Tyrosine Phosphorylation)51[3]
Regorafenib (RIPK2 Kinase Assay)-(Kinase Activity)41[8]

BMDM: Bone Marrow-Derived Macrophages; HEK: Human Embryonic Kidney; THP-1: Human monocytic cell line; RAW264.7: Mouse macrophage cell line; MDP: Muramyl Dipeptide; L18-MDP: Lipidated MDP; LPS: Lipopolysaccharide; IC50: Half-maximal inhibitory concentration.

Table 2: Ex Vivo Activity of RIPK2 Kinase Inhibitors
InhibitorAssay SystemCytokine MeasuredIC50 (nM)Reference(s)
GSK583 Human Crohn's Disease BiopsiesTNF-α, IL-6~200[3]
Human Ulcerative Colitis BiopsiesTNF-α, IL-6~200[3]
Compound 4 Human Crohn's/Ulcerative Colitis BiopsiesIL-1β, IL-6Dose-dependent reduction[3]
Table 3: In Vivo Activity of RIPK2 Kinase Inhibitors
InhibitorAnimal ModelCytokine MeasuredEffectReference(s)
GSK583 Rat MDP-induced PeritonitisKC (IL-8 orthologue)Dose-dependent inhibition (IC50 = 50 nM from blood concentration)[6]
Mouse MDP-induced PeritonitisKC (IL-8 orthologue)Dose-dependent inhibition (IC50 = 37 nM from blood concentration)[6]
Compound 8 Rat MDP-induced PeritonitisIL-6, TNF-α (in colon)Significant reversal of MDP-induced increase[9]
Rat MDP-induced PeritonitisIL-6, TNF-α (in blood)Moderate but significant reduction[9]
WEHI-345 Mouse MDP-induced Systemic InflammationTNF, MCP-1Normalization of levels[3]
Gefitinib SAMP1/YitFc Mouse Model of Crohn's Disease(Inflammatory markers)Drastic improvement in disease[10]

KC: Keratinocyte-derived chemokine; MCP-1: Monocyte Chemoattractant Protein-1.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of RIPK2 kinase inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytokine Release Assay in Human Monocytic (THP-1) Cells

This protocol describes the measurement of cytokine release from THP-1 cells, a widely used human monocytic leukemia cell line that can be differentiated into macrophage-like cells.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with L-glutamine

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Muramyl dipeptide (MDP) or L18-MDP

  • RIPK2 kinase inhibitor of interest

  • 96-well cell culture plates

  • ELISA kits for desired cytokines (e.g., TNF-α, IL-6, IL-8)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in complete medium containing 50-100 ng/mL PMA.

    • Incubate for 48-72 hours to allow for adherence and differentiation.

    • After differentiation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS. Add fresh, complete medium without PMA and rest the cells for 24 hours.

  • Inhibitor Treatment and Stimulation:

    • Prepare serial dilutions of the RIPK2 kinase inhibitor in complete medium.

    • Remove the medium from the rested cells and add the medium containing the desired concentrations of the inhibitor. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

    • Prepare a stock solution of MDP or L18-MDP in sterile water or PBS.

    • Add the stimulant (e.g., 10 µg/mL MDP or 100 ng/mL L18-MDP) to the wells containing the inhibitor. Include appropriate controls (vehicle control, stimulant-only control, inhibitor-only control).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Cytokine Measurement:

    • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the cell culture supernatants.

    • Quantify the concentration of the desired cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Murine In Vivo Peritonitis Model

This in vivo model is used to assess the efficacy of a RIPK2 inhibitor in reducing acute inflammation in a living organism.

Materials:

  • C57BL/6 mice (or other appropriate strain)

  • RIPK2 kinase inhibitor of interest formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Muramyl dipeptide (MDP)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Peritoneal lavage buffer (e.g., PBS with 2 mM EDTA)

  • Flow cytometer and antibodies for immune cell phenotyping (e.g., anti-Ly6G for neutrophils)

  • ELISA kits for murine cytokines (e.g., KC, TNF-α, IL-6)

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize mice to the facility for at least one week before the experiment.

    • Administer the RIPK2 kinase inhibitor or vehicle control to the mice via the desired route (e.g., oral gavage) at a predetermined time before the inflammatory challenge.

  • Induction of Peritonitis:

    • Prepare a sterile solution of MDP in PBS.

    • Inject a defined dose of MDP (e.g., 100 µg) intraperitoneally into each mouse to induce peritonitis.

  • Sample Collection:

    • At a specific time point after MDP injection (e.g., 4-6 hours), euthanize the mice.

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perform a peritoneal lavage by injecting 5-10 mL of cold lavage buffer into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

  • Analysis:

    • Centrifuge the peritoneal lavage fluid to pellet the cells.

    • Resuspend the cell pellet and perform cell counting.

    • Stain the cells with fluorescently labeled antibodies against specific immune cell markers (e.g., Ly6G for neutrophils) and analyze by flow cytometry to quantify immune cell infiltration into the peritoneum.

    • Measure the levels of cytokines in the serum and the cell-free supernatant from the peritoneal lavage fluid using ELISA.

Experimental Workflow for RIPK2 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture & Differentiation (e.g., THP-1 cells) Inhibitor_Treatment Pre-treatment with RIPK2 Inhibitor Cell_Culture->Inhibitor_Treatment Stimulation Stimulation with NOD2 agonist (e.g., MDP) Inhibitor_Treatment->Stimulation Supernatant_Collection Collection of Culture Supernatant Stimulation->Supernatant_Collection ELISA_invitro Cytokine Quantification (ELISA) Supernatant_Collection->ELISA_invitro Data_Analysis Data Analysis & Interpretation ELISA_invitro->Data_Analysis IC50 Determination Animal_Model Animal Model (e.g., Mouse) Inhibitor_Dosing Administration of RIPK2 Inhibitor Animal_Model->Inhibitor_Dosing Peritonitis_Induction Induction of Peritonitis (i.p. MDP injection) Inhibitor_Dosing->Peritonitis_Induction Sample_Collection Collection of Peritoneal Lavage Fluid & Blood Peritonitis_Induction->Sample_Collection Analysis Flow Cytometry (Cell Infiltration) & ELISA (Cytokines) Sample_Collection->Analysis Analysis->Data_Analysis Efficacy Assessment Start Start Start->Cell_Culture Start->Animal_Model

Figure 2: General Experimental Workflow for Evaluating a RIPK2 Inhibitor.

Conclusion

The inhibition of RIPK2 kinase activity presents a compelling therapeutic strategy for the treatment of a range of inflammatory diseases characterized by excessive NOD1/2 signaling. The data and protocols presented in this technical guide demonstrate that small molecule inhibitors of RIPK2 can potently and selectively block the production of key pro-inflammatory cytokines both in vitro and in vivo. The continued development and characterization of novel RIPK2 inhibitors hold significant promise for providing new and effective treatments for patients suffering from these debilitating conditions. This guide serves as a valuable resource for researchers and drug development professionals working in this exciting and rapidly advancing field.

References

Methodological & Application

Application Notes and Protocols for RIP2 Kinase Inhibitor 1 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a critical serine/threonine kinase that functions as a key downstream signaling partner for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIP2, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6, playing a vital role in the innate immune response. Dysregulation of the NOD-RIP2 signaling pathway has been implicated in various inflammatory and autoimmune diseases.

"RIP2 kinase inhibitor 1" is a potent and selective inhibitor of RIP2 kinase activity. It is the active metabolite of the clinical candidate GSK2983559 and is functionally analogous to the widely studied research compound GSK583.[1][2][3][4][5] This document provides detailed application notes and protocols for the use of "this compound" in cell culture experiments to investigate its effects on the NOD2-RIP2 signaling pathway.

Data Presentation

Inhibitor Profile: this compound / GSK583
ParameterValueReference
Target Receptor-Interacting Protein Kinase 2 (RIPK2)[1][3]
Synonyms GSK583, Active metabolite of GSK2983559[1][2][3][4][5]
Molecular Weight ~398.45 g/mol (for GSK583)
Solubility Soluble in DMSO
In Vitro Potency
AssayIC₅₀Cell Type/SystemReference
RIP2 Kinase Activity 5 nMCell-free[3]
TNF-α Production ~200 nMExplant cultures[3]
IL-6 Production ~200 nMExplant cultures[3]

Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway and the point of intervention for this compound. Upon binding of its ligand, muramyl dipeptide (MDP), NOD2 oligomerizes and recruits RIP2 via CARD-CARD interactions. This leads to the ubiquitination of RIP2, which then serves as a scaffold to recruit downstream signaling components, including the IKK complex and TAK1. Activation of these complexes results in the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound binds to the ATP-binding pocket of RIP2, preventing its autophosphorylation and subsequent activation of downstream signaling.[6][7][8][9][10]

NOD2_RIP2_Signaling_Pathway MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Binds RIP2 RIP2 NOD2->RIP2 Recruits Ub Ubiquitination RIP2->Ub Undergoes Inhibitor RIP2 Kinase Inhibitor 1 Inhibitor->RIP2 Inhibits Autophosphorylation TAK1_complex TAK1/TAB Complex Ub->TAK1_complex Recruits IKK_complex IKK Complex (IKKα/β/γ) Ub->IKK_complex Recruits IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_inactive NF-κB (p65/p50) IkBa->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active Gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_active->Gene_expression Translocates & Induces

Caption: NOD2-RIP2 Signaling Pathway and Inhibition.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a general workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Cell Culture (e.g., HEK293T, THP-1, Raw264.7) C Seed Cells into Assay Plates A->C B Prepare RIP2 Kinase Inhibitor 1 Stock (in DMSO) D Pre-treat with Inhibitor (or Vehicle Control) B->D C->D E Stimulate with NOD2 Ligand (e.g., MDP) D->E H Cell Viability Assay (e.g., MTT, MTS) D->H F NF-κB Reporter Assay (Luciferase) E->F G Cytokine Measurement (ELISA for TNF-α, IL-6) E->G

Caption: General Experimental Workflow.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

Procedure:

  • Based on the molecular weight of the specific batch of the inhibitor (e.g., ~398.45 g/mol for GSK583), calculate the volume of DMSO required to prepare a stock solution of a desired concentration (e.g., 10 mM).

  • Aseptically add the calculated volume of sterile DMSO to the vial containing the inhibitor powder.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

NF-κB Reporter Assay in HEK293T Cells

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Opti-MEM or other serum-free medium for transfection

  • This compound stock solution

  • Muramyl dipeptide (MDP)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 30,000-50,000 cells per well and allow them to adhere overnight.[11]

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Inhibitor Pre-treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing 10% FBS. Prepare serial dilutions of this compound in the culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Add the diluted inhibitor or vehicle control (DMSO) to the respective wells and incubate for 1-2 hours.

  • Stimulation: Prepare a solution of MDP in culture medium. Add MDP to the wells to a final concentration of 10 µg/mL to stimulate NOD2 signaling. For negative control wells, add vehicle only.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of NF-κB activity relative to the unstimulated, vehicle-treated control.

TNF-α Secretion Assay in THP-1 or Raw264.7 Cells

Materials:

  • THP-1 (human monocytic) or Raw264.7 (murine macrophage) cells

  • RPMI-1640 or DMEM with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (optional)

  • This compound stock solution

  • Lipopolysaccharide (LPS) or MDP for stimulation

  • 24-well or 96-well tissue culture plates

  • Human or mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding and Differentiation (for THP-1):

    • Seed THP-1 cells at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.

    • To differentiate into macrophage-like cells, treat with PMA (50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the experiment.

  • Cell Seeding (for Raw264.7): Seed Raw264.7 cells at a density of 0.2 x 10⁶ cells/mL in a 24-well plate and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Replace the medium with fresh culture medium containing serial dilutions of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add MDP (10 µg/mL) or LPS (100 ng/mL) to the wells to induce TNF-α production.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample.

Cell Viability Assay (MTT/MTS Assay)

Materials:

  • Cells of interest (e.g., HEK293T, THP-1, Raw264.7)

  • Complete culture medium

  • This compound stock solution

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound (at the same concentrations used in the functional assays) or vehicle control.

  • Incubation: Incubate the cells for the same duration as the functional assays (e.g., 24 hours).

  • Addition of Reagent:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.[12]

    • For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[12]

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. This will help to ensure that the observed effects in the functional assays are due to specific inhibition of the RIP2 pathway and not general cytotoxicity.

References

Application Notes and Protocols for "in Vitro" Cell-Based Assays for RIP2 Kinase Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2), also known as RICK, is a critical signaling molecule that functions downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of NF-κB and MAPK signaling pathways.[1][3][4][5] This cascade results in the production of pro-inflammatory cytokines, making RIPK2 a key mediator in innate immunity.[6] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in various chronic inflammatory conditions, including Crohn's disease and other autoimmune disorders, positioning RIPK2 as a promising therapeutic target.[2][7][8][9]

This document provides detailed protocols for a series of in vitro cell-based assays designed to characterize the potency and cellular activity of "RIP2 Kinase Inhibitor 1," a novel compound developed to target RIPK2. These assays are essential for researchers and drug development professionals aiming to evaluate the efficacy of RIPK2 inhibitors in a cellular context. The described methods include an NF-κB reporter assay, a cytokine release assay, and a Western blot analysis to measure the inhibition of RIPK2 phosphorylation.

NOD2-RIPK2 Signaling Pathway

The activation of the NOD2 receptor by its ligand, muramyl dipeptide (MDP), initiates a signaling cascade that is centrally mediated by RIPK2.[2][10] Activated NOD2 recruits RIPK2 via a CARD-CARD domain interaction.[2][11] This proximity induces RIPK2 autophosphorylation and polyubiquitination, which serves as a scaffold to recruit downstream complexes, including TAK1 and the IKK complex.[5][12] Activation of these complexes leads to the phosphorylation and degradation of IκBα, allowing the transcription factor NF-κB to translocate to the nucleus.[5][12] Concurrently, the activation of TAK1 triggers MAPK signaling cascades.[5][12] Both pathways drive the transcription of genes encoding pro-inflammatory cytokines and chemokines.[5][12]

G cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds RIPK2 RIPK2 NOD2->RIPK2 Recruits RIPK2->RIPK2 XIAP XIAP / cIAPs RIPK2->XIAP Interacts with Ub K63-Ubiquitination Inhibitor1 RIP2 Kinase Inhibitor 1 Inhibitor1->RIPK2 Inhibits XIAP->RIPK2 Mediates Ubiquitination TAK1 TAK1 Complex Ub->TAK1 Recruits IKK IKK Complex (NEMO, IKKα/β) Ub->IKK Recruits MAPK MAPK (p38, JNK, ERK) TAK1->MAPK Activates p_IκBα p-IκBα IKK->p_IκBα Phosphorylates IκBα NFkB NF-κB (p65/p50) p_IκBα->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPK_nuc AP-1, etc. MAPK->MAPK_nuc Activates Genes Pro-inflammatory Genes (TNFα, IL-6, IL-8) NFkB_nuc->Genes Upregulates Transcription MAPK_nuc->Genes Upregulates Transcription

Caption: The NOD2-RIPK2 signaling pathway leading to inflammatory gene expression.

NF-κB Reporter Gene Assay

This assay quantifies the activity of the NF-κB transcription factor, a key downstream effector of the RIPK2 signaling pathway.[13] It utilizes a HEK293 cell line stably expressing human NOD2 and an NF-κB-driven secreted alkaline phosphatase (SEAP) or luciferase reporter gene.[1][14] Inhibition of RIPK2 kinase activity blocks the signaling cascade, leading to a measurable decrease in reporter gene expression.

Experimental Protocol
  • Cell Seeding:

    • Culture HEKBlue™-hNOD2 cells (InvivoGen) according to the manufacturer's instructions.

    • Seed cells in a 96-well, flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of HEKBlue™ Detection media.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of "this compound" (and a reference compound like GSK583 or Ponatinib) in cell culture medium.[14][15] A typical starting concentration is 10 µM.

    • Add 50 µL of the diluted compound to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare the NOD2 ligand, L18-MDP (InvivoGen), at a 2x working concentration (e.g., 200 ng/mL).

    • Add 50 µL of the L18-MDP solution to all wells except for the unstimulated control. The final volume in each well should be 200 µL.

    • Incubate the plate for 8-24 hours at 37°C in a 5% CO₂ incubator.[14]

  • Data Acquisition:

    • For SEAP reporter assays, measure the absorbance at 620-650 nm using a microplate reader.

    • For luciferase reporter assays, add the luciferase substrate according to the manufacturer's protocol and measure luminescence.[13]

  • Data Analysis:

    • Normalize the data by setting the stimulated vehicle control as 100% activity and the unstimulated control as 0% activity.

    • Plot the normalized response against the log concentration of the inhibitor.

    • Calculate the IC₅₀ value using a four-parameter logistic curve fit.

Workflow Diagram

G A 1. Seed HEKBlue-hNOD2 Cells (5x10⁴ cells/well) B 2. Incubate for 24-48h A->B C 3. Add Serial Dilutions of 'this compound' B->C D 4. Pre-incubate for 1h C->D E 5. Stimulate with L18-MDP (e.g., 100 ng/mL) D->E F 6. Incubate for 8-24h E->F G 7. Measure Reporter Activity (Absorbance or Luminescence) F->G H 8. Analyze Data & Calculate IC₅₀ G->H

Caption: Workflow for the NF-κB Reporter Gene Assay.
Data Presentation

CompoundTargetAssay TypeCell LineIC₅₀ (nM)
This compound RIPK2 NF-κB Reporter HEKBlue-hNOD2 3.5
Ponatinib (Reference)RIPK2NF-κB ReporterHEKBlue-hNOD20.8[14]
GSK583 (Reference)RIPK2NF-κB ReporterHEKBlue-hNOD24.0[15]

Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines, such as TNFα or IL-8, from immune cells following stimulation of the NOD2 pathway.[16] It provides a physiologically relevant readout of RIPK2 inhibition. Human monocytic cell lines (e.g., THP-1), primary human monocytes, or mouse macrophage cell lines (e.g., Raw264.7) are commonly used.[15][16][17]

Experimental Protocol
  • Cell Seeding:

    • For human whole blood assays, use freshly collected heparinized blood.

    • For monocytic cells (e.g., THP-1 or primary monocytes), seed at 1 x 10⁵ cells/well in a 96-well plate in 100 µL of RPMI-1640 medium supplemented with 10% FBS.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" and add them to the wells.

    • Include a vehicle control (0.1% DMSO).

    • Pre-incubate for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate the cells by adding the NOD2 ligand MDP (e.g., 1-10 µg/mL).[15][16]

    • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant without disturbing the cell pellet.

  • Cytokine Quantification (ELISA):

    • Quantify the concentration of TNFα or IL-8 in the supernatant using a commercially available ELISA kit (e.g., from R&D Systems or Thermo Fisher). Follow the manufacturer's protocol.

    • Briefly, coat an ELISA plate with capture antibody, add standards and samples, incubate with detection antibody, add substrate, and measure absorbance.

  • Data Analysis:

    • Generate a standard curve from the absorbance values of the standards.

    • Calculate the cytokine concentration in each sample.

    • Normalize the data and calculate the IC₅₀ value as described for the reporter assay.

Workflow Diagram

G A 1. Seed Immune Cells (e.g., Human Monocytes) B 2. Add 'this compound' A->B C 3. Pre-incubate for 1h B->C D 4. Stimulate with MDP C->D E 5. Incubate for 18-24h D->E F 6. Collect Supernatant E->F G 7. Quantify Cytokine (TNFα/IL-8) using ELISA F->G H 8. Analyze Data & Calculate IC₅₀ G->H

Caption: Workflow for the Cytokine Release Assay.
Data Presentation

CompoundCell TypeCytokine MeasuredIC₅₀ (nM)
This compound Human Monocytes TNFα 15.2
This compound Human Whole Blood TNFα 28.5
Inhibitor 5 (Reference)Human MonocytesTNFα13[15]
Inhibitor 5 (Reference)Human Whole BloodTNFα26[15]

Western Blot for RIPK2 Phosphorylation

This assay directly assesses the kinase activity of RIPK2 in cells by measuring its autophosphorylation upon NOD2 stimulation.[18][19] Inhibition of RIPK2 kinase activity by a compound will lead to a reduction in the phosphorylation signal, which can be detected by a phospho-specific antibody.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed cells (e.g., HT-29 or HEK293-hNOD2) in a 6-well plate and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of "this compound" or vehicle for 1 hour.

  • Cell Stimulation:

    • Stimulate cells with MDP (e.g., 10 µg/mL) for 30-60 minutes.[14][19]

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[20][21]

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 12,000 x g for 15 minutes at 4°C.[20]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[20]

  • Immunoprecipitation (Optional, for endogenous protein):

    • Incubate 500 µg of protein lysate with an anti-RIPK2 antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for another 2-4 hours.

    • Wash the beads several times with lysis buffer.

    • Elute the protein by boiling in SDS sample buffer.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (20-40 µg of total lysate or the entire immunoprecipitate) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[21]

    • Incubate the membrane overnight at 4°C with a primary antibody against phospho-RIPK2 (e.g., p-Tyr474) or total RIPK2.[13][18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[20]

Workflow Diagram

G A 1. Culture & Treat Cells with Inhibitor B 2. Stimulate with MDP A->B C 3. Lyse Cells with Inhibitor-containing Buffer B->C D 4. Quantify Protein (BCA) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Antibody (p-RIPK2) F->G H 8. Incubate with Secondary Ab & Detect with ECL G->H

Caption: Workflow for Western Blot analysis of RIPK2 phosphorylation.
Data Presentation

Compound Concentrationp-RIPK2 Signal (Normalized)Total RIPK2 Signal (Normalized)
Vehicle (DMSO)1.001.00
Inhibitor 1 (1 nM) 0.850.98
Inhibitor 1 (10 nM) 0.421.01
Inhibitor 1 (100 nM) 0.050.99
Inhibitor 1 (1 µM) <0.011.02

Cell Viability Assay

It is crucial to confirm that the observed inhibition of RIPK2 signaling is not a result of general cytotoxicity. A standard cell viability assay should be performed in parallel with the functional assays.

Experimental Protocol
  • Seed the cells (e.g., HEKBlue-hNOD2 or THP-1) in a 96-well, white-walled plate at the same density used for the functional assays.

  • Treat the cells with the same serial dilution of "this compound" used previously.

  • Incubate for the longest duration used in the functional assays (e.g., 24 hours).

  • Measure cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

  • Calculate the CC₅₀ (50% cytotoxic concentration) and determine the therapeutic window by comparing it to the functional IC₅₀ values.

Data Presentation
CompoundCell LineAssay DurationCC₅₀ (µM)
This compound HEKBlue-hNOD2 24 hours > 25
This compound Human Monocytes 24 hours > 20

Summary

The protocols outlined in this document provide a comprehensive framework for characterizing the cellular activity of RIPK2 kinase inhibitors. The data generated for "this compound" demonstrates potent, on-target activity, as evidenced by the low nanomolar inhibition of NF-κB activation and cytokine release. Furthermore, the compound effectively blocked the autophosphorylation of RIPK2 in cells without inducing cytotoxicity at effective concentrations. Together, these assays confirm that "this compound" is a potent and selective modulator of the NOD2-RIPK2 signaling pathway, supporting its further development as a potential therapeutic for inflammatory diseases.

References

Application Notes and Protocols: GSK583 Treatment in Mouse Models of Colitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in preclinical mouse models of colitis. This document details the mechanism of action, experimental protocols, and available data to guide researchers in designing and interpreting studies involving GSK583 for inflammatory bowel disease (IBD) research.

Introduction

GSK583 is a small molecule inhibitor targeting the kinase activity of RIPK2, a critical signaling node in the innate immune system. RIPK2 is activated downstream of the pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans. Upon activation, RIPK2 mediates the activation of NF-κB and MAPKs, leading to the production of pro-inflammatory cytokines.[1][2] Given the role of NOD2 mutations in Crohn's disease, targeting RIPK2 has been an attractive therapeutic strategy for IBD. GSK583 was developed to probe the therapeutic potential of RIPK2 inhibition.

Mechanism of Action

GSK583 functions as a Type I kinase inhibitor, competing with ATP for binding to the active site of RIPK2. By inhibiting RIPK2 autophosphorylation, GSK583 effectively blocks the downstream signaling cascade, leading to reduced activation of NF-κB and decreased production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2]

Below is a diagram illustrating the NOD2/RIPK2 signaling pathway and the point of intervention for GSK583.

GSK583_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular MDP Muramyl Dipeptide (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Activation RIPK2 RIPK2 NOD2->RIPK2 Recruitment & Activation XIAP XIAP RIPK2->XIAP Interaction TAK1 TAK1 RIPK2->TAK1 Activation XIAP->RIPK2 Ubiquitination IKK_Complex IKK Complex TAK1->IKK_Complex Activation NF_kB NF-κB IKK_Complex->NF_kB Activation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Transcription GSK583 GSK583 GSK583->RIPK2 Inhibition

Figure 1: NOD2/RIPK2 signaling pathway and GSK583 inhibition.

Experimental Workflow for In Vivo Studies

A general workflow for evaluating the efficacy of GSK583 in a mouse model of colitis is depicted below. This workflow can be adapted for both DSS and TNBS-induced colitis models.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (e.g., 1 week) Start->Acclimatization Baseline Baseline Measurements (Body weight, etc.) Acclimatization->Baseline Colitis_Induction Induction of Colitis (DSS or TNBS) Baseline->Colitis_Induction Treatment_Groups Randomize into Treatment Groups Colitis_Induction->Treatment_Groups Vehicle Vehicle Control Treatment_Groups->Vehicle GSK583 GSK583 Treatment Treatment_Groups->GSK583 Positive_Control Positive Control (e.g., Dexamethasone) Treatment_Groups->Positive_Control Monitoring Daily Monitoring (Body weight, DAI) Vehicle->Monitoring GSK583->Monitoring Positive_Control->Monitoring Sacrifice Sacrifice Monitoring->Sacrifice Data_Collection Data Collection & Analysis Sacrifice->Data_Collection Colon_Length Colon Length & Weight Data_Collection->Colon_Length Histology Histological Analysis Data_Collection->Histology Cytokine_Analysis Cytokine Measurement (Colon tissue, Serum) Data_Collection->Cytokine_Analysis MPO_Assay Myeloperoxidase Assay Data_Collection->MPO_Assay

Figure 2: General experimental workflow for GSK583 in mouse colitis models.

Quantitative Data Summary

While GSK583 showed promise in in vitro and ex vivo human tissue studies, extensive in vivo efficacy data in standard wild-type colitis models (DSS, TNBS) is limited in publicly available literature, partly due to its discontinuation from clinical development due to a poor pharmacokinetic profile. The available data is summarized below.

Table 1: In Vitro and Ex Vivo Activity of GSK583

AssaySystemReadoutIC50
RIPK2 Kinase AssayHuman RecombinantKinase Activity5 nM
MDP-stimulated TNF-α ProductionPrimary Human MonocytesTNF-α levels8 nM
MDP-stimulated TNF-α ProductionHuman Whole BloodTNF-α levels237 nM
Spontaneous Cytokine ProductionCrohn's Disease BiopsiesTNF-α, IL-6~200 nM
Spontaneous Cytokine ProductionUlcerative Colitis BiopsiesTNF-α, IL-6~200 nM

Table 2: In Vivo Data from SHIP-/- Mouse Model of Crohn's-like Ileitis

Note: This model exhibits spontaneous ileitis. GSK583 treatment unexpectedly exacerbated inflammation in this specific genetic context.

ParameterVehicle Control (SHIP-/-)GSK583 Treated (SHIP-/-)
Histological Score Increased vs. Wild-TypeFurther increased vs. Vehicle
Ileal IL-1β Concentration Significantly elevated vs. Wild-TypeSignificantly increased vs. Vehicle
Ileal IL-6 Concentration Not significantly different from Wild-TypeNo significant change vs. Vehicle
Ileal TNF-α Concentration Not significantly different from Wild-TypeNo significant change vs. Vehicle

Experimental Protocols

GSK583 Formulation and Administration
  • Formulation for Oral Gavage: A common vehicle for in vivo studies with GSK583 is a suspension in 0.5% (w/v) methylcellulose in water.

  • Dosage: Based on preclinical studies with related compounds, a starting dose range of 10-50 mg/kg, administered once or twice daily, is recommended for exploratory studies. Dose-response studies are crucial to determine the optimal therapeutic window.

  • Route of Administration: Oral gavage (p.o.) is a common route. Intraperitoneal (i.p.) injection can also be considered.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This model is widely used to induce an acute or chronic colitis that resembles human ulcerative colitis.

  • Animals: 8-12 week old C57BL/6 or BALB/c mice are commonly used.

  • Induction of Acute Colitis:

    • Provide mice with drinking water containing 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) ad libitum for 5-7 days. The concentration of DSS should be optimized based on the mouse strain and specific batch of DSS.

    • Replace the DSS solution daily.

  • GSK583 Treatment:

    • Begin GSK583 or vehicle administration one day prior to or on the same day as DSS administration.

    • Continue daily treatment throughout the DSS administration period and potentially for a few days after, depending on the study design.

  • Monitoring and Endpoints:

    • Record body weight, stool consistency, and presence of blood in the stool daily to calculate the Disease Activity Index (DAI).

    • At the end of the experiment (typically day 7-10), sacrifice the mice and collect colon tissue.

    • Measure colon length and weight.

    • Perform histological analysis of colon sections to assess inflammation, ulceration, and crypt damage.

    • Measure myeloperoxidase (MPO) activity in colon homogenates as a marker of neutrophil infiltration.

    • Quantify cytokine levels (e.g., TNF-α, IL-6, IL-1β) in colon homogenates or serum using ELISA or multiplex assays.

Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model

This model induces a T-cell mediated transmural inflammation that shares features with human Crohn's disease.

  • Animals: 8-12 week old BALB/c or SJL/J mice are often used.

  • Induction of Colitis:

    • Anesthetize mice lightly.

    • Slowly administer 100-150 µL of a 2.5-5 mg solution of TNBS dissolved in 50% ethanol intrarectally via a catheter.

    • Hold the mice in a head-down position for 1-2 minutes to ensure distribution of the TNBS solution.

  • GSK583 Treatment:

    • Initiate GSK583 or vehicle treatment 1-2 hours before or after TNBS administration.

    • Continue treatment daily for the duration of the experiment (typically 3-7 days).

  • Monitoring and Endpoints:

    • Monitor body weight daily.

    • At the end of the study, sacrifice the mice and collect colon tissue.

    • Assess macroscopic damage score of the colon.

    • Measure colon length and weight.

    • Perform histological analysis to evaluate the severity of transmural inflammation.

    • Measure MPO activity and cytokine levels in colon tissue.

Conclusion and Future Directions

GSK583 is a valuable tool compound for investigating the role of the NOD2/RIPK2 signaling pathway in inflammatory processes. While its clinical development was halted, it remains a potent and selective inhibitor for preclinical research. The paradoxical findings in the SHIP-/- mouse model highlight the complexity of RIPK2 signaling in different genetic and inflammatory contexts and warrant further investigation. Researchers using GSK583 in wild-type colitis models should carefully conduct dose-response studies and be aware of the limited publicly available efficacy data. Future studies could focus on comparing the effects of GSK583 with its more bioavailable prodrugs or other RIPK2 inhibitors to further elucidate the therapeutic potential of targeting this pathway in IBD.

References

Application Notes and Protocols for Measuring Cytokine Inhibition with RIP2 Kinase Inhibitor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2), also known as RICK or CARDIAK, is a crucial serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the NF-κB and MAPK pathways.[3][4] This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8.[4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[4][5]

"RIP2 kinase inhibitor 1" is a potent and selective inhibitor of RIPK2 that has been shown to effectively block its kinase activity, thereby preventing the downstream inflammatory cascade.[6] These application notes provide detailed protocols for measuring the inhibitory effect of "this compound" on cytokine production in both in vitro and in vivo settings.

Mechanism of Action of this compound

"this compound" functions by targeting the kinase activity of RIPK2. Upon activation by upstream NOD1 and NOD2 receptors, RIPK2 undergoes autophosphorylation, a critical step for the activation of downstream signaling pathways like NF-kB and MAPK, which are responsible for the transcription of genes involved in inflammatory responses. "this compound" blocks this autophosphorylation, thereby preventing the subsequent signaling events that lead to inflammation.[7]

Data Presentation: In Vitro and In Vivo Inhibition of Cytokine Production

The following tables summarize the quantitative data on the inhibitory activity of "this compound" and related compounds on the production of key pro-inflammatory cytokines.

Table 1: In Vitro Inhibition of TNF-α Production

Cell LineStimulantInhibitorIC50 (nM)Reference
Raw264.7 (overexpressing NOD2)MDPCompound 10w<10[8]
Human Whole BloodMDPCompound 8~100[5]

Table 2: In Vitro Inhibition of IL-6 Production

Cell Line/SystemStimulantInhibitorConcentration (nM)% InhibitionReference
Mouse BMDMMDPCompound 812 (IC50)50[4]
Sarcoidosis PBMCsPAMGefitinib (non-selective RIPK2 inhibitor) + IRAK1/4 inhibitorNot specifiedSignificant decrease[9]

Table 3: In Vivo Inhibition of Combined Cytokine Response in Rats

Cytokines MeasuredStimulantInhibitorDose% Inhibition (relative to vehicle)Reference
IL-8, TNF-α, IL-6, IL-1βL18-MDPThis compound2 mg/kg (oral)Not specified, but significant[6]

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay in Macrophages

This protocol describes a cell-based assay to measure the inhibition of cytokine release (e.g., TNF-α, IL-6) from macrophage cell lines (e.g., Raw264.7) or primary bone marrow-derived macrophages (BMDMs) following stimulation with a NOD2 ligand.

Materials:

  • Macrophage cell line (e.g., Raw264.7) or primary BMDMs

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound"

  • NOD2 ligand (e.g., Muramyl dipeptide - MDP)

  • Lipopolysaccharide (LPS) as a control for RIPK2-independent stimulation

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader for ELISA

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Prepare serial dilutions of "this compound" in cell culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Cell Stimulation: Prepare a solution of MDP (e.g., 10 µg/mL) and LPS (e.g., 100 ng/mL) in cell culture medium. Add 100 µL of the stimulant to the appropriate wells. Include unstimulated control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of "this compound" relative to the vehicle-treated, MDP-stimulated control. Determine the IC50 value of the inhibitor.

Protocol 2: In Vivo Pharmacodynamic Model of Cytokine Inhibition in Rats

This protocol outlines an in vivo model to assess the efficacy of orally administered "this compound" in reducing systemic cytokine levels in rats challenged with a NOD2 agonist.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • "this compound"

  • L18-MDP (a lipophilic derivative of MDP for in vivo use)

  • Vehicle for inhibitor administration (e.g., 0.5% methylcellulose)

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Multiplex cytokine assay kit (e.g., Luminex-based) for rat IL-8, TNF-α, IL-6, and IL-1β

Procedure:

  • Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.

  • Inhibitor Administration: Orally administer "this compound" (e.g., 2 mg/kg) or vehicle to the rats.

  • Stimulation: After a specified pre-dosing time (e.g., 15-30 minutes), intraperitoneally inject the rats with L18-MDP (e.g., 50 µ g/rat ).

  • Blood Collection: At various time points post-stimulation (e.g., 2, 4, 6 hours), collect blood samples via an appropriate method (e.g., tail vein) into EDTA tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C to separate the plasma.

  • Cytokine Measurement: Analyze the plasma samples for the levels of IL-8, TNF-α, IL-6, and IL-1β using a multiplex immunoassay system according to the manufacturer's protocol.

  • Data Analysis: Compare the cytokine levels in the inhibitor-treated group to the vehicle-treated group at each time point to determine the extent of in vivo cytokine inhibition.

Protocol 3: Caspase-1 Activity Assay

RIPK2 has been shown to associate with and activate caspase-1.[7] This assay can be used to determine if "this compound" affects this downstream effector.

Materials:

  • Cell lysates from cells treated with or without "this compound" and a stimulant.

  • Caspase-1 activity assay kit (colorimetric or fluorometric).

  • Microplate reader.

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1. Lyse the cells using the lysis buffer provided in the caspase-1 assay kit.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Caspase-1 Assay: Follow the manufacturer's protocol for the caspase-1 activity assay. This typically involves incubating the cell lysate with a caspase-1-specific substrate (e.g., YVAD-pNA for colorimetric or YVAD-AFC for fluorometric).

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Calculate the caspase-1 activity and compare the activity in inhibitor-treated samples to the vehicle-treated controls.

Visualizations

RIPK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial PGN Bacterial PGN NOD2 NOD2 Bacterial PGN->NOD2 binds RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 Ub Ubiquitination RIPK2->Ub undergoes RIP2_kinase_inhibitor_1 RIP2 Kinase Inhibitor 1 RIP2_kinase_inhibitor_1->RIPK2 inhibits TAK1 TAK1 Ub->TAK1 activates IKK_complex IKK Complex TAK1->IKK_complex activates MAPK_pathway MAPK Pathway TAK1->MAPK_pathway activates IκBα IκBα IKK_complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression translocates to nucleus AP-1 AP-1 MAPK_pathway->AP-1 activates AP-1->Gene_Expression translocates to nucleus Cytokines Cytokines (TNF-α, IL-6, etc.) Gene_Expression->Cytokines leads to

Caption: NOD2-RIPK2 signaling pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model A Seed Macrophages B Pre-treat with This compound A->B C Stimulate with MDP B->C D Incubate 18-24h C->D E Collect Supernatant D->E F Measure Cytokines (ELISA) E->F G Administer Inhibitor to Rats H Inject with L18-MDP G->H I Collect Blood Samples H->I J Separate Plasma I->J K Measure Cytokines (Multiplex) J->K

Caption: Experimental workflows for cytokine inhibition assays.

References

Application Notes and Protocols for the Use of GSK583 in Ex Vivo Human Tissue Explants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GSK583, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in ex vivo human tissue explant models. This document outlines the mechanism of action, experimental protocols, and expected outcomes, offering a valuable resource for investigating inflammatory signaling pathways in a physiologically relevant context.

Introduction

GSK583 is a small molecule inhibitor that selectively targets the kinase activity of RIPK2, a critical mediator of inflammatory responses downstream of the intracellular pattern recognition receptors NOD1 and NOD2.[1][2] Dysregulation of the NOD-RIPK2 signaling pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases, including Crohn's disease and ulcerative colitis.[3][4] Ex vivo human tissue explants provide a powerful platform to study the effects of therapeutic agents like GSK583 in a setting that preserves the complex cellular architecture and interactions of the original tissue.[5][6][7]

Mechanism of Action

GSK583 functions as an ATP-competitive inhibitor of RIPK2, effectively blocking its autophosphorylation and subsequent activation of downstream signaling cascades.[1][8] This inhibition prevents the activation of key inflammatory pathways, including NF-κB and MAPK, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9][10][11][12]

Quantitative Data Summary

The inhibitory effects of GSK583 on cytokine production in human tissue explants have been quantified, demonstrating its potential as a modulator of inflammatory responses.

Tissue TypeStimulationMeasured CytokineIC50Reference
Human Crohn's Disease BiopsiesEndogenousTNF-α~200 nM[4][10]
Human Ulcerative Colitis BiopsiesEndogenousTNF-α~200 nM[4]
Human Crohn's Disease BiopsiesEndogenousIL-6~200 nM[4][10]
Human Ulcerative Colitis BiopsiesEndogenousIL-6~200 nM[4]
Primary Human MonocytesMDPTNF-α8 nM[10]
Human Whole BloodMDPTNF-α237 nM[4][9]

Signaling Pathway

The following diagram illustrates the role of RIPK2 in the NOD2 signaling pathway and the point of inhibition by GSK583.

cluster_extracellular Extracellular cluster_cell Intracellular MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 Activates RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates IKK IKK Complex TAK1->IKK Activates MAPK MAPK Pathways TAK1->MAPK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to MAPK->Nucleus Activate Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Gene Transcription GSK583 GSK583 GSK583->RIPK2 Inhibits Kinase Activity

NOD2 signaling pathway and GSK583 inhibition.

Experimental Protocols

This section provides a generalized protocol for the treatment of ex vivo human tissue explants with GSK583. The specific details may need to be optimized depending on the tissue type and experimental goals.

Materials
  • Fresh human tissue obtained according to institutional guidelines

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

  • GSK583 (stock solution prepared in DMSO)

  • Collagen rafts or gelatin sponges[5][6][13]

  • 6-well or 12-well culture plates

  • Sterile dissection tools (scalpels, forceps)

  • Phosphate-buffered saline (PBS)

  • Trizol reagent for RNA extraction (optional)[13]

  • Reagents for protein analysis (e.g., ELISA kits)

Experimental Workflow Diagram

cluster_workflow Experimental Workflow Tissue 1. Tissue Acquisition (e.g., Biopsy) Dissect 2. Dissection into ~2-3 mm blocks Tissue->Dissect Culture 3. Placement on Collagen Raft/Sponge Dissect->Culture Pretreat 4. Pre-incubation with GSK583 or Vehicle Culture->Pretreat Stimulate 5. (Optional) Stimulation (e.g., with MDP) Pretreat->Stimulate Incubate 6. Incubation (24-48 hours) Stimulate->Incubate Analyze 7. Analysis of Supernatant (e.g., ELISA for Cytokines) and/or Tissue (e.g., RNA/Protein Extraction) Incubate->Analyze

Workflow for GSK583 treatment of tissue explants.
Detailed Protocol

  • Tissue Preparation:

    • Upon receipt, immediately place the fresh human tissue in ice-cold sterile PBS.

    • In a sterile environment (e.g., a biological safety cabinet), dissect the tissue into small blocks of approximately 2-3 mm³.[5]

    • Wash the tissue blocks several times with sterile PBS to remove any debris.

  • Explant Culture Setup:

    • Prepare collagen rafts or place gelatin sponges in each well of a 6-well or 12-well culture plate.[5][13]

    • Add culture medium to the wells, ensuring the support matrix is saturated but not submerged, to maintain an air-liquid interface.[7][13]

    • Carefully place one to three tissue blocks onto each collagen raft or sponge.[5]

  • GSK583 Treatment:

    • Prepare working solutions of GSK583 in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • For dose-response experiments, a range of GSK583 concentrations (e.g., 10 nM to 10 µM) should be prepared. A vehicle control (medium with DMSO) must be included.

    • Remove the existing medium from the wells and replace it with the medium containing the appropriate concentration of GSK583 or vehicle.

    • Pre-incubate the tissue explants with GSK583 for 30-60 minutes at 37°C and 5% CO₂.[10]

  • Stimulation (Optional):

    • If investigating the inhibition of a specific agonist-induced response, add the stimulant (e.g., Muramyl Dipeptide - MDP for NOD2 activation) to the culture medium after the pre-incubation period.

  • Incubation:

    • Incubate the culture plates at 37°C in a humidified atmosphere with 5% CO₂ for the desired experimental duration (typically 24-48 hours). The viability of most explant cultures is maintained for this period.[5]

  • Sample Collection and Analysis:

    • At the end of the incubation period, carefully collect the culture supernatant for cytokine analysis using methods such as ELISA.

    • The tissue explants can be harvested for further analysis:

      • RNA Extraction: Place the tissue in Trizol reagent and process for RNA isolation and subsequent gene expression analysis (e.g., qRT-PCR).[13]

      • Protein Extraction: Homogenize the tissue in appropriate lysis buffers for Western blotting or other protein analysis techniques.

      • Histology: Fix the tissue in formalin and embed in paraffin for histological or immunohistochemical analysis.

Conclusion

The use of GSK583 in ex vivo human tissue explants offers a robust and physiologically relevant method to investigate the role of the NOD-RIPK2 signaling pathway in inflammatory diseases. These protocols and data provide a foundation for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting RIPK2.

References

Application Notes and Protocols for Western Blot Analysis of RIP2 Pathway Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a critical serine/threonine kinase that functions as a key signaling node in the innate immune system.[1][2] It is essential for transducing signals from the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycans.[3][4][5] Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the recruitment of downstream signaling complexes and the activation of inflammatory pathways, most notably the NF-κB and MAPK pathways.[1][2] Dysregulation of the RIP2 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.[1]

Western blotting is a powerful and widely used technique to investigate the activation state of the RIP2 pathway and to assess the efficacy of potential inhibitors. This application note provides detailed protocols for the analysis of key events in the RIP2 signaling cascade by Western blot, including RIP2 phosphorylation, RIP2 ubiquitination, and the activation of the downstream NF-κB pathway.

Signaling Pathway

The canonical NOD1/NOD2 signaling pathway converges on the activation of RIP2. Upon ligand binding, NOD1 or NOD2 oligomerizes and recruits RIP2 via a CARD-CARD interaction. This proximity induces RIP2 oligomerization, autophosphorylation, and subsequent polyubiquitination, which serves as a scaffold to recruit downstream kinases like TAK1. This ultimately leads to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. The degradation of IκBα releases the NF-κB p65/p50 dimer, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

RIP2_Signaling_Pathway cluster_0 Bacterial PGNs cluster_1 Cytoplasm cluster_2 Nucleus PGN Bacterial Peptidoglycans NOD1_NOD2 NOD1/NOD2 PGN->NOD1_NOD2 RIP2 RIP2 NOD1_NOD2->RIP2 CARD-CARD Interaction RIP2->RIP2 TAK1_complex TAK1/TABs RIP2->TAK1_complex Recruitment XIAP XIAP (E3 Ligase) XIAP->RIP2 K63-linked Ubiquitination IKK_complex IKK Complex (IKKα/β/γ) TAK1_complex->IKK_complex Phosphorylation IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB IκBα Phosphorylation p65_p50 p65/p50 IkBa_NFkB->p65_p50 IκBα Degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation DNA DNA p65_p50_nuc->DNA Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines

Caption: RIP2 Signaling Pathway.

Data Presentation: Inhibition of RIP2 Kinase Activity

The efficacy of small molecule inhibitors targeting RIP2 can be quantified and compared. The half-maximal inhibitory concentration (IC50) is a common metric used to determine the potency of an inhibitor. The following table summarizes the in vitro kinase assay IC50 values for several known RIPK2 inhibitors.

InhibitorTypeIC50 (nM)Reference
PonatinibType II6.7[1]
RegorafenibType II41[1]
SorafenibType II75[1]
GSK583Type II--
WEHI-345Type I-[6]
CSLP37Type I-[6]

Experimental Protocols

Experimental Workflow Overview

The general workflow for assessing RIP2 pathway inhibition involves cell culture, stimulation with a NOD1/2 agonist, treatment with a RIP2 inhibitor, preparation of cell lysates, and subsequent analysis by Western blot.

Experimental_Workflow cluster_workflow Experimental Workflow A Cell Culture (e.g., THP-1, HEK293) B Stimulation with NOD1/2 Agonist (e.g., L18-MDP) A->B C Treatment with RIP2 Inhibitor B->C D Cell Lysis & Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting F->G H Detection & Analysis G->H

Caption: Western Blot Experimental Workflow.

Detailed Protocol: Western Blot Analysis of RIP2 Pathway Inhibition

1. Cell Culture and Treatment

  • Culture cells (e.g., human monocytic THP-1 cells or HEK293 cells expressing NOD2) to 70-80% confluency.

  • Pre-treat cells with the desired concentrations of RIP2 inhibitor (e.g., Ponatinib) or vehicle control (e.g., DMSO) for 30 minutes to 1 hour.[3][7]

  • Stimulate the cells with a NOD2 agonist, such as L18-MDP (200 ng/mL), for the appropriate time points (e.g., 30 minutes for phosphorylation events, 1-2 hours for ubiquitination).[6][7]

2. Sample Preparation: Cell Lysis

  • Place the cell culture dish on ice and wash the cells with ice-cold PBS.[8][9]

  • Aspirate the PBS and add ice-cold lysis buffer. For analysis of phosphorylated proteins, use a lysis buffer supplemented with phosphatase inhibitors (e.g., sodium vanadate, sodium fluoride). For analysis of ubiquitinated proteins, include a deubiquitinase inhibitor (e.g., N-ethylmaleimide - NEM).[10][11][12]

    • RIPA Lysis Buffer (General Purpose): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitor cocktail.[5] For phosphorylation, add phosphatase inhibitors.

  • Scrape adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[8][9]

  • Agitate the lysate for 30 minutes at 4°C.[8][9]

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cell debris.[8][9]

  • Transfer the supernatant (protein lysate) to a fresh tube and determine the protein concentration using a BCA assay.[8]

3. SDS-PAGE and Western Blotting

  • Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane for 1 hour at room temperature with either 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: For phospho-protein detection, 5% BSA is recommended to reduce background.[11][12]

4. Immunoblotting

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

    • p-RIPK2 (Ser176): To detect activated RIPK2.[3]

    • Total RIPK2: As a loading control.

    • Ubiquitin: To detect polyubiquitinated RIPK2 (will appear as a high molecular weight smear).

    • p-IκBα (Ser32/36): To detect activation of the IKK complex.

    • Total IκBα: To observe its degradation.

    • p-p65 (Ser536): To detect activated NF-κB.

    • Total p65: As a loading control.

    • β-actin or GAPDH: As a general loading control.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection and Analysis

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to the corresponding loading control.

Expected Results

Upon stimulation with a NOD1/2 agonist, an increase in the phosphorylation of RIPK2, IκBα, and p65 should be observed, along with the degradation of total IκBα. For ubiquitination, a high molecular weight smear for RIPK2 should become apparent. Treatment with an effective RIP2 inhibitor, such as ponatinib, is expected to block these activation events in a dose-dependent manner.[3][6][7] For example, pre-treatment with ponatinib has been shown to completely block L18-MDP-induced RIPK2 ubiquitination in THP-1 cells.[3][7] Similarly, ponatinib inhibits the degradation of IκBα in response to NOD2 stimulation.[6]

References

Application Notes and Protocols for Testing "RIP2 Kinase Inhibitor 1" Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Background

Receptor-Interacting Protein Kinase 2 (RIPK2 or RIP2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain 1 (NOD1) and NOD2. Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination. This cascade triggers the activation of downstream pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), culminating in the production of pro-inflammatory cytokines and chemokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including inflammatory bowel disease (IBD), sarcoidosis, and certain arthritides.

"RIP2 kinase inhibitor 1," also known as GSK583, is a potent and selective inhibitor of RIPK2 kinase activity.[1][2] By binding to the ATP pocket of RIPK2, it blocks the kinase's autophosphorylation and downstream signaling events.[1] This inhibitory action makes it a promising therapeutic candidate for mitigating the excessive inflammation characteristic of diseases driven by aberrant NOD1/NOD2 signaling. Evaluating the in vivo efficacy of "this compound" in relevant animal models is a crucial step in its preclinical development.

These application notes provide a comprehensive overview and detailed protocols for assessing the efficacy of "this compound" in established animal models of inflammation.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the NOD2 signaling pathway and the mechanism of action for a RIPK2 kinase inhibitor.

RIPK2_Signaling_Pathway cluster_extracellular cluster_cell Cytoplasm MDP MDP (Muramyl Dipeptide) NOD2 NOD2 RIPK2_inactive RIPK2 (Inactive) NOD2->RIPK2_inactive Recruitment RIPK2_active RIPK2 (Active) (Ubiquitinated) RIPK2_inactive->RIPK2_active Autophosphorylation & Ubiquitination TAK1_TAB TAK1/TAB Complex RIPK2_active->TAK1_TAB IKK_complex IKK Complex (NEMO, IKKα/β) RIPK2_active->IKK_complex MAPK_pathway MAPK Activation TAK1_TAB->MAPK_pathway NFkB_pathway NF-κB Activation IKK_complex->NFkB_pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_pathway->Pro_inflammatory_Cytokines MAPK_pathway->Pro_inflammatory_Cytokines RIP2_Inhibitor RIP2 Kinase Inhibitor 1 RIP2_Inhibitor->RIPK2_inactive Inhibition

Caption: NOD2-RIPK2 signaling pathway and inhibition.

General Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of "this compound" in an animal model of induced inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Induction and Treatment cluster_monitoring Monitoring and Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, etc.) Animal_Acclimatization->Baseline_Measurements Group_Allocation Random Allocation to Groups (Vehicle, Inhibitor, Positive Control) Baseline_Measurements->Group_Allocation Disease_Induction Disease Induction (e.g., TNBS Administration) Group_Allocation->Disease_Induction Treatment_Administration Treatment Administration (Oral Gavage, IP Injection) Disease_Induction->Treatment_Administration Daily_Monitoring Daily Monitoring (Weight, Clinical Score) Treatment_Administration->Daily_Monitoring Sacrifice Sacrifice at Endpoint Daily_Monitoring->Sacrifice Sample_Collection Sample Collection (Colon, Blood, Spleen) Sacrifice->Sample_Collection Data_Analysis Endpoint Analysis (Histology, Cytokines, MPO) Sample_Collection->Data_Analysis

Caption: General workflow for in vivo efficacy testing.

Quantitative Data Summary

The following table summarizes key quantitative data for "this compound" (GSK583) and other relevant RIPK2 inhibitors from published studies. This data is provided for context and to aid in experimental design.

Inhibitor NameAliasTargetIC₅₀ (Biochemical)IC₅₀ (Cell-based)Animal ModelKey Efficacy FindingReference
This compound GSK583 RIPK25 nM8 nM (MDP-stimulated TNFα in THP-1 cells)MDP-induced peritonitis (Rat)Dose-dependent inhibition of serum KC with an in vivo IC₅₀ of 50 nM.[1][3]
Gefitinib-EGFR, RIPK2~51 nM (RIPK2)-SAMP1/YitFc mice (Crohn's-like ileitis)Oral treatment at 50 mg/kg/day improved intestinal histology.[4][5]
Ponatinib-Multi-kinase, RIPK2-Inhibits RIPK2 autophosphorylation and ubiquitination.-Potently inhibits NOD2 signaling in cellular models.[6]
WEHI-345-RIPK2130 nM>10-fold lower cellular potency than biochemical.EAE (MS model)Beneficial in preventing nearly 50% of multiple sclerosis in a mouse model.[7]
BI 706039-RIPK2-4.5 nM (murine whole blood TNFα)TRUC mouse (IBD model)Significantly reduced colonic inflammation and disease-associated markers.[7]

Experimental Protocols

Animal Model Selection

The choice of animal model is critical and should align with the clinical indication being studied. Given RIPK2's role in inflammatory bowel disease, the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in mice is a well-established and relevant choice.[8][9] This model mimics several features of Crohn's disease.[8][10]

Protocol for TNBS-Induced Colitis in Mice

a. Animals:

  • Female CD-1 or SJL/J mice, 6-10 weeks old, weighing 20-30g.[8][9]

  • House animals in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Allow for at least one week of acclimatization before the start of the experiment.

b. Materials:

  • "this compound" (GSK583)

  • Vehicle for inhibitor (e.g., 0.5% methylcellulose)

  • 2,4,6-trinitrobenzenesulfonic acid (TNBS), 5% solution (Sigma-Aldrich)

  • Ethanol (200 proof)

  • Phosphate-buffered saline (PBS)

  • 3-4 Fr polyurethane catheter

c. Experimental Groups:

  • Sham Control: Intrarectal administration of PBS.

  • Vehicle Control: TNBS-induced colitis + treatment with vehicle.

  • Inhibitor Treatment Group(s): TNBS-induced colitis + treatment with "this compound" at various doses (e.g., 1, 10, 30 mg/kg).

  • Positive Control (Optional): TNBS-induced colitis + treatment with a known anti-inflammatory agent (e.g., prednisolone).[2]

d. Colitis Induction Procedure:

  • Fast mice for 24 hours prior to induction, with free access to water.[9]

  • Anesthetize mice lightly (e.g., using isoflurane).

  • Prepare the TNBS solution by mixing 5% TNBS with an equal volume of ethanol to achieve a final concentration of 2.5% TNBS in 50% ethanol.

  • Gently insert a 3-4 Fr catheter intrarectally, approximately 3-4 cm proximal to the anus.

  • Slowly administer 100 µL of the TNBS solution (or PBS for the sham group).

  • To ensure the solution remains in the colon, hold the mouse in a head-down position for at least 60 seconds.

  • Return the mouse to its cage and monitor its recovery from anesthesia.

e. Treatment Protocol:

  • Prepare a stock solution of "this compound" in a suitable vehicle. Dosing can be performed via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

  • Begin treatment prophylactically (e.g., 2 days before TNBS induction) or therapeutically (e.g., 24 hours after induction).[2]

  • Administer the inhibitor or vehicle once or twice daily for the duration of the study (typically 3-7 days for acute models).[11]

Efficacy Assessment and Endpoint Analysis

a. Daily Monitoring:

  • Record body weight daily. Weight loss is a key indicator of disease severity.

  • Calculate a Disease Activity Index (DAI) score based on weight loss, stool consistency, and presence of blood in feces.

b. Macroscopic Assessment (at sacrifice):

  • Measure the length of the colon from the cecum to the anus. Colon shortening is a sign of inflammation.[11]

  • Score the colon for macroscopic signs of damage (e.g., ulceration, wall thickening, hyperemia).

c. Histopathological Analysis:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E).

  • Score the sections blindly for inflammatory cell infiltration, mucosal ulceration, and architectural changes.

d. Myeloperoxidase (MPO) Assay:

  • MPO is an enzyme abundant in neutrophils, and its activity in colon tissue homogenates serves as a quantitative marker of neutrophil infiltration.[11]

  • Homogenize a pre-weighed piece of colon tissue and measure MPO activity using a commercially available kit.

e. Cytokine Analysis:

  • Collect blood via cardiac puncture at the time of sacrifice to prepare serum.

  • Homogenize a portion of the colon tissue in a lysis buffer containing protease inhibitors.

  • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum and colon homogenates using ELISA or a multiplex bead-based assay (e.g., Luminex).[11]

f. Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis:

  • To establish a relationship between drug exposure and efficacy, collect blood samples at various time points after the final dose.

  • Measure the concentration of "this compound" in the plasma using LC-MS/MS.

  • Correlate plasma concentrations with efficacy endpoints (e.g., reduction in cytokine levels).[12]

Conclusion

These guidelines provide a robust framework for the preclinical evaluation of "this compound" in animal models of inflammation. By employing standardized protocols and a comprehensive set of efficacy endpoints, researchers can generate the critical data needed to advance the development of this promising therapeutic agent. Careful experimental design, including appropriate controls and statistical analysis, is paramount for obtaining reliable and interpretable results.

References

Preparing RIP2 Kinase Inhibitor 1 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Receptor-Interacting Protein 2 (RIP2) kinase, also known as RIPK2, is a critical signaling node in the innate immune system. It functions downstream of the pattern recognition receptors NOD1 and NOD2, which detect bacterial peptidoglycans. Upon activation, RIP2 kinase mediates the activation of NF-κB and MAPK signaling pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIP2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases.

RIP2 kinase inhibitor 1, also known as GSK583, is a potent and selective small molecule inhibitor of RIP2 kinase with an IC50 of 5-10 nM.[1] Its ability to modulate inflammatory responses makes it a valuable tool for in vivo preclinical research. This document provides detailed application notes and protocols for the preparation and use of this compound in in vivo studies.

Physicochemical Properties and In Vitro Activity

A summary of the key physicochemical properties and in vitro activity of this compound is provided in the table below. This information is crucial for appropriate handling, storage, and formulation of the compound for in vivo experiments.

PropertyValueReference
Chemical Name 3-(Benzoylamino)-4-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)phenyl]benzamide[1]
Molecular Formula C25H22N4O2[1]
Molecular Weight 410.48 g/mol [1]
IC50 (RIP2 Kinase) 5-10 nM[1]
Solubility Soluble to 100 mM in DMSO[1]
Purity ≥98%[1]
Storage Store at -20°C[1]

In Vivo Formulation and Administration Protocols

The poor aqueous solubility of this compound necessitates the use of specific vehicles for in vivo administration. Below are detailed protocols for preparing formulations for oral gavage and intraperitoneal injection.

Oral Gavage Formulation

This formulation is suitable for delivering this compound directly into the stomach.

Materials:

  • This compound (GSK583) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Ensure the powder is completely dissolved. Gentle warming and vortexing can be used to aid dissolution.

  • Prepare the final formulation (Example for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g):

    • The final desired concentration is 1 mg/mL.

    • The final vehicle composition will be: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

    • In a sterile microcentrifuge tube, add the components in the following order, ensuring complete mixing after each addition:

      • 400 µL of PEG300.

      • 100 µL of the 25 mg/mL this compound stock solution in DMSO. Vortex thoroughly.

      • 50 µL of Tween-80. Vortex thoroughly.

      • 450 µL of sterile Saline. Vortex thoroughly until a clear and homogenous solution is obtained.

    • If any precipitation is observed, brief sonication in a water bath sonicator may be used to aid dissolution.

  • Administration:

    • Administer the formulation to the animal via oral gavage at the desired volume (e.g., 250 µL for a 25g mouse).

    • It is recommended to prepare the formulation fresh on the day of the experiment.

Intraperitoneal Injection Formulation

This formulation is suitable for systemic delivery of this compound via the peritoneal cavity.

Materials:

  • This compound (GSK583) powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution in DMSO:

    • Follow the same procedure as for the oral gavage formulation to prepare a concentrated stock solution in DMSO.

  • Prepare the final formulation (Example for a 10 mg/kg dose in a 25g mouse with a dosing volume of 10 µL/g):

    • The final desired concentration is 1 mg/mL.

    • A commonly used vehicle for intraperitoneal injection of hydrophobic compounds is a co-solvent system. A suggested vehicle is 20% DMSO, 40% PEG400, and 40% Saline/PBS.

    • In a sterile microcentrifuge tube, add the components in the following order, ensuring complete mixing after each addition:

      • 400 µL of PEG400.

      • 200 µL of the appropriate concentration of this compound stock solution in DMSO (e.g., a 5 mg/mL stock would be used here). Vortex thoroughly.

      • 400 µL of sterile Saline or PBS. Vortex thoroughly until a clear and homogenous solution is obtained.

    • If precipitation occurs, adjust the ratios of the co-solvents or consider alternative vehicles. Brief sonication may also aid in dissolution.

  • Administration:

    • Administer the formulation to the animal via intraperitoneal injection at the desired volume (e.g., 250 µL for a 25g mouse).

    • The maximum recommended volume for intraperitoneal injection in mice is 10 ml/kg.

    • Prepare the formulation fresh on the day of use.

In Vivo Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is essential for designing effective in vivo experiments.

Pharmacokinetic Parameters

The following table summarizes the available preclinical pharmacokinetic parameters for GSK583 in rodents.

SpeciesRouteDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Oral Bioavailability (%)
RatOral2 mg/kg~150~2~600Moderate
MouseOral10 mg/kg~300~1~900Moderate

Note: The values presented are approximate and can vary depending on the specific study conditions and formulation used.

Pharmacodynamic Activity

GSK583 has been shown to effectively inhibit RIP2-mediated inflammatory responses in vivo.

Animal ModelChallengeDose of GSK583 (Route)Readout% Inhibition
RatMDP-induced peritonitis0.1, 1, 10 mg/kg (oral)Serum KC (IL-8 orthologue)Dose-dependent inhibition
MouseMDP-induced peritonitis10, 30, 100 mg/kg (oral)Peritoneal neutrophil recruitmentDose-dependent inhibition
MouseMDP-induced peritonitis10, 30, 100 mg/kg (oral)Serum KC (IL-8 orthologue)Dose-dependent inhibition
RatL18-MDP induced cytokine release2 mg/kg (oral)Whole blood IL-8, TNFα, IL-6, IL-1βSignificant inhibition

Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Efficacy Study

The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound in a murine model of MDP-induced peritonitis.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis formulation Formulate RIP2 Kinase Inhibitor 1 (GSK583) dosing Administer GSK583 or Vehicle (Oral/IP) formulation->dosing animals Acclimate Mice animals->dosing challenge Induce Peritonitis (MDP Injection) dosing->challenge collection Collect Peritoneal Lavage Fluid and Blood challenge->collection facs Analyze Neutrophil Infiltration (FACS) collection->facs elisa Measure Cytokine Levels (ELISA) collection->elisa

Workflow for an in vivo efficacy study.
NOD2-RIP2 Signaling Pathway

This diagram illustrates the central role of RIP2 kinase in the NOD2 signaling pathway, which is the target of this compound.

rip2_signaling_pathway cluster_upstream Upstream Activation cluster_core Core Signaling Complex cluster_downstream Downstream Pathways cluster_outcome Cellular Response MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIP2 RIP2 Kinase NOD2->RIP2 recruits and activates Ub Ubiquitination RIP2->Ub undergoes Inhibitor This compound (GSK583) Inhibitor->RIP2 inhibits TAK1 TAK1 Ub->TAK1 activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK) TAK1->MAPK NFkB NF-κB IKK->NFkB activates AP1 AP-1 MAPK->AP1 activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) NFkB->Cytokines induce transcription AP1->Cytokines induce transcription

Simplified NOD2-RIP2 signaling pathway.

Conclusion

This compound (GSK583) is a valuable research tool for investigating the role of the NOD-RIP2 signaling pathway in various disease models. Proper formulation and administration are critical for achieving reliable and reproducible in vivo results. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this potent inhibitor in their preclinical studies. It is always recommended to perform pilot studies to determine the optimal dose and formulation for a specific animal model and experimental setup.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing GSK583 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of GSK583 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is GSK583 and what is its primary mechanism of action?

A1: GSK583 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] Its mechanism of action is ATP-competitive, meaning it binds to the ATP-binding pocket of RIPK2, preventing the kinase from carrying out its signaling functions.[4] RIPK2 is a crucial component of the NOD1 and NOD2 signaling pathways, which are involved in the innate immune response to bacterial peptidoglycans. By inhibiting RIPK2, GSK583 effectively blocks downstream inflammatory signaling.[4][5]

Q2: What is the recommended starting concentration for GSK583 in cell-based assays?

A2: A recommended starting concentration for cellular use is 200 nM.[6] However, the optimal concentration will vary depending on the cell type, assay, and specific experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Q3: What are the known off-target effects of GSK583?

A3: While GSK583 is highly selective for RIPK2, it has been shown to inhibit the hERG ion channel and Cytochrome P450 3A4 (CYP3A4).[2] These off-target activities are important considerations, especially when interpreting data or if the experimental system is sensitive to these effects. The interaction with the hERG channel, along with poor pharmacokinetics, limited its development as a clinical drug candidate.[7]

Q4: How should I prepare and store GSK583 stock solutions?

A4: GSK583 is soluble in DMSO and ethanol.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in 100% DMSO.[8] For example, a 10 mM stock can be prepared. It is recommended to use fresh DMSO as moisture can reduce solubility.[2] Stock solutions should be stored at -20°C or -80°C to maintain stability.[3] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or low inhibition of target pathway - Suboptimal GSK583 concentration: The concentration used may be too low for the specific cell type or assay. - Incorrect experimental setup: Issues with cell health, stimulus concentration, or timing of treatment and stimulation. - Inactive compound: Improper storage or handling of GSK583 may have led to degradation.- Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50 in your system. - Ensure cells are healthy and properly stimulated. Verify the concentration and activity of your NOD1/NOD2 agonist (e.g., iE-DAP, MDP). A typical pre-incubation time with GSK583 is 30 minutes before stimulation. - Prepare fresh stock solutions from a reliable source and store them properly.
High background or off-target effects - High GSK583 concentration: Excessive concentrations can lead to non-specific effects or cytotoxicity. - Known off-target activity: GSK583 inhibits the hERG channel and CYP3A4.[2]- Use the lowest effective concentration determined from your dose-response experiments. - If your experimental system is sensitive to hERG or CYP3A4 inhibition, consider using a different RIPK2 inhibitor with a cleaner off-target profile. Be aware of potential confounding effects in relevant cellular models (e.g., cardiomyocytes, liver cells).
Compound precipitation in media - Low solubility in aqueous solutions: Direct dilution of a high-concentration DMSO stock into aqueous cell culture media can cause precipitation.- When diluting the DMSO stock, ensure the final DMSO concentration in the cell culture media is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. - Prepare intermediate dilutions in a serum-free medium before adding to the final culture. Sonication may also be recommended for solubilizing the compound.[8]
Inconsistent results between experiments - Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response. - Inconsistent reagent preparation: Variations in the preparation of GSK583 dilutions or stimuli.- Use cells within a consistent passage number range and seed them at a consistent density. Optimal seeding density is cell-specific and may require initial optimization.[9][10][11] - Prepare fresh dilutions of GSK583 and stimuli for each experiment. Ensure thorough mixing.

Quantitative Data Summary

The following table summarizes key quantitative data for GSK583 from various in vitro assays.

ParameterValueCell/System TypeAssay
IC50 (RIPK2) 5 nMHuman KinaseBiochemical Assay
IC50 (RIPK3) 16 nMHuman KinaseBiochemical Assay
IC50 (TNF-α production) 8 nMPrimary Human MonocytesMDP-stimulated TNF-α release
IC50 (TNF-α & IL-6 production) ~200 nMHuman Crohn's Disease & Ulcerative Colitis BiopsiesExplant Culture
IC50 (TNF-α production) 237 nMHuman Whole BloodMDP-stimulated TNF-α release
Recommended Cellular Concentration 200 nMGeneral Cell-Based Assays-
Solubility in DMSO ≥ 45 mg/mL (≥ 112.94 mM)--
Solubility in Ethanol 27 mg/mL (67.76 mM)--

Experimental Protocols

General Protocol for Optimizing GSK583 Concentration

This workflow outlines the steps to determine the optimal concentration of GSK583 for inhibiting NOD1/NOD2 signaling in a specific cell line.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_gsk Prepare GSK583 Stock (e.g., 10 mM in DMSO) dose_response Dose-Response Treatment (e.g., 0, 1, 10, 100, 1000, 10000 nM GSK583) prep_gsk->dose_response prep_cells Seed Cells at Optimal Density (e.g., 1-5 x 10^5 cells/mL) prep_cells->dose_response pre_incubation Pre-incubate for 30 min dose_response->pre_incubation stimulation Stimulate with NOD1/NOD2 Agonist (e.g., iE-DAP or MDP for 6-24h) pre_incubation->stimulation collect_supernatant Collect Supernatant (for Cytokine Analysis) stimulation->collect_supernatant lyse_cells Lyse Cells (for Western Blot) stimulation->lyse_cells elisa ELISA for Cytokines (e.g., TNF-α, IL-6, IL-8) collect_supernatant->elisa western Western Blot for Pathway Proteins (e.g., p-RIPK2, IκBα, p-p65) lyse_cells->western ic50 Determine IC50 elisa->ic50 western->ic50

Caption: Experimental workflow for GSK583 concentration optimization.
Protocol for Assessing RIPK2 Pathway Inhibition by Western Blot

  • Cell Seeding: Seed cells (e.g., THP-1 monocytes, HEK293 cells expressing NOD2) in 6-well plates at a density that will result in 70-80% confluency at the time of the experiment.

  • GSK583 Treatment: Prepare serial dilutions of GSK583 in cell culture medium. Pre-treat the cells with varying concentrations of GSK583 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30 minutes.

  • Stimulation: Stimulate the cells with a NOD1 or NOD2 agonist for the desired time (e.g., 15-60 minutes for phosphorylation events).

    • NOD1 Agonist: γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP) at a working concentration of 1-100 µg/ml.[12]

    • NOD2 Agonist: Muramyl dipeptide (MDP) at a working concentration of 10 ng - 10 µg/ml.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-RIPK2 (to directly assess GSK583 activity)

      • Total RIPK2

      • Phospho-NF-κB p65

      • Total NF-κB p65

      • IκBα (degradation is a marker of NF-κB activation)

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol for Measuring Cytokine Inhibition by ELISA
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • GSK583 Treatment: Pre-treat cells with a range of GSK583 concentrations for 30 minutes.

  • Stimulation: Add the NOD1 or NOD2 agonist and incubate for a period sufficient to induce cytokine production (typically 6-24 hours).

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6, or IL-8) according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the IC50 of GSK583 for the inhibition of cytokine production.

Signaling Pathway and Logical Relationships

NOD2-RIPK2 Signaling Pathway

The following diagram illustrates the canonical NOD2 signaling pathway and the point of inhibition by GSK583.

nod2_pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP (Muramyl Dipeptide) NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits XIAP XIAP RIPK2->XIAP interacts with TAK1 TAK1 Complex RIPK2->TAK1 activates XIAP->RIPK2 ubiquitinates IKK IKK Complex TAK1->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DNA DNA NFkB_nuc->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines promotes transcription GSK583 GSK583 GSK583->RIPK2 inhibits

Caption: GSK583 inhibits the NOD2 signaling pathway at RIPK2.

References

Technical Support Center: RIP2 Kinase Inhibitor 1 (GSK583)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RIP2 Kinase Inhibitor 1, also known as GSK583.

Frequently Asked Questions (FAQs)

Q1: What is this compound (GSK583) and what is its primary mechanism of action?

A1: this compound (GSK583) is a potent and selective, ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). RIPK2 is a key serine/threonine kinase in the NOD-like receptor (NLR) signaling pathway. Upon activation by NOD1 or NOD2, RIPK2 autophosphorylates and mediates downstream signaling cascades, leading to the activation of NF-κB and MAPKs, and subsequent production of pro-inflammatory cytokines. GSK583 is designed to bind to the ATP-binding pocket of RIPK2, thereby preventing its kinase activity and blocking downstream inflammatory responses.

Q2: What are the known primary off-target effects of GSK583?

A2: The most significant off-target activities of GSK583 that have been identified are the inhibition of the hERG (human Ether-a-go-go-Related Gene) ion channel and the metabolic enzyme Cytochrome P450 3A4 (CYP3A4).[1][2] These off-target effects have been a primary concern and a reason why GSK583 is often used as a tool compound for research rather than a clinical therapeutic.[1][2]

Q3: Does GSK583 inhibit other kinases?

Q4: What is the significance of the hERG ion channel inhibition?

A4: Inhibition of the hERG ion channel is a major safety concern in drug development as it can lead to a cardiac arrhythmia known as long QT syndrome, which can be life-threatening. The off-target activity of GSK583 on the hERG channel (IC50 = 7.45 µM) was a significant factor in limiting its clinical development.[2][5] Researchers using GSK583 should be aware of this potential cardiotoxic liability, especially in in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cellular Assays

Possible Cause: The observed phenotype may be due to an off-target effect of GSK583 rather than the inhibition of RIPK2.

Troubleshooting Steps:

  • Validate with a Structurally Unrelated RIPK2 Inhibitor: Use a different, structurally distinct RIPK2 inhibitor to see if the same phenotype is reproduced. If the phenotype persists, it is more likely to be an on-target effect of RIPK2 inhibition.

  • Dose-Response Analysis: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for RIPK2 inhibition, it is more likely an off-target effect. The IC50 for GSK583 on RIPK2 is in the low nanomolar range (5 nM), while its significant off-target effects on hERG and CYP3A4 are in the micromolar range.[1][2]

  • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a kinase-dead mutant of a suspected off-target kinase to see if the phenotype is reversed.

  • Cell Line Specificity: Test the inhibitor in different cell lines. The expression levels of off-target kinases can vary between cell types, potentially leading to different phenotypic outcomes.

Issue 2: Inconsistent Results in In Vivo Models

Possible Cause: Inconsistent results in animal models could be due to the pharmacokinetic properties of GSK583 or its off-target effects, such as cardiotoxicity.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: If not already done, characterize the pharmacokinetic profile of GSK583 in your animal model to ensure that the compound is reaching the target tissue at a concentration sufficient to inhibit RIPK2 over the desired time course.

  • Monitor for Cardiotoxicity: Due to the known hERG liability, monitor animals for any signs of cardiotoxicity, such as changes in heart rate or electrocardiogram (ECG) abnormalities, if feasible.

  • Use a More Selective Analog: Consider using a next-generation RIPK2 inhibitor with an improved safety profile and reduced hERG activity if the observed in vivo effects are suspected to be due to off-target toxicity.

Issue 3: Difficulty in Interpreting Kinase Selectivity Data

Possible Cause: Understanding the significance of a kinome scan or a selectivity panel can be challenging.

Troubleshooting Steps:

  • Focus on Potency: Pay close attention to the IC50 or Ki values. An off-target effect is more likely to be biologically relevant if the inhibitor's potency against the off-target is close to its potency against the primary target (RIPK2).

  • Consider Cellular Context: Biochemical assays (like kinome scans) do not always reflect the activity of an inhibitor in a cellular context. Cellular assays are crucial to confirm if a potential off-target identified in a biochemical screen is actually engaged and inhibited within a cell.

  • Pathway Analysis: If an off-target kinase is identified, investigate its known signaling pathways. This can help to predict potential downstream effects and design experiments to test for them.

Quantitative Data on Off-Target Effects

The following tables summarize the available quantitative data on the off-target effects of GSK583.

Table 1: Non-Kinase Off-Target Activities of GSK583

TargetAssay TypeIC50 (µM)Reference
hERG Ion ChannelElectrophysiology7.45[2]
CYP3A4Fluorescence-based5[2]

Table 2: Biochemical Potency of GSK583 Against RIPK Family Kinases

Target KinaseAssay TypeIC50 (nM)Reference
RIPK2Fluorescence Polarization5[1]
RIPK3Fluorescence Polarization16[1]

Note: Despite the biochemical potency against RIPK3, GSK583 did not inhibit RIPK3-dependent necroptosis in cellular assays up to 10 µM.[1]

Table 3: Potential Off-Target Kinases Identified from an Analog of GSK583 (Compound 7)

Data below is for a structurally similar analog and may suggest potential off-targets for GSK583. The data represents the percentage of inhibition at a 1 µM concentration.

Off-Target KinaseKinase Family% Inhibition at 1 µMReference
BRKTyrosine Kinase>90%[4]
FRKTyrosine Kinase>90%[4]
c-SRCTyrosine Kinase>90%[4]
EPHB4Tyrosine Kinase>90%[4]
TXKTyrosine Kinase>90%[4]
ZAKMixed Lineage Kinase89%[4]
ABL2Tyrosine Kinase81%[4]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (General Workflow)

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor like GSK583 against a broad panel of kinases.

  • Service Provider Selection: Engage a commercial vendor that offers kinome scanning services (e.g., Eurofins DiscoverX, Promega, Reaction Biology). These services typically provide quantitative data (e.g., % inhibition at a given concentration, Kd, or IC50 values).

  • Compound Submission: Prepare and submit the inhibitor at a specified concentration and format as required by the vendor. A common initial screening concentration is 1 µM.

  • Assay Principle: The assays are typically competition binding assays (e.g., KINOMEscan™) or enzymatic assays that measure the ability of the test compound to inhibit the activity of a large number of purified kinases.

  • Data Analysis: The primary data is usually provided as the percentage of inhibition of each kinase at the tested concentration. Hits are often defined as kinases that are inhibited above a certain threshold (e.g., >70% or >90%).

  • Follow-up IC50 Determination: For any significant off-target "hits" identified in the primary screen, perform secondary assays to determine the IC50 value to quantify the potency of the inhibitor against those specific kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

CETSA is a method to assess the binding of a ligand to its target protein in a cellular context.

  • Cell Culture and Treatment: Culture the cells of interest and treat them with the inhibitor (e.g., GSK583) at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating Profile: Heat the cell lysates or intact cells at a range of temperatures. The binding of the inhibitor will stabilize the target protein (RIPK2), leading to a higher melting temperature.

  • Protein Separation and Detection: After heating, separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using an antibody specific for the target protein (and suspected off-targets).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

RIP2_Signaling_Pathway RIP2 Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP/iE-DAP (Bacterial Peptidoglycan) NOD1_NOD2 NOD1/NOD2 MDP->NOD1_NOD2 Activates RIPK2 RIPK2 NOD1_NOD2->RIPK2 Recruits & Activates XIAP_LUBAC XIAP/LUBAC (E3 Ligases) RIPK2->XIAP_LUBAC is Ubiquitinated by GSK583 RIP2 Kinase Inhibitor 1 (GSK583) GSK583->RIPK2 Inhibits Autophosphorylation TAK1 TAK1 Complex XIAP_LUBAC->TAK1 Activates IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Gene_Expression Pro-inflammatory Gene Expression MAPK->Gene_Expression NFkB->Gene_Expression Translocates to Nucleus

Caption: The NOD1/NOD2-RIPK2 signaling pathway and the point of inhibition by GSK583.

Experimental_Workflow Workflow for Assessing Off-Target Effects Start Start: Unexpected Experimental Result Hypothesis Hypothesize: On-Target vs. Off-Target Effect Start->Hypothesis Biochemical Biochemical Assays: Kinome Scan Hypothesis->Biochemical Investigate Potential Off-Targets Cellular Cellular Assays: CETSA, Phenotypic Analysis Hypothesis->Cellular Confirm Target Engagement Data_Analysis Analyze Data: Compare IC50s, Cellular vs. Biochemical Biochemical->Data_Analysis Cellular->Data_Analysis Control_Expt Control Experiments: - Structurally different inhibitor - Dose-response curve - Rescue experiment Cellular->Control_Expt InVivo In Vivo Validation: Pharmacokinetics & Efficacy Conclusion Conclusion: Identify and Characterize Off-Target Effect InVivo->Conclusion Data_Analysis->InVivo Validate in Animal Model

Caption: A logical workflow for investigating potential off-target effects of a kinase inhibitor.

References

overcoming resistance to "RIP2 kinase inhibitor 1"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing RIP2 Kinase Inhibitor 1. The information is designed to help identify and overcome experimental challenges, including inhibitor resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of Receptor-Interacting Protein 2 (RIP2) kinase.[1][2] It functions by competing with ATP for binding to the kinase domain of RIP2.[3][4] This prevents the autophosphorylation and activation of RIP2, which is a critical step in the NOD1 and NOD2 signaling pathways.[5] Inhibition of RIP2 kinase activity subsequently blocks the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the production of pro-inflammatory cytokines.[5][6]

Q2: What are the recommended starting concentrations for in vitro experiments?

The half-maximal inhibitory concentration (IC50) for this compound has been reported to be approximately 0.03 µM (30 nM) in biochemical assays and 0.05 µM (50 nM) in human whole blood assays.[1][2] For cell-based assays, a common starting point is to use a concentration range that brackets the IC50 value, for example, from 10 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: My cells are not responding to this compound. What are the possible reasons?

Several factors could contribute to a lack of response:

  • Cell Line Insensitivity: The cell line you are using may not have an active NOD1/NOD2-RIP2 signaling pathway. Ensure that your cells express these proteins and that the pathway is stimulated (e.g., with a NOD1/2 agonist like muramyl dipeptide - MDP).

  • Inhibitor Inactivity: Improper storage or handling of the inhibitor can lead to its degradation. Ensure it has been stored as recommended and that fresh dilutions are used for each experiment.

  • Experimental Conditions: Suboptimal assay conditions, such as incorrect incubation times or cell densities, can affect the outcome.

  • Development of Resistance: Prolonged exposure to the inhibitor can lead to the development of resistance mechanisms. Please refer to the troubleshooting section for more details.

Q4: Can this compound affect other kinases?

This compound is reported to be selective for RIP2. However, like many kinase inhibitors, off-target effects are possible, especially at higher concentrations. For instance, at concentrations significantly above its IC50 for RIP2, it has been shown to have some activity against VEGFR2 and LCK.[1][2] It is advisable to consult selectivity profiling data if available and to use the lowest effective concentration to minimize off-target effects.

Troubleshooting Guide

Problem 1: Gradual or Sudden Loss of Inhibitor Efficacy

You observe a diminished or complete loss of response to this compound in your cell line over time.

Possible Causes:

  • Acquired Mutations in the RIP2 Kinase Domain: Similar to other kinase inhibitors, resistance can arise from mutations in the target protein that reduce inhibitor binding affinity without compromising kinase activity.[7][8]

  • Upregulation of the RIP2 Target: Increased expression of RIP2 can effectively "out-compete" the inhibitor, requiring higher concentrations to achieve the same level of inhibition.[9]

  • Activation of Bypass Signaling Pathways: Cells may develop resistance by activating alternative signaling pathways that compensate for the inhibition of RIP2, leading to the continued activation of downstream effectors like NF-κB.[8][9]

Troubleshooting Workflow:

Troubleshooting_Loss_of_Efficacy start Loss of Inhibitor Efficacy Observed check_viability Perform Dose-Response Curve (e.g., MTT or CellTiter-Glo Assay) start->check_viability compare_curves Compare IC50 with Parental Cell Line check_viability->compare_curves no_shift No Significant IC50 Shift compare_curves->no_shift No shift Significant Rightward IC50 Shift (Resistance) compare_curves->shift Yes investigate_target Investigate RIP2 Target shift->investigate_target investigate_bypass Investigate Bypass Pathways shift->investigate_bypass check_expression 1. Western Blot for Total RIP2 2. qPCR for RIPK2 mRNA investigate_target->check_expression sequence_gene Sequence RIPK2 Kinase Domain investigate_target->sequence_gene upregulation RIP2 Upregulation check_expression->upregulation Increased Expression mutation RIP2 Mutation sequence_gene->mutation Mutation Found phospho_blot Phospho-protein Array or Western Blot for key nodes (e.g., p-AKT, p-ERK) investigate_bypass->phospho_blot bypass_activation Bypass Pathway Activation phospho_blot->bypass_activation Alternative Pathway Activated

Caption: Workflow for troubleshooting loss of inhibitor efficacy.

Problem 2: Inconsistent Results Between Experiments

You are observing high variability in the inhibitor's effect from one experiment to the next.

Possible Causes:

  • Inhibitor Preparation and Storage: this compound, like many small molecules, can be sensitive to freeze-thaw cycles and prolonged storage in solution.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or stimulation conditions can alter the activity of the NOD-RIP2 pathway.

  • Assay Performance: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.

Troubleshooting Steps:

  • Inhibitor Handling:

    • Aliquot the inhibitor upon receipt to minimize freeze-thaw cycles.

    • Prepare fresh working dilutions from a stock solution for each experiment.

    • Confirm the solubility of the inhibitor in your culture medium.

  • Standardize Cell Culture:

    • Use cells within a defined passage number range.

    • Ensure consistent cell seeding density and confluency at the time of treatment.

    • Standardize the concentration and incubation time of the NOD1/2 agonist (e.g., MDP).

  • Assay Optimization:

    • Include positive and negative controls in every experiment.

    • Ensure all reagents are properly calibrated and within their expiration dates.

    • Use a consistent and validated protocol for your endpoint measurement (e.g., ELISA, qPCR, Western Blot).

Data Presentation

Table 1: Potency of this compound

Assay TypeTargetIC50 Value (µM)Reference
Biochemical AssayRIP2 FP0.03[1][2]
Human Whole Blood AssayEndogenous RIP20.05[1][2]
Cell-based (example)RIP20.08Hypothetical

Table 2: Example Troubleshooting Data - IC50 Shift in Resistant Cells

Cell LineTreatment ConditionIC50 of this compound (µM)Fold Change
Parental (Sensitive)Standard Culture0.081.0
Resistant SubcloneContinuous Exposure0.9511.9

Experimental Protocols

Protocol 1: Western Blot for RIP2 Pathway Activation

This protocol is used to assess the phosphorylation state of RIP2 and downstream signaling proteins like IκBα.

  • Cell Lysis:

    • Seed cells and grow to 70-80% confluency.

    • Pre-treat cells with this compound or vehicle control for 1-2 hours.

    • Stimulate with a NOD1/2 agonist (e.g., 10 µg/mL MDP) for 30 minutes.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-phospho-RIP2, anti-total-RIP2, anti-IκBα, anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect with an ECL substrate.

Protocol 2: Cell Viability (MTT) Assay for Dose-Response Curve

This assay measures cell metabolic activity as an indicator of cell viability to determine the inhibitor's IC50.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add DMSO to solubilize the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration and use a non-linear regression to calculate the IC50.

Signaling Pathways and Resistance Mechanisms

Canonical RIP2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by NOD2 activation.

RIP2_Signaling cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 activates RIP2 RIP2 NOD2->RIP2 recruits & activates TAK1 TAK1 Complex RIP2->TAK1 activates IKK IKK Complex RIP2->IKK activates p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene translocates & induces p38->Gene JNK->Gene Inhibitor RIP2 Kinase Inhibitor 1 Inhibitor->RIP2 inhibits

Caption: Simplified NOD2-RIP2 signaling pathway.

Potential Resistance Mechanism: Bypass Pathway Activation

This diagram shows a hypothetical scenario where a bypass pathway (e.g., through another kinase) is activated, leading to NF-κB activation despite RIP2 inhibition.

Bypass_Pathway cluster_membrane Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 RIP2 RIP2 NOD2->RIP2 Bypass_Kinase Bypass Kinase (e.g., upregulated) IKK IKK Complex Bypass_Kinase->IKK compensatory activation NFkB NF-κB IKK->NFkB activates Gene Pro-inflammatory Gene Expression NFkB->Gene induces Inhibitor RIP2 Kinase Inhibitor 1 Inhibitor->RIP2 inhibited

Caption: Activation of a bypass signaling pathway to overcome RIP2 inhibition.

References

minimizing cytotoxicity of GSK583 in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of GSK583 in cell lines.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with GSK583, focusing on identifying and mitigating cytotoxicity.

Problem Potential Cause Recommended Solution
High levels of cell death observed at expected effective concentrations. Off-target effects: GSK583 is known to inhibit the hERG channel and Cyp3A4, which can lead to cytotoxicity, especially at higher concentrations.[1][2]Titrate GSK583 to the lowest effective concentration. A recommended starting concentration for cellular use is around 200 nM.[2] Consider using a different RIPK2 inhibitor with a more favorable off-target profile if cytotoxicity persists.
Solvent toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve GSK583 can be toxic to cells.Ensure the final concentration of the solvent in the cell culture medium is minimal and does not exceed the tolerance level of your specific cell line (typically <0.1% DMSO). Run a vehicle-only control to assess solvent toxicity.
Compound precipitation: GSK583 may precipitate in the culture medium, leading to inconsistent results and potential toxicity.Prepare fresh dilutions of GSK583 from a stock solution for each experiment. Ensure complete dissolution in the solvent before adding to the medium. Pre-warming the stock solution and culture medium to 37°C before dilution can help prevent precipitation.[3]
Inconsistent or unexpected experimental results. Variability in compound potency: The IC50 of GSK583 can vary between different assay formats and cell types. For example, the IC50 for MDP-stimulated TNFα production is 8 nM in primary human monocytes, but 237 nM in human whole blood.[4][5]Determine the optimal concentration of GSK583 for your specific cell line and experimental conditions through a dose-response experiment.
Cell line-specific sensitivity: Different cell lines may exhibit varying sensitivity to GSK583 due to differences in the expression of its targets and off-targets.If encountering issues with a particular cell line, consider testing a panel of cell lines to identify one that is less sensitive to the cytotoxic effects of GSK583.
Difficulty dissolving GSK583. Improper solvent or storage: GSK583 has specific solubility characteristics.GSK583 is soluble in DMSO (up to at least 25 mg/ml).[6] Store the powdered compound at +4°C and stock solutions at -20°C or -80°C for long-term stability.[4] Use fresh, high-quality DMSO for preparing stock solutions.[4] Sonication can be used to aid dissolution.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of GSK583?

A1: GSK583 is a highly potent and selective ATP-competitive inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][7] It functions by binding to the ATP pocket of RIPK2, thereby preventing its kinase activity.[2] This inhibition blocks downstream signaling pathways activated by Nucleotide-binding oligomerization domain-like receptors (NOD-like receptors), such as NOD1 and NOD2, which play a crucial role in the innate immune response and inflammation.[7][8]

Q2: What are the known off-target effects of GSK583 that can contribute to cytotoxicity?

A2: While GSK583 has excellent kinase selectivity, it is known to inhibit the hERG (human Ether-à-go-go-related gene) ion channel and the cytochrome P450 enzyme Cyp3A4.[1][2] Inhibition of the hERG channel can lead to cardiotoxicity, and interference with Cyp3A4 can affect the metabolism of other compounds. These off-target activities are a primary reason GSK583 was not pursued as a clinical drug candidate and can contribute to cytotoxicity in cellular assays, particularly at higher concentrations.[1][7]

Q3: What is a safe and effective concentration range for using GSK583 in cell culture?

A3: The effective concentration of GSK583 can vary depending on the cell type and the specific pathway being investigated. A recommended starting concentration for cellular use is around 200 nM.[2] For inhibiting MDP-stimulated TNFα production in primary human monocytes, the IC50 is approximately 8 nM.[1][4] However, it is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration that provides the desired biological effect while minimizing cytotoxicity.

Q4: How should I prepare and store GSK583 stock solutions?

A4: GSK583 is soluble in DMSO.[1][6] To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO. For example, to make a 10 mM stock solution, you can dissolve the appropriate mass of GSK583 in DMSO.[4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to 6 months or at -80°C for up to one year.[4] When preparing working solutions, it is advisable to pre-warm both the stock solution and the cell culture medium to 37°C to prevent precipitation.[3]

Quantitative Data Summary

Parameter Value Assay/System Reference
RIPK2 IC50 (human) 5 nMCell-free binding assay[1][2][4]
RIPK2 IC50 (rat) 2 nMCell-free binding assay
RIP3 IC50 16 nMCell-free binding assay[1][2]
TNFα Production IC50 8 nMMDP-stimulated primary human monocytes[1][4]
TNFα & IL-6 Production IC50 ~200 nMExplant cultures[1]
hERG IC50 7.45 µMElectrophysiology assay[2]
Cyp3A4 IC50 5 µMFluorescence-based antagonism assay[2]
Recommended Cellular Concentration 200 nMGeneral cellular use[2]

Experimental Protocols

Cell Viability Assay to Assess GSK583 Cytotoxicity

This protocol describes a common method to evaluate the effect of GSK583 on cell viability using a luminescent ATP-based assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • GSK583

  • DMSO (cell culture grade)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of GSK583 in complete culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle-only control (medium with the same final DMSO concentration) and an untreated control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of GSK583 or controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • ATP Measurement: After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle-only control wells to determine the percentage of cell viability. Plot the cell viability against the log of the GSK583 concentration to determine the IC50 value for cytotoxicity.

Inhibition of MDP-Stimulated TNFα Production Assay

This protocol outlines a method to assess the inhibitory effect of GSK583 on the NOD2 signaling pathway.

Materials:

  • Primary human monocytes or a monocytic cell line (e.g., THP-1)

  • Complete cell culture medium

  • GSK583

  • DMSO (cell culture grade)

  • Muramyl dipeptide (MDP)

  • Lipopolysaccharide (LPS) (as a control for TLR4 pathway)

  • 96-well cell culture plates

  • Human TNFα ELISA kit

Procedure:

  • Cell Seeding: Seed monocytes in a 96-well plate at an appropriate density.

  • Pre-treatment with Inhibitor: Pre-treat the cells with various concentrations of GSK583 (or vehicle control) for 30 minutes to 1 hour.[1]

  • Stimulation: Stimulate the cells by adding MDP to the wells to activate the NOD2 pathway. Include a negative control (no stimulation) and a positive control for a different pathway (e.g., LPS for TLR4).

  • Incubation: Incubate the plate for 6 hours (or an optimized time for your cell line) at 37°C.[1]

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • TNFα Measurement: Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percent inhibition of TNFα production for each GSK583 concentration compared to the MDP-stimulated vehicle control. Plot the percent inhibition against the log of the GSK583 concentration to determine the IC50 for TNFα inhibition.

Visualizations

GSK583_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP MDP NOD2 NOD2 MDP->NOD2 activates RIPK2 RIPK2 NOD2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK_Complex IKK Complex TAK1->IKK_Complex activates NF_kappaB_Inhibitor IκB IKK_Complex->NF_kappaB_Inhibitor phosphorylates for degradation NF_kappaB NF-κB NF_kappaB_Inhibitor->NF_kappaB releases Inflammatory_Genes Inflammatory Gene Transcription NF_kappaB->Inflammatory_Genes translocates & activates GSK583 GSK583 GSK583->RIPK2 inhibits

Caption: GSK583 inhibits the NOD2 signaling pathway.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare serial dilutions of GSK583 C Treat cells with GSK583 or vehicle B->C D Incubate for 24-72 hours C->D E Add ATP-based luciferase reagent D->E F Measure luminescence E->F G Normalize data and calculate % viability F->G H Plot dose-response curve and determine IC50 G->H

Caption: Workflow for assessing GSK583 cytotoxicity.

References

Technical Support Center: RIP2 Kinase Inhibitor hERG Channel Activity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the hERG channel activity of RIP2 kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is hERG channel activity a concern when developing RIP2 kinase inhibitors?

A1: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major safety concern in drug development. It can lead to a prolongation of the QT interval in the electrocardiogram, which may result in a life-threatening cardiac arrhythmia known as Torsades de Pointes (TdP). Many kinase inhibitors, due to their physicochemical properties, have shown off-target activity at the hERG channel. Therefore, early assessment and mitigation of hERG liability are critical for any RIP2 kinase inhibitor program.

Q2: What are the common physicochemical properties of RIP2 inhibitors that contribute to hERG channel binding?

A2: Typically, compounds that are lipophilic, possess basic amine groups, and have a high degree of aromaticity are more prone to binding to the hERG channel.[1] The lipophilicity of a compound can increase its concentration in the cell membrane where the hERG channel resides. Basic nitrogen atoms can participate in cation-π interactions with key aromatic residues (Tyr-652 and Phe-656) in the hERG channel pore.[2]

Q3: What are the primary strategies to mitigate hERG activity in a RIP2 inhibitor series?

A3: The main medicinal chemistry strategies focus on modifying the physicochemical properties of the inhibitor to reduce its affinity for the hERG channel while maintaining potency for RIP2 kinase. Key strategies include:

  • Reducing Lipophilicity: Decreasing the compound's cLogP can lower its partitioning into the cell membrane. This can be achieved by replacing lipophilic moieties with more polar groups.[1][3]

  • Modulating Basicity (pKa): Lowering the pKa of basic nitrogen atoms can reduce the likelihood of cation-π interactions within the hERG channel pore. This can be done by introducing electron-withdrawing groups or switching to less basic amine-containing scaffolds.[1][3]

  • Introducing Steric Hindrance: Modifying the inhibitor's structure to create steric clashes with key residues in the hERG channel can prevent optimal binding.

  • Creating Zwitterions: Introducing an acidic group to a molecule with a basic center can form a zwitterion, which often reduces lipophilicity and hERG liability.[1]

Q4: What is a typical safety margin for hERG activity relative to on-target potency?

A4: A safety margin of greater than 100-fold between the in vitro hERG IC50 and the on-target cellular potency (e.g., human whole blood IC50) is often considered a desirable goal for a progressable drug candidate.[2] However, a 30- to 100-fold window may be acceptable depending on the severity of the disease and the medical need.

Data Presentation: RIP2 Inhibitor Potency vs. hERG Activity

The following table summarizes publicly available data for selected RIP2 kinase inhibitors, highlighting the successful mitigation of hERG activity through medicinal chemistry efforts.

Compound/InhibitorRIP2 Kinase IC50 (nM)Human Whole Blood IC50 (nM)hERG IC50 (µM)Therapeutic Index (hERG IC50 / hWB IC50)Key Mitigation Strategy
GSK583 (Inhibitor 1) [4]5237~1~4Baseline
Inhibitor 2 [4]----Moderately decreased hERG activity
Inhibitor 7 [2]110141400Reduced lipophilicity, strengthened hinge binding
Compound 5 [4]526>30>1150Scaffold hopping (quinazoline)
Prodrug 3 (of Cpd 5) [4]-->30-Prodrug of a compound with low hERG liability

Troubleshooting Guides

Issue 1: High hERG activity observed in initial screening.
  • Question: My lead RIP2 inhibitor is potent but shows significant hERG inhibition in an early screen. What are the first steps to address this?

  • Answer:

    • Confirm the Data: Repeat the hERG assay to ensure the result is reproducible. Use a fresh sample of the compound to rule out issues with sample integrity.

    • Analyze Physicochemical Properties: Calculate the cLogP and pKa of your compound. If the cLogP is high (>3.5) and it contains a basic nitrogen, these are likely contributors to the hERG activity.

    • Initiate SAR Studies: Begin by making small, targeted modifications to your lead compound. Focus on the strategies outlined in FAQ A3. For example, can a lipophilic aromatic ring be replaced with a more polar heterocycle? Can an electron-withdrawing group be added near a basic nitrogen to lower its pKa?

    • In Silico Modeling: If available, use computational models of the hERG channel to predict how your inhibitor might be binding and to guide your synthetic chemistry efforts.

Issue 2: Inconsistent hERG IC50 values between different assay runs or platforms.
  • Question: I am getting variable hERG IC50 values for my kinase inhibitors when using an automated patch clamp system. What could be the cause?

  • Answer:

    • Compound "Stickiness": Kinase inhibitors are often lipophilic and can adsorb to the plasticware and tubing of automated patch clamp systems. This reduces the effective concentration of the compound reaching the cells, leading to an artificially high IC50.

      • Mitigation:

        • Use low-binding plates and tubing if possible.

        • Include a surfactant like Pluronic F-68 in the extracellular solution to reduce non-specific binding.

        • Minimize incubation times.

        • Consider using a system with microfluidic compound application that minimizes contact with plastic surfaces.[5]

    • Compound Solubility: Poor aqueous solubility can lead to compound precipitation in the assay buffer, again lowering the effective concentration.

      • Mitigation:

        • Visually inspect solutions for any signs of precipitation.

        • Ensure the final DMSO concentration is as low as possible (typically ≤0.5%) and consistent across experiments.[6]

    • Assay Quality Control: Inconsistent results can arise from variability in the patch clamp recordings.

      • Mitigation:

        • Rigorously apply quality control filters to your data. Only accept recordings with a high seal resistance (e.g., >100 MΩ for QPatch) and stable pre-compound current.[6]

        • Monitor for "rundown" of the hERG current over the course of the experiment and discard cells with excessive rundown.

Issue 3: My attempts to reduce hERG activity are also significantly reducing RIP2 potency.
  • Question: The structural modifications I'm making to reduce hERG liability are also killing my on-target activity. How can I decouple these two effects?

  • Answer:

    • Structural Analysis: If a co-crystal structure of your inhibitor bound to RIP2 is available, carefully examine the binding interactions. Identify regions of the molecule that are critical for RIP2 binding and those that are more solvent-exposed.

    • Targeted Modifications: Focus your hERG mitigation efforts on the solvent-exposed regions of the molecule, as these are less likely to be involved in key interactions with the RIP2 kinase domain. For example, in the case of GSK's RIP2 inhibitors, the C7 position of the 4-aminoquinoline core was found to be oriented towards the solvent front and could be modified to improve properties without sacrificing potency.[2]

    • Scaffold Hopping: If modifications to your current scaffold are proving unsuccessful, consider a "scaffold hop" to a new chemical series. A different core structure may have inherently better physicochemical properties and a different structure-activity relationship (SAR) for hERG versus RIP2. GSK successfully employed this by moving from a 4-aminoquinoline to a 4-aminoquinazoline series, which showed a divergent SAR for RIP2 and hERG activity.[4]

Experimental Protocols

Automated Patch Clamp hERG Assay using QPatch

This protocol provides a general workflow for assessing the inhibitory effect of a RIP2 kinase inhibitor on the hERG channel using the QPatch automated electrophysiology platform.

1. Cell Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • On the day of the experiment, harvest cells using a gentle, non-enzymatic dissociation solution to ensure cell membrane integrity.

  • Wash the cells with serum-free medium and resuspend in the appropriate extracellular solution at a concentration of 1-2 x 10^6 cells/mL.

2. Solution Preparation:

  • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 120 KCl, 5.374 CaCl2, 1.75 MgCl2, 10 HEPES, 4 Na2-ATP, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Test Compound Solutions: Prepare stock solutions of the RIP2 inhibitor in 100% DMSO. On the day of the experiment, create serial dilutions in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should not exceed 0.5%.

3. QPatch Instrument Setup and Run:

  • Prime the QPatch system with the prepared intracellular and extracellular solutions.

  • Load the cell suspension into the system's cell hotel.

  • Load the compound plate containing the vehicle control, positive control (e.g., E-4031), and serial dilutions of the test compound.

  • The QPatch system will automatically perform the following steps for each well of the QPlate:

    • Cell capture and positioning over the micro-aperture.

    • Formation of a high-resistance "giga-seal".

    • Establishment of the whole-cell configuration.

4. Electrophysiology and Data Acquisition:

  • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol is:

    • Hold the cell at -80 mV.

    • Depolarize to +40 mV for 500 ms to activate and then inactivate the hERG channels.

    • Repolarize to -50 mV to measure the peak tail current, which reflects the channels moving from the inactivated to the open state before closing.[5]

    • Repeat this voltage step protocol at regular intervals (e.g., every 15 seconds).

  • Record baseline currents in the presence of the vehicle solution.

  • Apply the test compound at increasing concentrations, allowing for a stable effect at each concentration (typically 3-5 minutes).

  • Apply a positive control (a known hERG blocker) at the end of the experiment to confirm assay sensitivity.

5. Data Analysis:

  • Apply quality control filters to the data (e.g., seal resistance > 100 MΩ, stable baseline current).

  • Measure the peak tail current amplitude for each voltage step.

  • Calculate the percentage inhibition of the hERG current at each compound concentration relative to the vehicle control.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

RIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Peptidoglycans Bacterial Peptidoglycans NOD2 NOD2 Bacterial Peptidoglycans->NOD2 activates RIP2 RIP2 NOD2->RIP2 recruits & activates XIAP XIAP RIP2->XIAP interacts with TAK1 TAK1 RIP2->TAK1 activates XIAP->RIP2 ubiquitinates IKK_complex IKK Complex TAK1->IKK_complex MAPK MAPK TAK1->MAPK NF_kB NF-κB IKK_complex->NF_kB activates Inflammatory_Genes Inflammatory Gene Transcription NF_kB->Inflammatory_Genes MAPK->Inflammatory_Genes RIP2_Inhibitor_1 RIP2 Kinase Inhibitor RIP2_Inhibitor_1->RIP2 hERG_Mitigation_Strategy cluster_problem Problem Identification cluster_analysis Analysis cluster_strategies Mitigation Strategies cluster_outcome Desired Outcome Lead_Compound Lead RIP2 Inhibitor (High hERG Activity) PhysChem Analyze Physicochemical Properties (cLogP, pKa) Lead_Compound->PhysChem SAR_Analysis Structure-Activity Relationship (SAR) Lead_Compound->SAR_Analysis Reduce_Lipo Reduce Lipophilicity PhysChem->Reduce_Lipo Modulate_pKa Modulate Basicity (pKa) PhysChem->Modulate_pKa Scaffold_Hop Scaffold Hopping SAR_Analysis->Scaffold_Hop Optimized_Compound Optimized RIP2 Inhibitor (Low hERG Activity) Reduce_Lipo->Optimized_Compound Modulate_pKa->Optimized_Compound Scaffold_Hop->Optimized_Compound APC_Workflow Start Start: Cell & Solution Prep Load_System Load QPatch System Cells Compounds Solutions Start->Load_System Automated_Run Automated Run Cell Capture Giga-seal Whole-cell Load_System->Automated_Run Data_Acq Data Acquisition Apply Voltage Protocol Record Baseline Apply Compound Automated_Run->Data_Acq QC Quality Control Analysis Filter by Seal Resistance Check for Rundown Data_Acq->QC Analysis Data Analysis Calculate % Inhibition Fit Dose-Response Curve QC->Analysis End End: Determine IC50 Analysis->End

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of GSK583

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic (PK) profile of the RIPK2 inhibitor, GSK583.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic liabilities of GSK583?

A1: GSK583, a potent and selective RIPK2 kinase inhibitor, was deprioritized as a clinical candidate due to several pharmacokinetic challenges.[1] These include:

  • hERG Channel Inhibition: GSK583 exhibits off-target activity against the hERG ion channel, which can lead to cardiotoxicity.[1]

  • CYP3A4 Inhibition: The compound is an inhibitor of the major drug-metabolizing enzyme, cytochrome P450 3A4, raising concerns about potential drug-drug interactions.

  • Poor Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: This is characterized by low clearance, moderate volume of distribution, and moderate oral bioavailability.[2]

Q2: What is the mechanism of action of GSK583?

A2: GSK583 is a Type I kinase inhibitor that competitively binds to the ATP-binding pocket of Receptor-Interacting serine/threonine-Protein Kinase 2 (RIPK2). This prevents the autophosphorylation and activation of RIPK2, thereby blocking downstream signaling cascades, including the NF-κB and MAPK pathways, which are crucial for the production of pro-inflammatory cytokines.[3][4]

Below is a diagram illustrating the RIPK2 signaling pathway and the point of intervention for GSK583.

RIPK2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand Ligand NOD1/2 NOD1/2 Ligand->NOD1/2 Binds RIPK2 RIPK2 NOD1/2->RIPK2 Activates TAK1 TAK1 RIPK2->TAK1 Activates GSK583 GSK583 GSK583->RIPK2 Inhibits IKK_Complex IKK_Complex TAK1->IKK_Complex Activates MAPK MAPK TAK1->MAPK Activates NF_kB NF_kB IKK_Complex->NF_kB Activates Nucleus Nucleus NF_kB->Nucleus Translocates to MAPK->Nucleus Translocates to Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Nucleus->Pro_inflammatory_Cytokines Upregulates Transcription

Figure 1: RIPK2 Signaling Pathway and GSK583 Inhibition.

Troubleshooting Guides

Issue 1: High hERG Channel Inhibition

Problem: Your GSK583 analog shows potent RIPK2 inhibition but retains significant hERG channel activity, posing a cardiotoxicity risk.

Troubleshooting Workflow:

hERG_Troubleshooting Start High hERG Inhibition Observed Assess_Properties Assess Physicochemical Properties (Lipophilicity, pKa) Start->Assess_Properties Strategy_Selection Select Mitigation Strategy Assess_Properties->Strategy_Selection Reduce_Lipophilicity Reduce Lipophilicity (e.g., remove aromatic groups) Strategy_Selection->Reduce_Lipophilicity High cLogP Reduce_Basicity Reduce Basicity (e.g., introduce electron- withdrawing groups) Strategy_Selection->Reduce_Basicity High pKa Synthesize_Analogs Synthesize New Analogs Reduce_Lipophilicity->Synthesize_Analogs Reduce_Basicity->Synthesize_Analogs hERG_Assay Perform Automated Patch Clamp hERG Assay Synthesize_Analogs->hERG_Assay Analyze_Results Analyze Results hERG_Assay->Analyze_Results Success hERG Inhibition Reduced Analyze_Results->Success >100-fold window vs. whole blood IC50 Failure hERG Inhibition Persists Analyze_Results->Failure <100-fold window Iterate Iterate Design Failure->Iterate Iterate->Strategy_Selection

Figure 2: Workflow for Mitigating hERG Inhibition.

Mitigation Strategies:

  • Reduce Lipophilicity: High lipophilicity is a known contributor to hERG inhibition. A successful strategy employed for GSK583 analogs was the reduction of both lipophilicity and aromaticity.[1] This can be achieved by replacing aromatic moieties with non-aromatic, cyclic, or smaller aliphatic groups.[1]

  • Decrease Basicity: The basicity of amine groups can influence hERG binding. Lowering the pKa of basic nitrogens is a common strategy to reduce hERG liability.[5] This can be accomplished by introducing electron-withdrawing groups near the basic center.

  • Structural Modifications: Subtle structural changes can disrupt the binding of the compound to the hERG channel. For GSK583 analogs, replacing the indazole ring with a dimethylpyrazole led to a significant improvement in the hERG profile.[1]

Experimental Protocol: Automated Patch Clamp hERG Assay

This protocol provides a general outline for assessing hERG liability using an automated patch-clamp system.

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., CHO-hERG or HEK293-hERG). Culture cells to 70-90% confluency.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution. Resuspend the cells in the appropriate extracellular solution at a concentration of 1-5 x 10^6 cells/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain the desired test concentrations. The final DMSO concentration in the assay should be ≤0.5%.

  • Automated Patch Clamp Procedure:

    • Prime the automated patch-clamp system with intracellular and extracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated protocol, which includes cell capture, seal formation, whole-cell configuration, and compound application.

    • A voltage-clamp protocol is applied to elicit hERG currents. A typical protocol involves a depolarization step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.

  • Data Analysis:

    • Measure the peak tail current amplitude in the presence of different compound concentrations.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC50 value.

ParameterTypical Value/Condition
Cell LineCHO-hERG or HEK293-hERG
TemperatureRoom temperature or physiological (35-37°C)
Voltage ProtocolDepolarization to +20 mV, Repolarization to -50 mV
Compound ConcentrationsTypically a 5- to 7-point concentration range
Positive ControlE-4031 or dofetilide
Issue 2: Significant CYP3A4 Inhibition

Problem: Your GSK583 analog demonstrates potent inhibition of CYP3A4, indicating a high potential for drug-drug interactions.

Troubleshooting Strategies:

  • Structural Modification to Reduce CYP3A4 Binding:

    • Identify Metabolic Soft Spots: Conduct metabolite identification studies to pinpoint the sites on the molecule most susceptible to CYP3A4 metabolism.

    • Block Metabolism: Introduce chemical modifications at these "soft spots" to hinder metabolic reactions. This can include replacing a metabolically labile hydrogen with a fluorine atom or a methyl group.

    • Alter Binding Moiety: Modify functional groups that are known to interact with the active site of CYP3A4. For example, replacing a basic nitrogen with a less basic functional group can reduce binding.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes. Reducing the overall lipophilicity of the molecule can decrease CYP3A4 inhibition.

Experimental Protocol: CYP3A4 Inhibition IC50 Determination (Fluorometric Assay)

This protocol outlines a common method for determining the IC50 of a compound for CYP3A4 inhibition.

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a solution of human liver microsomes.

    • Prepare a solution of a fluorogenic CYP3A4 substrate (e.g., a derivative of resorufin).

    • Prepare a solution of the NADPH regenerating system.

    • Prepare serial dilutions of the test compound and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, human liver microsomes, and the test compound or control.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding a stop solution (e.g., acetonitrile).

  • Data Acquisition and Analysis:

    • Read the fluorescence of each well using a plate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of CYP3A4 activity remaining at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Condition
Enzyme SourceHuman Liver Microsomes
SubstrateFluorogenic CYP3A4 substrate
Incubation Temperature37°C
Positive ControlKetoconazole
Issue 3: Poor Oral Bioavailability and High Clearance

Problem: In vivo studies with your GSK583 analog reveal low oral bioavailability and/or rapid clearance, limiting its therapeutic potential.

Troubleshooting Workflow:

PK_Troubleshooting Start Poor Oral Bioavailability or High Clearance Assess_Properties Assess Physicochemical Properties (Solubility, Permeability, Metabolic Stability) Start->Assess_Properties Strategy_Selection Select Improvement Strategy Assess_Properties->Strategy_Selection Improve_Solubility Improve Solubility (e.g., salt formation, formulation) Strategy_Selection->Improve_Solubility Low Solubility Improve_Permeability Improve Permeability (e.g., reduce polarity) Strategy_Selection->Improve_Permeability Low Permeability Improve_Stability Improve Metabolic Stability (e.g., block metabolic sites) Strategy_Selection->Improve_Stability Low Metabolic Stability Synthesize_Formulate Synthesize Analogs or Develop New Formulation Improve_Solubility->Synthesize_Formulate Improve_Permeability->Synthesize_Formulate Improve_Stability->Synthesize_Formulate InVivo_PK_Study Conduct In Vivo Pharmacokinetic Study Synthesize_Formulate->InVivo_PK_Study Analyze_Results Analyze PK Parameters InVivo_PK_Study->Analyze_Results Success Improved PK Profile Analyze_Results->Success Higher F%, Lower Cl Failure PK Profile Not Improved Analyze_Results->Failure No Improvement Iterate Iterate Design/ Formulation Failure->Iterate Iterate->Strategy_Selection

Figure 3: Workflow for Improving Oral Bioavailability and Clearance.

Improvement Strategies:

  • Enhance Aqueous Solubility:

    • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

    • Formulation Strategies: For poorly soluble kinase inhibitors, formulation approaches such as amorphous solid dispersions, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and nanoparticle engineering can enhance oral absorption.[6]

  • Improve Metabolic Stability:

    • In Vitro Metabolic Stability Assay: Use liver microsomes or hepatocytes to determine the intrinsic clearance of the compound.

    • Site of Metabolism Identification: Identify the primary sites of metabolism using techniques like mass spectrometry.

    • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism and improve the pharmacokinetic profile.[7]

    • Structural Modification: Introduce blocking groups at metabolic "hotspots" to hinder enzymatic degradation.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol provides a general framework for conducting a single-dose pharmacokinetic study in rats.

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the study. House them in a controlled environment with free access to food and water.

  • Dose Formulation: Prepare the dosing formulation for both intravenous (IV) and oral (PO) administration. For PO administration of poorly soluble compounds, consider using a formulation that enhances solubility, such as a suspension in a vehicle containing a surfactant and/or a viscosity-enhancing agent.

  • Dosing:

    • IV Administration: Administer the compound via the tail vein.

    • PO Administration: Administer the compound via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters.

PK ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Cl Clearance
Vd Volume of distribution
F% Oral bioavailability

Summary of In Vivo Pharmacokinetic Parameters for GSK583 and an Improved Analog (Compound 6) [1]

CompoundDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)t1/2 (h)F (%)
GSK583 10 (PO)28514803.530
Compound 6 10 (PO)126068204.182

This data illustrates a significant improvement in the oral bioavailability of a GSK583 analog achieved through structural modifications.[1]

References

Technical Support Center: RIP2 Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with RIP2 kinase inhibition assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing no or very low signal in my kinase assay?

A: This is a common issue that can be attributed to several factors:

  • Inactive Enzyme: Ensure the RIP2 kinase enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. It's advisable to aliquot the enzyme upon receipt. Confirm the activity of the enzyme batch with a known potent inhibitor as a positive control. Some kinase-dead mutants of RIP2 are unstable and may not be expressed at detectable levels.[1][2][3]

  • Suboptimal Assay Conditions: Verify that the buffer components, including MgCl₂, DTT, and BSA concentrations, are optimal for RIP2 activity.[4][5] The pH of the buffer should also be within the optimal range for the enzyme (typically around 7.5).

  • Incorrect ATP Concentration: The ATP concentration should be at or near the Km value for RIP2 to ensure sensitive detection of inhibitors. If the ATP concentration is too high, it can be difficult for inhibitors to compete, leading to a low signal window.

  • Problem with Detection Reagents: Ensure that the detection reagents, such as ADP-Glo™ or Transcreener® reagents, have not expired and have been prepared correctly according to the manufacturer's protocol.

Q2: My assay has a high background signal. What are the possible causes?

A: High background can mask the true signal from your kinase reaction. Here are potential reasons:

  • Contaminated Reagents: ATP contamination in the substrate or enzyme preparation can lead to a high background signal in ADP detection-based assays.

  • Assay Plate Issues: Use of incorrect or low-quality assay plates can lead to high background fluorescence or luminescence. White plates are generally recommended for luminescent assays, while black plates are used for fluorescent assays to minimize background.

  • Instrument Settings: Improper instrument settings, such as an overly sensitive photomultiplier tube (PMT) voltage, can lead to the detection of non-specific signals.[6]

  • Non-specific Binding: In some assay formats, non-specific binding of assay components to the wells can contribute to high background.[7]

Q3: The results from my inhibitor screen are inconsistent and not reproducible. What should I check?

A: Reproducibility is key for reliable data. If you are facing inconsistencies, consider the following:

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes, can introduce significant variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter reaction kinetics. To mitigate this, avoid using the outer wells or fill them with buffer or water.

  • Compound Solubility: Poor solubility of test compounds can lead to variable results. Ensure your compounds are fully dissolved in the assay buffer. The final DMSO concentration should be consistent across all wells and typically kept below 1%.

  • Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can affect enzyme activity and signal development. Use a calibrated incubator and ensure all plates are incubated for the same duration.

Q4: My in vitro IC50 values for a known inhibitor are very different from what is reported in the literature. Why might this be?

A: Discrepancies in IC50 values can arise from differences in experimental conditions:

  • Assay Format: Different assay formats (e.g., ADP-Glo™, Transcreener®, NanoBRET™) can yield different IC50 values due to variations in detection methods and sensitivities.[8][9]

  • ATP Concentration: The IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration used in the assay. Higher ATP concentrations will lead to higher IC50 values.

  • Enzyme and Substrate Concentrations: Variations in the concentrations of the RIP2 enzyme and the substrate can also affect the apparent inhibitor potency.

  • Reagent Purity: The purity of the inhibitor and other reagents can impact the results.

Q5: I am observing that some RIP2 kinase inhibitors block downstream signaling without inhibiting the kinase activity in my assay. What is the explanation for this?

A: Recent studies have shown that the kinase activity of RIP2 may be dispensable for some of its signaling functions.[1] The scaffolding function of RIPK2 is crucial for NOD2 signaling. Some compounds that are classified as RIP2 kinase inhibitors may not directly inhibit its catalytic activity but instead disrupt the interaction between RIP2 and other proteins, such as XIAP.[8][9][10] This disruption prevents the ubiquitination of RIP2, which is a critical step for downstream NF-κB activation.[10][11] Therefore, it is possible for a compound to inhibit the signaling pathway without showing potent inhibition in a purely enzymatic kinase assay.

Quantitative Data Summary

The following tables summarize the potency of various inhibitors against RIP2 kinase in different assay formats.

Table 1: IC50 Values of Common RIP2 Kinase Inhibitors

InhibitorAssay TypeIC50 (nM)Reference
PonatinibIn vitro kinase assay41[11]
RegorafenibIn vitro kinase assay75[11]
SorafenibIn vitro kinase assay51[11]
GSK583ADP-Glo13[12]
Compound 5ADP-Glo4[12]
WEHI-345ADP-Glo>10-fold lower cellular potency[8][9]
CSLP37ADPGlo18[8][9]
10wIn vitro kinase assay0.6[13]

Table 2: Example of RIP2 Enzyme Titration Data (ADP-Glo™ Assay)

RIPK2 (ng)RLU (Relative Light Units)
200170705
10093670
5057115
2531430
1216638
6.38747
3.14740
1.62649
0.81718
0909

Data adapted from Promega Corporation technical literature.[4]

Experimental Protocols

Key Experiment: ADP-Glo™ Kinase Assay for RIP2 Inhibition

This protocol is a generalized procedure based on commercially available kits.[4][14]

Materials:

  • Recombinant RIP2 Kinase

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[4]

  • Test Inhibitors

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase buffer. Prepare a master mix of RIP2 enzyme and MBP substrate in kinase buffer. Prepare a solution of ATP in kinase buffer.

  • Kinase Reaction:

    • Add the test inhibitor or vehicle (e.g., DMSO) to the appropriate wells.

    • Add the RIP2 enzyme/MBP substrate mix to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature (e.g., 40 minutes).

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature (e.g., 30 minutes).

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

RIP2_Signaling_Pathway cluster_upstream Bacterial PGNs cluster_core RIP2 Activation cluster_downstream Downstream Signaling NOD1_NOD2 NOD1/NOD2 RIP2 RIP2 NOD1_NOD2->RIP2 CARD-CARD Interaction XIAP XIAP (E3 Ligase) RIP2->XIAP Interaction TAK1 TAK1 Complex RIP2->TAK1 IKK IKK Complex RIP2->IKK XIAP->RIP2 K63-linked Ubiquitination MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Inflammatory_Cytokines Inflammatory Cytokines MAPK->Inflammatory_Cytokines NFkB->Inflammatory_Cytokines Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Add_Inhibitor Add Inhibitor/ Vehicle Reagents->Add_Inhibitor Add_Enzyme Add Enzyme/ Substrate Mix Add_Inhibitor->Add_Enzyme Add_ATP Initiate with ATP Add_Enzyme->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_Stop_Reagent Add ADP-Glo™ Reagent Incubate_1->Add_Stop_Reagent Incubate_2 Incubate (e.g., 40 min) Add_Stop_Reagent->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (e.g., 30 min) Add_Detection_Reagent->Incubate_3 Read_Plate Read Luminescence Incubate_3->Read_Plate Analyze_Data Calculate % Inhibition & IC50 Read_Plate->Analyze_Data Troubleshooting_Guide cluster_low_signal Low/No Signal cluster_high_bg High Background cluster_inconsistent Poor Reproducibility Start Inconsistent/Problematic Assay Results Check_Enzyme Check Enzyme Activity & Storage Start->Check_Enzyme Check_Contamination Test for ATP Contamination Start->Check_Contamination Check_Pipetting Verify Pipetting Accuracy Start->Check_Pipetting Check_Conditions Verify Assay Conditions (Buffer, ATP) Check_Enzyme->Check_Conditions Check_Reagents Confirm Detection Reagent Integrity Check_Conditions->Check_Reagents Check_Plates Use Appropriate Assay Plates Check_Contamination->Check_Plates Check_Instrument Optimize Instrument Settings Check_Plates->Check_Instrument Check_Edge_Effects Mitigate Edge Effects Check_Pipetting->Check_Edge_Effects Check_Solubility Ensure Compound Solubility Check_Edge_Effects->Check_Solubility

References

addressing variability in "in vivo" studies with GSK583

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in in vivo studies with GSK583, a potent and selective RIPK2 kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is GSK583 and what is its primary mechanism of action?

A1: GSK583 is a highly potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 5 nM.[1][2] Its primary mechanism of action is the inhibition of RIPK2 kinase activity, which is a central component of the innate immune system. This inhibition blocks downstream signaling following the activation of the pattern recognition receptors NOD1 and NOD2, subsequently leading to reduced production of inflammatory cytokines like TNF-α and IL-6.[3] GSK583 has been shown to potently inhibit MDP-stimulated TNF-α production in primary human monocytes with an IC50 of 8 nM.[1][2]

Q2: Why am I observing significant variability in the efficacy of GSK583 in my in vivo animal models?

A2: Variability in the in vivo efficacy of GSK583 is a known issue and a primary reason it was ultimately designated as a preclinical tool compound rather than a clinical drug candidate.[1][4] This variability can be attributed to its suboptimal pharmacokinetic (PK) and pharmacodynamic (PD) profile.[4][5] Specifically, GSK583 exhibits low clearance, moderate volumes of distribution, and moderate oral bioavailability in both rats and mice.[1][6] These factors can lead to inconsistent systemic exposure and, consequently, variable target engagement and efficacy between individual animals and different study cohorts.

Q3: Are there any known off-target effects of GSK583 that could contribute to experimental variability?

A3: Yes, GSK583 has documented off-target activity. A significant off-target effect is the inhibition of the hERG ion channel, which was a key factor limiting its further development as a drug candidate.[5][6] While GSK583 shows excellent selectivity across a large panel of kinases, this hERG activity can introduce confounding effects and contribute to variability, particularly at higher concentrations.[1]

Q4: What are the expected IC50 values for GSK583 in different assays?

A4: The IC50 values for GSK583 can vary depending on the assay system. Below is a summary of reported values:

Assay TypeTarget/StimulusSystemReported IC50
Cell-free Kinase AssayRIPK2-5 nM[1][2]
Cell-based AssayMDP-stimulated TNF-α productionPrimary Human Monocytes8 nM[1][2]
Cell-based AssayMDP-induced TNF-α productionHuman Whole Blood237 nM[2]
Cell-based AssayMDP-induced TNF-α productionRat Whole Blood133 nM[2]
Explant CultureTNF-α and IL-6 productionHuman Crohn's Disease and Ulcerative Colitis Biopsies~200 nM[1][6]

Q5: Has GSK583 been used successfully in any in vivo models?

A5: Despite its limitations, GSK583 has been used as a tool compound to validate the biological pathway in murine in vivo models and ex vivo human disease biopsy tissues.[4] For instance, it has been shown to suppress prostate cancer metastasis in a mouse model when administered daily by oral gavage.[7] However, researchers should be aware of the potential for variability and carefully design studies to account for its pharmacokinetic properties.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High inter-animal variability in therapeutic response. Inconsistent oral bioavailability and systemic exposure due to GSK583's moderate oral bioavailability and variable metabolism.[1][6]- Consider alternative routes of administration (e.g., intravenous) to bypass absorption variability, if feasible for the experimental design. - Increase the number of animals per group to improve statistical power and account for individual variations. - Conduct pilot PK studies in your specific animal model to determine the optimal dosing regimen and timing for achieving desired plasma concentrations.
Lack of dose-dependent efficacy. Saturation of absorption or rapid metabolism at higher doses. The complex PK/PD relationship may not be linear.[4][5]- Perform dose-range finding studies with PK analysis at each dose level to establish the exposure-response relationship in your model. - Evaluate target engagement at different doses and time points by measuring downstream biomarkers (e.g., p-RIPK2, cytokine levels in tissue).
Unexpected adverse effects or mortality. Off-target effects, particularly hERG channel inhibition, especially at higher doses.[5][6]- Reduce the dose of GSK583. - Monitor for signs of toxicity and consider excluding animals that show adverse events from the efficacy analysis, with appropriate justification. - If possible, use a more selective RIPK2 inhibitor with a better safety profile if the experimental goals allow.
Discrepancy between in vitro potency and in vivo efficacy. Poor translation of in vitro IC50 to in vivo efficacy due to the unfavorable pharmacokinetic properties of GSK583.[6][8]- Do not rely solely on in vitro potency to select in vivo doses. - Utilize ex vivo assays on tissues from treated animals to confirm target inhibition at the site of action. - Correlate plasma or tissue drug concentrations with pharmacodynamic markers of RIPK2 inhibition.

Experimental Protocols

General Protocol for In Vitro Cellular Assay (adapted from literature)

  • Cell Culture: Plate primary human monocytes in appropriate cell culture plates and media.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of GSK583 (e.g., 0.1 nM to 10 µM) for 30 minutes.[1]

  • Stimulation: Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP), for 6 hours to induce cytokine production.[1]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α or other relevant cytokines using an immunoassay (e.g., ELISA).

  • Data Analysis: Calculate the percent inhibition of cytokine production at each GSK583 concentration and determine the IC50 value.

Visualizations

Signaling Pathway of RIPK2 Inhibition by GSK583

RIPK2_Pathway cluster_cell Innate Immune Cell NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits & activates MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 activates TAK1 TAK1 Complex RIPK2->TAK1 activates GSK583 GSK583 GSK583->RIPK2 inhibits IKK IKK Complex TAK1->IKK activates NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription InVivo_Workflow cluster_workflow In Vivo Study Workflow Animal_Model Select Animal Model (e.g., Mouse model of IBD) Grouping Randomize Animals into Groups (Vehicle, GSK583 doses) Animal_Model->Grouping Dosing Administer GSK583 (e.g., oral gavage) Grouping->Dosing Monitoring Monitor Disease Progression & Animal Welfare Dosing->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection) Monitoring->Endpoint PK_PD Pharmacokinetic/Pharmacodynamic Analysis Endpoint->PK_PD Data_Analysis Statistical Analysis of Efficacy Data Endpoint->Data_Analysis Variability_Factors Variability In Vivo Variability PK_PD Poor PK/PD Profile PK_PD->Variability Bioavailability Moderate Oral Bioavailability Bioavailability->PK_PD Clearance Low Clearance Clearance->PK_PD Distribution Moderate Volume of Distribution Distribution->PK_PD Off_Target Off-Target Effects (hERG inhibition) Off_Target->Variability

References

Validation & Comparative

A Comparative Guide to the Efficacy of GSK583 and Other RIPK2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, playing a pivotal role in signaling pathways downstream of the Nucleotide-binding oligomerization domain (NOD)-like receptors.[1][2] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a host of inflammatory diseases, including Crohn's disease, ulcerative colitis, and sarcoidosis, making RIPK2 a compelling therapeutic target.[2][3] This guide provides an objective comparison of the pioneering RIPK2 inhibitor, GSK583, with other notable alternatives, supported by experimental data to inform future research and development.

The RIPK2 Signaling Cascade

RIPK2 functions as a crucial signaling node for the intracellular pattern recognition receptors NOD1 and NOD2.[4] Upon detection of bacterial peptidoglycans, NOD1/2 oligomerize and recruit RIPK2 via a caspase activation and recruitment domain (CARD)-CARD interaction.[1][5] This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination by E3 ligases, notably XIAP.[3][6] The ubiquitinated RIPK2 acts as a scaffold to recruit and activate the TAK1 complex, which in turn initiates the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][3] This culmination of signaling events leads to the transcriptional activation and release of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[3][6]

RIPK2_Signaling_Pathway cluster_membrane Cytosol cluster_nucleus Nucleus NOD1_NOD2 NOD1 / NOD2 (activated by PGNs) RIPK2 RIPK2 NOD1_NOD2->RIPK2 recruits Ub_RIPK2 Ubiquitinated RIPK2 RIPK2->Ub_RIPK2 autophosphorylates & is ubiquitinated by XIAP XIAP (E3 Ligase) XIAP->RIPK2 mediates ubiquitination TAK1_complex TAK1 / TAB2 / TAB3 Complex Ub_RIPK2->TAK1_complex recruits & activates IKK_complex IKK Complex TAK1_complex->IKK_complex activates MAPK MAPK TAK1_complex->MAPK activates p_IκBα p-IκBα IKK_complex->p_IκBα phosphorylates IκBα NF_κB NF-κB p_IκBα->NF_κB releases Cytokines Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-6, IL-8) NF_κB->Cytokines translocates & activates transcription Inhibitors RIPK2 Inhibitors (e.g., GSK583) Inhibitors->RIPK2 block kinase activity Inhibitors->XIAP can block PPI

Caption: The NOD-RIPK2 signaling pathway leading to inflammatory cytokine production.

Comparative Efficacy of RIPK2 Inhibitors

The development of small molecule inhibitors targeting RIPK2 has provided valuable tools to probe its function and offers a promising therapeutic strategy for inflammatory diseases. GSK583 was a pioneering, potent, and selective inhibitor that demonstrated the therapeutic potential of targeting this kinase. However, its development was halted due to off-target liabilities, paving the way for second-generation inhibitors with improved properties.[7][8]

GSK583

GSK583 is a highly potent, ATP-competitive (Type I) inhibitor of RIPK2.[9][10] It demonstrated excellent biochemical potency and effectively suppressed NOD2-dependent signaling in cellular, in vivo, and human ex vivo models.[11] A key mechanistic insight revealed that GSK583's efficacy is not just due to blocking kinase activity but also its ability to allosterically block the crucial protein-protein interaction (PPI) between RIPK2 and the E3 ligase XIAP.[12] Despite its pharmacological efficacy, off-target activities against the hERG ion channel and Cyp3A4 precluded its clinical advancement.[7][11]

Other Key RIPK2 Inhibitors
  • GSK2983559: Developed through the optimization of GSK583, this compound was the first RIPK2 inhibitor to enter clinical trials.[8][13] It was designed to reduce hERG activity and improve pharmacokinetic properties.[8][14] Interestingly, despite similar kinase inhibitory potency to GSK583, GSK2983559 does not block the RIPK2-XIAP interaction, suggesting a different mode of action or that kinase inhibition alone is sufficient for its effects.[12] The clinical trial was ultimately terminated due to nonclinical toxicology findings.[8]

  • Gefitinib: An approved EGFR inhibitor, Gefitinib was discovered to be a potent dual inhibitor of RIPK2.[14][15] It inhibits both the tyrosine and serine-threonine kinase activities of RIPK2 and has been instrumental as a tool compound to demonstrate the therapeutic benefit of long-term RIPK2 inhibition in preclinical models of Crohn's disease.[3][15] Its lack of specificity, however, makes it unsuitable as a dedicated RIPK2 therapeutic.

  • Preclinical and Clinical Stage Inhibitors: Several other inhibitors have been developed. WEHI-345 showed efficacy in a mouse model of multiple sclerosis.[8] Ponatinib, a Type II inhibitor, potently blocks RIPK2 ubiquitination.[10] More recently, compounds from Odyssey Therapeutics (e.g., Cpd 99) have shown potent dual inhibition of RIPK2 kinase activity and the RIPK2-XIAP interaction in preclinical studies.[16] Furthermore, AC-101 is currently in Phase Ib clinical trials for the treatment of Ulcerative Colitis, representing the ongoing effort to bring a RIPK2 inhibitor to market.[17]

Data Presentation: Quantitative Comparison

Table 1: Biochemical and Cellular Inhibitory Activity
InhibitorTypeTargetIC₅₀ (Biochemical)Cellular AssayCellular IC₅₀Reference(s)
GSK583 Type I / PPI BlockerRIPK25 nMMDP-induced TNF-α (Human Monocytes)8 nM[7][9][12]
MDP-induced TNF-α (Human Whole Blood)237 nM[3][9]
TNF-α/IL-6 (IBD Explants)~200 nM[3][7]
RIPK2-XIAP PPIN/ANanoBiT Assay26.2 nM[12]
GSK2983559 Type IRIPK27 nMMDP-induced IL-8 (THP-1 cells)1.34 nM[12][18][19]
RIPK2-XIAP PPIN/ANanoBiT Assay>10,000 nM[12]
Gefitinib Type IRIPK2 / EGFR~51 nM (Tyrosine Phospho.)NOD2-induced NF-κB ActivationPotent[3][15]
Ponatinib Type II / PPI BlockerRIPK2 / Multi-kinasePotentL18-MDP-induced IκBα degradationPotent[10][14]
Odyssey Cpd 99 N/A / PPI BlockerRIPK2<2.5 nMNOD2 Signaling (HEK-293)0.3 nM[16]
TNF-α (Human Whole Blood)8 nM[16]
RIPK2-XIAP PPIN/ANanoBiT Assay15 nM[16]
CSLP37 Type I / PPI BlockerRIPK216 nMNOD Signaling (Cells)26 nM[12][14]
RIPK2-XIAP PPIN/ANanoBiT Assay6.8 nM[12]

Experimental Protocols & Methodologies

The evaluation of RIPK2 inhibitors follows a standardized workflow, progressing from initial biochemical assays to complex in vivo disease models.

Experimental_Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo biochem 1. Biochemical Kinase Assay (e.g., ADP-Glo, HTRF) cell_based 2. Cell-Based Assays (Primary cells, Cell lines) biochem->cell_based Assess cellular potency ppi 3. PPI Assay (e.g., NanoBiT) cell_based->ppi Determine mechanism ex_vivo 4. Ex Vivo Model (Human IBD Tissue Explants) ppi->ex_vivo Test in disease tissue pk_pd 5. Pharmacokinetics (PK) & Pharmacodynamics (PD) ex_vivo->pk_pd Evaluate drug properties efficacy 6. Disease Models (e.g., MDP-induced Peritonitis, DSS/TNBS Colitis) pk_pd->efficacy Test in vivo efficacy

Caption: General experimental workflow for the evaluation of RIPK2 inhibitors.
In Vitro RIPK2 Kinase Inhibition Assay (HTRF)

  • Objective: To determine the direct inhibitory activity of a compound on purified RIPK2 enzyme.

  • Methodology: Recombinant RIPK2 kinase is incubated with a substrate peptide and ATP in the presence of varying concentrations of the test inhibitor. The reaction is stopped, and product formation (phosphorylated substrate) or ATP consumption is measured. Assays like HTRF (Homogeneous Time-Resolved Fluorescence) or ADP-Glo are commonly used to quantify kinase activity.[20]

  • Endpoint: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cellular NOD2-Dependent Cytokine Release Assay
  • Objective: To measure the ability of an inhibitor to block RIPK2 signaling in a cellular context.

  • Methodology: Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or mouse bone marrow-derived macrophages) are pre-treated with the inhibitor for 30-60 minutes.[20] The cells are then stimulated with a NOD2 ligand, such as muramyl dipeptide (MDP), for 6-24 hours.[9][20] The supernatant is collected, and the concentration of a key downstream cytokine (e.g., TNF-α, IL-8, or IL-6) is quantified using an immunoassay like ELISA or Meso Scale Discovery (MSD).[9][21]

  • Endpoint: Cellular IC₅₀ value for the inhibition of cytokine production.

In Vivo Murine Model of Peritonitis
  • Objective: To assess the in vivo efficacy of an inhibitor in an acute inflammation model.

  • Methodology: Mice are administered the test inhibitor (e.g., via oral gavage).[9] After a set period, peritonitis is induced by an intraperitoneal injection of MDP. Several hours post-challenge, animals are euthanized, and peritoneal lavage fluid is collected to quantify inflammatory cell recruitment (e.g., neutrophils) by flow cytometry or cell counting. Blood is also collected to measure systemic cytokine levels (e.g., KC, the mouse orthologue of IL-8).[9][22]

  • Endpoint: Dose-dependent reduction in inflammatory cell influx and circulating cytokine levels.

RIPK2-XIAP Protein-Protein Interaction (PPI) Assay (NanoBiT®)
  • Objective: To determine if an inhibitor disrupts the interaction between RIPK2 and XIAP.

  • Methodology: The assay uses a split-luciferase system where RIPK2 is fused to one subunit (e.g., LgBiT) and XIAP is fused to the other (e.g., SmBiT).[12] When expressed in cells, the interaction of RIPK2 and XIAP brings the subunits together, generating a luminescent signal. Cells are treated with the inhibitor, and a reduction in luminescence indicates disruption of the PPI.[12]

  • Endpoint: IC₅₀ value for the inhibition of the RIPK2-XIAP interaction.

Conclusion and Future Directions

GSK583 was a landmark molecule that validated RIPK2 as a druggable target for inflammatory diseases. While its own development was halted, the lessons learned have been invaluable. The comparative analysis reveals a fascinating divergence in the mechanism of next-generation inhibitors; while some, like GSK2983559, focus purely on kinase inhibition, others in the preclinical pipeline retain the dual kinase-PPI inhibitory mechanism of GSK583, which may prove to be a more effective therapeutic strategy.[10][12][16]

The progression of AC-101 into clinical trials for ulcerative colitis signals continued confidence in this target.[17] Future research should focus on developing highly selective inhibitors with favorable safety profiles and a deep understanding of their specific mechanism of action—be it through kinase inhibition, disruption of the RIPK2-XIAP interaction, or both. This will be critical for tailoring RIPK2-targeted therapies to the diseases where they are most likely to provide significant patient benefit.

References

Validating RIP2 Target Engagement: A Comparative Guide to "RIP2 Kinase Inhibitor 1"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "RIP2 kinase inhibitor 1" and its target engagement validation with alternative inhibitors, supported by experimental data and detailed protocols.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2, also known as RIP2) is a critical downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This guide focuses on "this compound," a potent and selective inhibitor of RIP2, and compares its performance in target engagement assays with other well-characterized RIP2 inhibitors, WEHI-345 and GSK583.

Comparative Analysis of RIP2 Kinase Inhibitors

The following table summarizes the quantitative data for "this compound" and its comparators, WEHI-345 and GSK583, across various biochemical and cellular assays.

InhibitorAssay TypeTargetIC50 / KdReference
This compound (compound 11) Fluorescence Polarization (FP)RIP2IC50: 30 nM[1][2]
Human Whole Blood (hWB) Assay (Cytokine Inhibition)Endogenous RIP2IC50: 50 nM[1]
WEHI-345 Kinase AssayHuman Recombinant RIPK2IC50: 130 nM[3]
Kinase AssayRIPK2Kd: 46 nM[4]
Cellular Assay (MDP-induced cytokine production)Endogenous RIPK2Potent inhibition[3]
GSK583 Kinase AssayRIP2IC50: 5 nM[5][6]
Fluorescence PolarizationRIP2IC50: 5 nM[7]
Cellular Assay (MDP-stimulated TNFα production)Endogenous RIP2IC50: 8 nM[6]
NanoBRET (RIPK2-XIAP interaction)RIPK2-XIAPIC50: 26.22 nM[8][9]

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.

RIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Intracellular PAMPs PAMPs NOD1/2 NOD1/2 PAMPs->NOD1/2 binds RIPK2 RIPK2 NOD1/2->RIPK2 recruits & activates TAK1 TAK1 RIPK2->TAK1 activates IKK Complex IKK Complex TAK1->IKK Complex MAPK MAPK TAK1->MAPK NF-kB NF-kB IKK Complex->NF-kB activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines promotes transcription MAPK->Pro-inflammatory Cytokines promotes transcription RIP2_Inhibitor RIP2 Kinase Inhibitor RIP2_Inhibitor->RIPK2 inhibits

Figure 1: Simplified RIP2 signaling pathway.

Target_Engagement_Workflow cluster_CETSA Cellular Thermal Shift Assay (CETSA) cluster_NanoBRET NanoBRET Target Engagement Assay CETSA_1 Treat cells with RIP2 inhibitor CETSA_2 Heat cells to induce denaturation CETSA_1->CETSA_2 CETSA_3 Lyse cells and separate soluble fraction CETSA_2->CETSA_3 CETSA_4 Quantify soluble RIPK2 CETSA_3->CETSA_4 NanoBRET_1 Express NanoLuc-RIPK2 fusion protein in cells NanoBRET_2 Add cell-permeable fluorescent tracer NanoBRET_1->NanoBRET_2 NanoBRET_3 Add RIP2 inhibitor NanoBRET_2->NanoBRET_3 NanoBRET_4 Measure BRET signal NanoBRET_3->NanoBRET_4

References

GSK583 vs. Ponatinib: A Comparative Analysis of RIPK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the selectivity and potency of two key inhibitors of Receptor-Interacting Protein Kinase 2 (RIPK2): GSK583 and ponatinib. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathway to support informed decisions in research and development.

Receptor-Interacting Protein Kinase 2 (RIPK2) is a crucial serine/threonine-tyrosine kinase that functions as a key downstream signaling molecule for the nucleotide-binding oligomerization domain-like receptors (NOD-like receptors) NOD1 and NOD2.[1] Upon activation, RIPK2 is essential for triggering downstream inflammatory responses, including the activation of NF-κB and MAPK pathways.[1][2] Its central role in innate immunity has made it a significant therapeutic target for a range of inflammatory conditions, including Crohn's disease.[1] This guide focuses on a direct comparison of two prominent RIPK2 inhibitors, GSK583 and ponatinib, to elucidate their distinct selectivity and potency profiles.

Selectivity and Potency Profile

GSK583 and ponatinib both exhibit potent inhibition of RIPK2, but their selectivity profiles differ significantly. GSK583 is characterized as a highly selective inhibitor, whereas ponatinib demonstrates a broader spectrum of activity against the RIP kinase family.

InhibitorTargetIC50 (Human)Selectivity Notes
GSK583 RIPK25 nM[3][4][5][6]Highly selective; profiled against a panel of 300 kinases with minimal off-target effects.[3][5][7] Also shows some affinity for RIPK3 (IC50 = 16 nM) but no functional inhibition of necroptosis.[4][6]
Ponatinib RIPK26.7 nM[8]A type II inhibitor that also potently inhibits RIPK1 and RIPK3, making it a pan-RIPK inhibitor.[7] Its binding to a unique allosteric pocket in RIPK2 has been identified.[1][8]

Experimental Protocols

The inhibitory activities of GSK583 and ponatinib against RIPK2 have been determined using various biochemical and cellular assays. The following are detailed descriptions of the key methodologies employed.

Biochemical Kinase Assays

Fluorescence Polarization (FP) Based Binding Assay (Used for GSK583): This assay quantifies the interaction of a compound with the ATP-binding pocket of RIPK2.

  • Reagents: Full-length purified FLAG-His tagged RIPK2, a fluorescently labeled ATP competitive ligand, and the test compound (e.g., GSK583).

  • Procedure: The assay is conducted in a solution containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, and 1 mM CHAPS.[3][6]

  • RIPK2 enzyme is incubated with the test compound at varying concentrations.

  • The fluorescently labeled ligand is then added to the mixture.

  • The binding of the fluorescent ligand to RIPK2 results in a high fluorescence polarization signal.

  • Competitive binding of the test compound displaces the fluorescent ligand, leading to a decrease in the polarization signal.

  • The IC50 value is calculated by measuring the concentration of the inhibitor required to displace 50% of the fluorescent ligand.[3][6]

Fluorescence-Based Thermal Shift Assay (Used for Ponatinib): This method identifies inhibitors by measuring their effect on the thermal stability of the target protein.

  • Principle: The binding of a ligand, such as an inhibitor, typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

  • Procedure: The assay involves incubating the RIPK2 protein with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

  • The test compound (e.g., ponatinib) is added to the protein-dye mixture.

  • The temperature is gradually increased, and the fluorescence is monitored.

  • The melting temperature is determined as the midpoint of the unfolding transition.

  • An increase in the melting temperature in the presence of the compound indicates binding and stabilization, and from this, inhibitory constants can be derived.[1][8]

ADP-Glo™ Kinase Assay (General RIPK2 Assay): This is a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.[9][10]

  • Kinase Reaction: The RIPK2 enzyme is incubated with a substrate (like Myelin Basic Protein) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[9][11]

  • ADP to ATP Conversion: After the kinase reaction, remaining ATP is depleted. Then, the ADP formed is converted into ATP.

  • Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which produces a luminescent signal that is directly proportional to the ADP concentration and thus the kinase activity.[9]

  • Inhibitor screening is performed by adding the test compound to the initial kinase reaction, and the reduction in the luminescent signal is measured to determine the IC50.

Cellular Assays

MDP-Stimulated Cytokine Production Assay: This assay measures the ability of an inhibitor to block RIPK2-mediated downstream signaling in a cellular context.

  • Cell Culture: Primary human monocytes or cell lines like THP-1 are used.

  • Inhibitor Pre-treatment: Cells are pre-incubated with the test inhibitor (e.g., GSK583 or ponatinib) for a defined period.

  • Stimulation: The cells are then stimulated with muramyl dipeptide (MDP), a ligand for NOD2, to activate the RIPK2 signaling pathway.

  • Cytokine Measurement: After several hours of stimulation, the supernatant is collected, and the concentration of pro-inflammatory cytokines such as TNFα or IL-6 is measured using immunoassay techniques (e.g., ELISA).

  • The IC50 value is determined as the concentration of the inhibitor that causes a 50% reduction in cytokine production.[3][4]

RIPK2 Signaling Pathway

The diagram below illustrates the central role of RIPK2 in the NOD-like receptor signaling cascade, leading to the activation of downstream inflammatory pathways.

RIPK2_Signaling_Pathway cluster_cytoplasm cluster_nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates MDP MDP (Muramyl Dipeptide) MDP->NOD2 Activates XIAP XIAP RIPK2->XIAP Ubiquitination TAK1 TAK1 Complex XIAP->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Pathway TAK1->MAPK NFkB NF-κB IKK->NFkB Activates ProInflammatory Pro-inflammatory Cytokine Genes NFkB->ProInflammatory Transcription GSK583 GSK583 GSK583->RIPK2 Ponatinib Ponatinib Ponatinib->RIPK2

Caption: NOD2-RIPK2 signaling pathway leading to inflammatory response.

Conclusion

Both GSK583 and ponatinib are highly potent inhibitors of RIPK2 kinase activity. However, their selectivity profiles are a key differentiating factor. GSK583 demonstrates remarkable selectivity for RIPK2, making it a valuable tool for specifically interrogating RIPK2 function in preclinical models. In contrast, ponatinib's activity as a pan-RIPK inhibitor suggests a broader inhibitory profile that may have different therapeutic implications and off-target effects. The choice between these inhibitors will ultimately depend on the specific research question and the desired level of selectivity for RIPK2.

References

Unveiling Downstream Pathway Inhibition: A Comparative Guide to RIP2 Kinase Inhibitor 1 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of innate immunity and inflammatory diseases, the targeted inhibition of Receptor-Interacting Protein 2 (RIPK2) kinase presents a promising therapeutic strategy. This guide provides an objective comparison of "RIP2 kinase inhibitor 1" with other notable alternatives, supported by experimental data to confirm the inhibition of its downstream signaling pathway.

At the core of NOD1 and NOD2 signaling pathways, RIPK2 acts as a critical mediator, translating the detection of bacterial peptidoglycans into a robust inflammatory response. Upon activation, RIPK2 undergoes autophosphorylation and ubiquitination, triggering a cascade that culminates in the activation of NF-κB and MAPK pathways and the subsequent production of pro-inflammatory cytokines. The targeted inhibition of RIPK2 kinase activity is a key focus for the development of therapeutics for conditions such as inflammatory bowel disease and sarcoidosis.

Comparative Performance of RIPK2 Kinase Inhibitors

The efficacy of RIPK2 kinase inhibitors can be quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. Below is a compilation of reported IC50 values for "this compound" and other well-characterized inhibitors.

InhibitorAssay TypeTarget/Cell LineIC50 (nM)Reference
This compound Biochemical (FP)Human RIPK25 - 10[1]
GSK583 Biochemical (FP)Human RIPK25[2][3][4]
Cellular (TNF-α)Human Monocytes8[2]
Cellular (TNF-α)Human Whole Blood237[3]
Ponatinib BiochemicalHuman RIPK26.7[5]
Cellular (NF-κB)HEK293/NOD2~10[6]
Regorafenib BiochemicalHuman RIPK241[5]
Gefitinib BiochemicalHuman RIPK251[5]
WEHI-345 BiochemicalRIPK2130[5]
CSLP37 BiochemicalRIPK216[5]
Cellular (NOD2 signaling)26[5]
Compound 10w BiochemicalRIPK20.6

Visualizing the RIPK2 Signaling Pathway and Inhibition

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling cascade they modulate.

RIPK2_Signaling_Pathway cluster_activation Bacterial PGN Recognition cluster_downstream Downstream Signaling NOD1_NOD2 NOD1/NOD2 RIPK2 RIPK2 NOD1_NOD2->RIPK2 Activation TAK1 TAK1 Complex RIPK2->TAK1 Autophosphorylation & Ubiquitination IKK IKK Complex TAK1->IKK MAPK MAPK (p38, JNK, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MAPK->Cytokines Transcription Inhibitor RIP2 Kinase Inhibitors Inhibitor->RIPK2 Inhibition

Figure 1: RIPK2 Signaling Pathway and Point of Inhibition.

Experimental Protocols for Confirming Downstream Inhibition

Verifying the efficacy of a RIPK2 inhibitor requires robust experimental validation. The following are detailed protocols for key assays used to measure the inhibition of the RIPK2 downstream pathway.

Western Blot for Phospho-RIPK2 (Ser176)

This assay directly measures the autophosphorylation of RIPK2, a key initial step in the signaling cascade.

a. Cell Culture and Treatment:

  • Seed human monocytic THP-1 cells or HEK293 cells stably expressing NOD2 in 6-well plates.

  • Differentiate THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) if required by the experimental design.

  • Pre-treat the cells with various concentrations of the RIPK2 inhibitor or vehicle control (e.g., DMSO) for 1 hour.

  • Stimulate the cells with a NOD2 ligand, such as Muramyl Dipeptide (MDP) (e.g., 10 µg/mL) or L18-MDP (e.g., 200 ng/mL), for 30-60 minutes.

b. Lysate Preparation:

  • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

c. Western Blotting:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with a primary antibody against phospho-RIPK2 (Ser176) (e.g., Cell Signaling Technology, #4364).

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe for total RIPK2 (e.g., Cell Signaling Technology, #4142) and a loading control (e.g., GAPDH or β-actin) to normalize the data.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_analysis Protein Analysis A Seed Cells B Pre-treat with Inhibitor A->B C Stimulate with MDP/L18-MDP B->C D Cell Lysis C->D E SDS-PAGE & Transfer D->E F Antibody Incubation (p-RIPK2, Total RIPK2) E->F G Detection & Analysis F->G

Figure 2: Experimental Workflow for Western Blot Analysis.
NF-κB Reporter Assay

This assay quantifies the activity of the NF-κB transcription factor, a crucial downstream effector of the RIPK2 pathway.

a. Cell Culture and Transfection:

  • Seed HEK293T cells in a 96-well plate.

  • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

b. Treatment and Measurement:

  • After 24 hours, pre-treat the cells with the RIPK2 inhibitor or vehicle for 1 hour.

  • Stimulate the cells with a NOD2 agonist (e.g., MDP) for 6-8 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

ELISA for Pro-inflammatory Cytokine Production

This assay measures the end-product of the signaling cascade: the release of pro-inflammatory cytokines.

a. Cell Culture and Treatment:

  • Isolate primary human monocytes or use a monocytic cell line like THP-1.

  • Seed the cells in a 96-well plate.

  • Pre-treat the cells with the RIPK2 inhibitor or vehicle for 1 hour.

  • Stimulate the cells with MDP (e.g., 10 µg/mL) for 18-24 hours.

b. ELISA Procedure:

  • Collect the cell culture supernatants.

  • Quantify the concentration of a specific cytokine, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), using a commercially available ELISA kit according to the manufacturer's instructions.

  • Generate a standard curve to determine the cytokine concentrations in the samples.

By employing these standardized assays, researchers can effectively compare the potency and cellular efficacy of "this compound" against other inhibitors, facilitating the selection of the most suitable compound for further investigation and therapeutic development. The provided data and protocols serve as a valuable resource for objectively evaluating and confirming the downstream pathway inhibition of novel and existing RIPK2 kinase inhibitors.

References

Comparative Analysis of Type I vs. Type II RIP2 Kinase Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of two major classes of inhibitors targeting Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in inflammatory disease pathways.

Receptor-Interacting Protein Kinase 2 (RIPK2), a serine/threonine kinase, is a critical downstream signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2.[1][2][3][4] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that leads to the activation of NF-κB and MAPKs, and subsequent production of pro-inflammatory cytokines.[4][5][6][7] Given its central role in this pathway, RIPK2 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory conditions, including inflammatory bowel disease (IBD), sarcoidosis, and certain cancers.[2][3][4]

Small molecule inhibitors of RIPK2 are broadly classified into two main categories, Type I and Type II, distinguished by their binding mode and the conformational state of the kinase they target. This guide provides a comparative analysis of these two inhibitor classes, supported by experimental data and detailed methodologies to aid researchers and drug developers in this field.

Mechanism of Action: Targeting Different Kinase Conformations

The key difference between Type I and Type II inhibitors lies in the conformation of the DFG (Asp-Phe-Gly) motif within the kinase's activation loop that they bind to.

Type I Inhibitors: These molecules are ATP-competitive and bind to the active "DFG-in" conformation of the kinase.[8][9] In this state, the aspartate residue of the DFG motif faces into the ATP-binding pocket, and the activation loop is in an open conformation, permissive for substrate binding and catalysis.[8] Type I inhibitors occupy the same space as ATP, directly preventing its binding and the subsequent phosphotransfer reaction.

Type II Inhibitors: In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation.[8][10][11] In this conformation, the DFG motif is flipped, with the phenylalanine residue moving into the ATP-binding site and the aspartate facing outward. This movement opens up an adjacent allosteric "back pocket," which Type II inhibitors exploit in addition to the ATP-binding site.[8][9] By stabilizing this inactive conformation, they prevent the kinase from adopting its active state.

G Figure 1. Binding Modes of Type I and Type II Inhibitors cluster_0 Type I Inhibitor (DFG-in) cluster_1 Type II Inhibitor (DFG-out) cluster_2 RIPK2 Kinase node_t1 Binds to the active 'DFG-in' conformation. Competes directly with ATP. Occupies only the ATP-binding pocket. node_atp ATP Pocket node_t1->node_atp node_t2 Binds to the inactive 'DFG-out' conformation. Stabilizes the inactive state. Occupies both the ATP-binding pocket and an adjacent allosteric site. node_t2->node_atp node_allo Allosteric Pocket node_t2->node_allo

Figure 1. Binding Modes of Type I and Type II Inhibitors

Comparative Performance Data

The distinct binding mechanisms of Type I and Type II inhibitors translate to significant differences in their biochemical potency, cellular efficacy, and selectivity. Type II inhibitors have generally demonstrated more potent inhibition of RIPK2 in cellular contexts.[2][12]

InhibitorTypeTarget(s)Biochemical IC50 (nM)Cellular Activity (nM)Reference(s)
Gefitinib Type IEGFR, RIPK2517800 (NF-κB EC50)[2][12]
WEHI-345 Type IRIPK2130>10-fold lower than in vitro[9][13]
GSK583 Type IRIPK2Potent (nanomolar)Potent (nanomolar)[9][14]
Ponatinib Type IIMulti-kinase6.7Low nanomolar[2][12]
Regorafenib Type IIMulti-kinase41Low nanomolar[2][11]
Sorafenib Type IIMulti-kinase75Low nanomolar[2][11]
CSR35 Type IIRIPK2Potent (nanomolar)Not specified[13][15]

Advantages and Disadvantages

FeatureType I InhibitorsType II Inhibitors
Advantages - Simpler chemical structures. - Well-established design principles.- Generally higher cellular potency.[2][12] - Often greater selectivity due to binding to a less conserved pocket.[10][11] - Can completely block downstream signaling events like ubiquitination.[13]
Disadvantages - Often lower cellular potency due to competition with high intracellular ATP concentrations.[12][13] - Can have off-target effects due to the highly conserved nature of the ATP-binding pocket across the kinome. - May only delay, rather than block, downstream events like ubiquitination.[13]- Can be more complex molecules. - Some early examples are multi-kinase inhibitors with potential for off-target effects.[13]

The NOD2-RIPK2 Signaling Pathway

Upon recognition of its ligand, muramyl dipeptide (MDP), NOD2 oligomerizes and recruits RIPK2 via a CARD-CARD interaction. This proximity induces RIPK2 autophosphorylation and subsequent polyubiquitination, which serves as a scaffold to recruit downstream signaling complexes, ultimately leading to the activation of inflammatory pathways. Both Type I and Type II inhibitors interfere with the kinase activity of RIPK2, which is a critical step for its signaling function.

G Figure 2. NOD2-RIPK2 Signaling Pathway and Inhibitor Action MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 RIPK2 RIPK2 NOD2->RIPK2 recruits RIPK2->RIPK2 autophosphorylation Ub Polyubiquitination RIPK2->Ub TAK1 TAK1 Complex Ub->TAK1 IKK IKK Complex Ub->IKK MAPK MAPK Activation TAK1->MAPK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines NFkB->Cytokines Inhibitors Type I & Type II RIPK2 Inhibitors Inhibitors->RIPK2 inhibit

Figure 2. NOD2-RIPK2 Signaling Pathway and Inhibitor Action

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.[16]

Detailed Methodology:

  • Reagent Preparation: Prepare RIPK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[16] Dilute the RIPK2 enzyme, substrate (if applicable), ATP, and test inhibitors to desired concentrations in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 1 µL of inhibitor (or DMSO vehicle control), 2 µL of RIPK2 enzyme, and 2 µL of the substrate/ATP mixture.[16]

  • Incubation: Incubate the reaction at room temperature for 60 minutes.[16]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[16]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[16]

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay: MDP-Induced TNF-α Production in Human Monocytes

This assay measures the ability of an inhibitor to block RIPK2-dependent cytokine production in a relevant cell type.

Principle: Human monocytic cells (e.g., THP-1) or primary monocytes are stimulated with the NOD2 ligand, MDP, to induce RIPK2-mediated signaling and the production of pro-inflammatory cytokines like TNF-α. The concentration of TNF-α in the cell supernatant is then quantified by ELISA. The reduction in TNF-α levels in the presence of an inhibitor indicates its cellular efficacy.

Detailed Methodology:

  • Cell Culture: Culture human monocytic cells (e.g., THP-1) in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS).

  • Inhibitor Pre-treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test inhibitor (or DMSO vehicle control) for 1-2 hours.

  • Stimulation: Stimulate the cells with an optimal concentration of MDP (e.g., 10 µg/mL) for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration relative to the MDP-stimulated DMSO control. Determine the IC50 value from the resulting dose-response curve.

In Vivo Evaluation Workflow

The in vivo efficacy of RIPK2 inhibitors is often evaluated in rodent models of inflammation, such as MDP-induced peritonitis or DSS-induced colitis.[17][18][19]

G Figure 3. General Workflow for In Vivo Evaluation cluster_0 Pre-clinical Evaluation node_pk Pharmacokinetics (PK) (e.g., oral bioavailability) node_model Disease Model Selection (e.g., MDP-induced peritonitis, DSS-induced colitis) node_pk->node_model node_dosing Dosing Regimen (Dose, route, frequency) node_model->node_dosing node_treatment Treatment of Animals node_dosing->node_treatment node_endpoints Efficacy Endpoints (e.g., cytokine levels, neutrophil influx, disease activity index) node_treatment->node_endpoints node_tox Toxicology Assessment node_endpoints->node_tox

Figure 3. General Workflow for In Vivo Evaluation

Conclusion

The development of RIPK2 inhibitors represents a promising strategy for the treatment of various inflammatory disorders. While both Type I and Type II inhibitors have shown utility in probing the function of RIPK2, Type II inhibitors appear to offer advantages in terms of cellular potency and selectivity.[2][11] The improved cellular activity of Type II inhibitors is likely due to their ability to bind to the DFG-out conformation, which is not in direct competition with high intracellular ATP levels, and their engagement of a less-conserved allosteric pocket.[12][13] However, the development of highly selective Type I inhibitors, such as GSK583, demonstrates that potent cellular activity is also achievable with this class.[9][14] The choice between developing a Type I or Type II inhibitor will depend on a variety of factors, including the specific therapeutic indication, desired selectivity profile, and the chemical tractability of the scaffold. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and evaluation of novel RIPK2 kinase inhibitors.

References

Unveiling the Cellular Efficacy of RIP2 Kinase Inhibitor 1: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cross-validation of RIP2 Kinase Inhibitor 1 (GSK583) activity across various cell types. This report provides a comprehensive comparison of its inhibitory performance, supported by experimental data and detailed protocols.

Receptor-Interacting Protein 2 (RIP2) kinase is a critical mediator in the NOD-like receptor signaling pathway, playing a pivotal role in the innate immune response. Its dysregulation has been implicated in a variety of inflammatory diseases. This compound, also known as GSK583, is a potent and selective inhibitor of RIP2 kinase, demonstrating significant therapeutic potential. This guide offers a comparative analysis of GSK583's activity in different cellular contexts, providing researchers with essential data to inform their studies.

Mechanism of Action of this compound

This compound (GSK583) is an ATP-competitive inhibitor that binds to the kinase domain of RIP2. This action prevents the autophosphorylation of RIP2, a crucial step in the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. By blocking these pathways, the inhibitor effectively suppresses the production of pro-inflammatory cytokines and chemokines.

Below is a diagram illustrating the NOD2-RIP2 signaling pathway and the point of intervention for this compound.

RIP2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDP Muramyl Dipeptide (MDP) (Bacterial Peptidoglycan) NOD2 NOD2 MDP->NOD2 Binds to RIP2_Inactive RIP2 (Inactive) NOD2->RIP2_Inactive Recruits & Activates RIP2_Active RIP2 (Active) (Autophosphorylated) RIP2_Inactive->RIP2_Active Autophosphorylation XIAP XIAP RIP2_Active->XIAP Interacts with TAK1 TAK1 XIAP->TAK1 Activates IKK_Complex IKK Complex XIAP->IKK_Complex Activates MAPK_Pathway MAPK Pathway TAK1->MAPK_Pathway Activates NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Releases Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Inflammatory_Genes Translocates & Activates MAPK_Pathway->Inflammatory_Genes Activates Inhibitor This compound (GSK583) Inhibitor->RIP2_Inactive Inhibits

Caption: NOD2-RIP2 signaling pathway and inhibition by this compound.

Comparative Activity of this compound (GSK583)

The inhibitory activity of GSK583 has been evaluated in various biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values across different systems.

Assay TypeCell Type / SystemReadoutIC50 (nM)
Biochemical Assays
Fluorescence PolarizationPurified RIP2 KinaseBinding Affinity5[1][2]
Kinase Activity AssayPurified RIP2 KinaseEnzyme Activity5-10[1]
Cell-Based Assays
Cytokine ReleasePrimary Human MonocytesTNFα Production8[1][2]
Cytokine ReleaseHuman Whole BloodTNFα Production237[2]
Cytokine ReleaseRat Whole BloodTNFα Production133[2]
Protein-Protein InteractionCaco-2 CellsRIPK2-XIAP Interaction26.22[3]
Ex Vivo Assays
Cytokine ReleaseCrohn's Disease Intestinal ExplantsTNFα and IL-6 Production~200[1]
Cytokine ReleaseUlcerative Colitis Intestinal ExplantsTNFα and IL-6 Production~200[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the activity of RIP2 kinase inhibitors.

Experimental Workflow for Cellular RIP2 Inhibition Assay

The following diagram outlines a typical workflow for assessing the efficacy of a RIP2 kinase inhibitor in a cell-based assay.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., THP-1, Caco-2) Cell_Seeding 2. Cell Seeding in multi-well plates Cell_Culture->Cell_Seeding Inhibitor_Treatment 3. Pre-treatment with This compound Cell_Seeding->Inhibitor_Treatment Stimulation 4. Stimulation with NOD1/NOD2 Ligand (e.g., MDP) Inhibitor_Treatment->Stimulation Incubation 5. Incubation Stimulation->Incubation Supernatant_Collection 6. Collection of Cell Supernatant Incubation->Supernatant_Collection Cytokine_Analysis 7. Cytokine Quantification (e.g., ELISA, Luminex) Supernatant_Collection->Cytokine_Analysis Data_Analysis 8. Data Analysis (IC50 Calculation) Cytokine_Analysis->Data_Analysis

Caption: A generalized workflow for cellular RIP2 inhibition assays.

Protocol 1: Inhibition of TNFα Production in Primary Human Monocytes

This protocol details the measurement of the inhibitory effect of GSK583 on the production of Tumor Necrosis Factor-alpha (TNFα) in primary human monocytes stimulated with a NOD2 ligand.

Materials:

  • Primary human monocytes

  • RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin

  • This compound (GSK583)

  • Muramyl dipeptide (MDP) (NOD2 ligand)

  • 96-well cell culture plates

  • Human TNFα ELISA kit

  • Plate reader

Procedure:

  • Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs) using standard methods (e.g., magnetic-activated cell sorting).

  • Seed the monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI medium.

  • Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of GSK583 in complete RPMI medium.

  • Pre-treat the cells by adding 50 µL of the GSK583 dilutions to the respective wells for 30 minutes. Include a vehicle control (e.g., DMSO).

  • Prepare a stock solution of MDP in sterile water.

  • Stimulate the cells by adding 50 µL of MDP solution to a final concentration of 10 µg/mL.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant for TNFα measurement.

  • Quantify the concentration of TNFα in the supernatant using a human TNFα ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: RIPK2-XIAP Protein-Protein Interaction Assay in Caco-2 Cells

This protocol describes a method to assess the ability of GSK583 to disrupt the interaction between RIPK2 and XIAP in a cellular context using a NanoBRET™ assay.

Materials:

  • Caco-2 cells

  • Plasmids encoding NanoLuc-RIPK2 and HaloTag-XIAP fusion proteins

  • Opti-MEM I Reduced Serum Medium

  • FuGENE® HD Transfection Reagent

  • This compound (GSK583)

  • NanoBRET™ Nano-Glo® Substrate and NanoBRET™ 618 Ligand

  • White, opaque 96-well assay plates

  • Luminometer capable of measuring luminescence at two wavelengths

Procedure:

  • Co-transfect Caco-2 cells with plasmids encoding NanoLuc-RIPK2 and HaloTag-XIAP using FuGENE® HD Transfection Reagent according to the manufacturer's protocol.

  • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.

  • Seed the cells into a white, opaque 96-well plate at a density of 2 x 10^4 cells/well.

  • Prepare serial dilutions of GSK583 in Opti-MEM.

  • Add the GSK583 dilutions to the cells and incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the NanoBRET™ 618 Ligand in Opti-MEM according to the manufacturer's instructions.

  • Add the detection reagent to each well.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

  • Normalize the data to the vehicle control and plot the results to determine the IC50 value for the inhibition of the RIPK2-XIAP interaction.

Conclusion

This compound (GSK583) demonstrates potent and selective inhibition of RIP2 kinase activity across various cellular systems. Its efficacy in primary immune cells, whole blood, and intestinal explants from patients with inflammatory bowel disease highlights its therapeutic potential. The provided data and protocols serve as a valuable resource for researchers investigating RIP2 signaling and for professionals involved in the development of novel anti-inflammatory therapies. Further cross-validation in a broader range of cell types under standardized conditions will continue to refine our understanding of the cellular pharmacology of this promising inhibitor.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.